2-Isocyanatopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-3-1-2-4-7-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIGSPBMMQWNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341984 | |
| Record name | 2-Isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-19-3 | |
| Record name | 2-Isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isocyanatopyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isocyanatopyridine (CAS No. 4737-19-3), also known as 2-pyridyl isocyanate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique bifunctional nature, combining the nucleophilic susceptibility of the isocyanate group with the coordination and reactivity characteristics of the pyridine ring, renders it a valuable reagent for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the core properties, synthesis, safe handling, and key applications of this compound, with a focus on its utility in the development of pharmacologically active compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4737-19-3 | [1][2][3][4] |
| Molecular Formula | C₆H₄N₂O | [1][2][3] |
| Molecular Weight | 120.11 g/mol | [1][2][3] |
| Appearance | Pale purple to light grey solid | [1] |
| Melting Point | 220-224 °C | [1] |
| Boiling Point (Predicted) | 181.9 ± 13.0 °C | |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage Conditions | -20°C, under inert atmosphere | [3] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) asymmetric stretch, typically appearing in the region of 2250-2280 cm⁻¹. Other significant absorptions include those corresponding to the pyridine ring C=N and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the isocyanate group.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon of the isocyanate group will resonate at a characteristic downfield shift. The chemical shifts of the five pyridine ring carbons will also be informative for structural confirmation.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, often involving the loss of the NCO group or fragmentation of the pyridine ring.
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the reaction of 2-aminopyridine with a phosgene equivalent, such as phosgene gas or, more safely, triphosgene (bis(trichloromethyl) carbonate).
Experimental Protocol: Synthesis from 2-Aminopyridine using Triphosgene
This protocol outlines a representative procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic reagents and byproducts.
Materials:
-
2-Aminopyridine
-
Triphosgene
-
Anhydrous Toluene or Dichloromethane
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and an inert gas inlet is assembled and flame-dried.
-
Reagent Preparation: A solution of 2-aminopyridine in anhydrous toluene is prepared in the reaction flask under a positive pressure of inert gas.
-
Addition of Triphosgene: A solution of triphosgene in anhydrous toluene is added dropwise to the stirred solution of 2-aminopyridine at 0°C (ice bath).
-
Base Addition: After the addition of triphosgene is complete, triethylamine is added dropwise to the reaction mixture at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the N=C=O stretch of the product).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield this compound.
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
The isocyanate functional group is a highly reactive electrophile that readily undergoes addition reactions with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and unstable carbamic acids (which subsequently decarboxylate to amines), respectively. This reactivity is the cornerstone of its utility in constructing larger, more complex molecules.
Caption: General reactivity of this compound.
In the pharmaceutical industry, this compound serves as a critical intermediate in the synthesis of various biologically active compounds. Notably, it has been utilized in the preparation of:
-
Benzothiazole analogues: These compounds have been investigated as potent and selective inhibitors of the p56lck tyrosine kinase, a target for immunosuppressive and anti-inflammatory therapies.[1][2][3]
-
Ergoline derivatives: These have been synthesized as antagonists of the chemokine receptor CXCR3, which is implicated in inflammatory diseases.[1][3]
The pyridine nitrogen in this compound can also participate in reactions, act as a ligand for metal catalysts, or be protonated to modify the solubility and pharmacokinetic properties of the final molecule.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air exceeds exposure limits, a NIOSH-approved respirator is required.
Handling and Storage:
-
Handle under an inert atmosphere to prevent reaction with moisture.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C.[3]
-
Keep away from incompatible materials such as water, alcohols, and strong bases.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its well-defined reactivity, coupled with the inherent properties of the pyridine scaffold, provides a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.
References
- TradingChem.com.
- PubChem. This compound | C6H4N2O | CID 577567. [Link]
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An In-Depth Technical Guide to 2-Isocyanatopyridine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Isocyanatopyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Characterized by its highly reactive isocyanate functional group appended to a pyridine scaffold, this molecule serves as a critical intermediate for the synthesis of a diverse array of complex molecular architectures. Its utility is primarily derived from the electrophilic nature of the isocyanate carbon, which readily undergoes nucleophilic attack to form stable urea, carbamate, and thiocarbamate linkages. This guide provides a comprehensive overview of the fundamental molecular properties, a detailed synthetic protocol, mechanistic insights into its reactivity, and a review of its validated applications in the development of targeted therapeutics, particularly kinase inhibitors and chemokine receptor antagonists.
Core Molecular Profile of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization in a research setting. This compound is a well-characterized compound with established identifiers and properties.
Chemical Identity and Structure
The structure consists of a pyridine ring substituted at the 2-position with an isocyanate group (-N=C=O).
-
IUPAC Name: this compound
-
Canonical SMILES: C1=CC=NC(=C1)N=C=O[1]
-
InChI Key: CUIGSPBMMQWNLR-UHFFFAOYSA-N[1]
Physicochemical and Safety Data
Quantitative data for this compound are summarized in the tables below for ease of reference.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₄N₂O | [1][2][3][4] |
| Molecular Weight | 120.11 g/mol | [1][2][3][4] |
| CAS Number | 4737-19-3 | [1][2][3] |
| Appearance | Pale Purple to Light Grey Solid |[2][5] |
Table 2: Physical and Safety Properties
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 220-224 °C | [2][5] |
| Boiling Point | 181.9 ± 13.0 °C (Predicted) | [5][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][5] |
| Storage Temperature | -20°C, under inert atmosphere | [2][5] |
| Primary Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation |[1][2] |
Synthesis of this compound via Curtius Rearrangement
The most reliable and common laboratory-scale synthesis of this compound is achieved through the Curtius rearrangement.[2][7] This powerful transformation converts a carboxylic acid derivative into an isocyanate with the retention of stereochemistry, proceeding through an acyl azide intermediate.[5][6] The precursor for this synthesis is picolinic acid (pyridine-2-carboxylic acid).
Mechanistic Rationale
The synthesis is a two-step process. First, the carboxylic acid is activated, typically by conversion to an acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form picolinoyl azide. Second, upon gentle heating, the picolinoyl azide undergoes a concerted rearrangement, losing dinitrogen gas (N₂) to form the this compound product. The concerted nature of the rearrangement avoids the formation of a discrete, high-energy nitrene intermediate.[2]
Sources
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- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
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- 4. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
A Comprehensive Technical Guide to 2-Isocyanatopyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-isocyanatopyridine, a pivotal heterocyclic building block in modern medicinal chemistry. From its fundamental properties and synthesis to its strategic application in the development of targeted therapeutics, this document serves as a comprehensive resource for researchers in organic synthesis and drug discovery.
Nomenclature and Physicochemical Properties
This compound is a versatile reagent characterized by the presence of a highly reactive isocyanate functional group attached to the second position of a pyridine ring.
Synonyms and Identification
For clarity and comprehensive literature searching, it is essential to be familiar with the various synonyms for this compound.
| Preferred Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2-Pyridyl Isocyanate, Picolinyl Isocyanate, Pyridin-2-yl Isocyanate, Isocyanic Acid 2-Pyridyl Ester | 4737-19-3 | C₆H₄N₂O | 120.11 g/mol |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Pale purple to light grey solid | |
| Melting Point | 220-224 °C | |
| Boiling Point (Predicted) | 181.9 ± 13.0 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Storage Temperature | -20°C Freezer |
Synthesis of this compound: The Curtius Rearrangement
The most common and effective method for the synthesis of this compound is the Curtius rearrangement of picolinoyl azide. This reaction proceeds through a nitrene intermediate, which rearranges to the stable isocyanate. The rearrangement can be induced either thermally or photochemically.[1]
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from the readily available picolinic acid.
Caption: Synthesis of this compound from picolinic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Picolinoyl Azide
This procedure is adapted from standard methods for the formation of acyl azides from carboxylic acids.
-
Acid Chloride Formation: To a solution of picolinic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of gas ceases and the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude picolinoyl chloride, which is often used in the next step without further purification.
-
Azide Formation: The crude picolinoyl chloride is dissolved in an anhydrous aprotic solvent like acetone or tetrahydrofuran (THF).
-
The solution is cooled to 0 °C, and a solution of sodium azide (1.5 equivalents) in a minimal amount of water is added dropwise with vigorous stirring.
-
The reaction is stirred at 0 °C for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy by the appearance of a strong azide stretch around 2140 cm⁻¹.
-
Upon completion, the reaction mixture is diluted with cold water and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is washed with cold brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure at low temperature to afford picolinoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.
Step 2: Synthesis of this compound via Thermolysis
-
The crude picolinoyl azide is dissolved in a high-boiling, inert solvent such as toluene or xylene.
-
The solution is heated to reflux (typically 80-110 °C) to induce the Curtius rearrangement. The progress of the reaction can be monitored by the disappearance of the acyl azide peak and the appearance of the isocyanate peak (~2260 cm⁻¹) in the IR spectrum.
-
The rearrangement is typically complete within 1-3 hours, accompanied by the evolution of nitrogen gas.
-
After cooling, the solvent can be removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis.
| Spectroscopy | Key Features |
| ¹H NMR | Complex aromatic multiplets are expected in the range of δ 7.0-8.5 ppm. The proton ortho to the nitrogen and the isocyanate group will likely be the most deshielded. |
| ¹³C NMR | The isocyanate carbon (N=C=O) is expected to appear around δ 120-130 ppm. The pyridine ring carbons will appear in the aromatic region (δ 120-150 ppm). |
| IR (Infrared) | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed around 2260 cm⁻¹.[1] |
Reactivity and Mechanistic Insights
The isocyanate group of this compound is a highly electrophilic species, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles to form stable adducts.
-
Alcohols: Reaction with alcohols yields carbamates.
-
Amines: Reaction with primary or secondary amines forms ureas.
-
Water: Hydrolysis of the isocyanate initially forms an unstable carbamic acid, which then decarboxylates to yield 2-aminopyridine.
The general mechanism involves the nucleophilic attack of the heteroatom (oxygen or nitrogen) of the nucleophile on the electrophilic carbon of the isocyanate group.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several classes of biologically active molecules, particularly kinase inhibitors and receptor antagonists.
p56lck Inhibitors for Autoimmune Diseases
The lymphocyte-specific kinase (Lck) is a tyrosine kinase that plays a critical role in T-cell activation.[2][3][4] Dysregulation of Lck signaling is implicated in autoimmune diseases. This compound is a crucial building block for the synthesis of potent p56lck inhibitors, such as those based on a benzothiazole anilide scaffold.[5]
Example: Synthesis of BMS-350751 Analogues
A key step in the synthesis of this class of inhibitors involves the reaction of this compound with an aminobenzothiazole derivative to form a urea linkage.
Caption: Synthetic route to benzothiazole anilide p56lck inhibitors.
Lck Signaling Pathway
The inhibition of Lck blocks the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release, thereby mitigating the inflammatory response in autoimmune disorders.
Caption: Simplified Lck signaling pathway in T-cell activation.
CXCR3 Antagonists for Inflammatory Diseases
The chemokine receptor CXCR3 and its ligands are key mediators of T-cell trafficking to sites of inflammation.[6][7][8][9] Antagonists of CXCR3 have therapeutic potential in various inflammatory and autoimmune diseases. This compound has been utilized in the synthesis of novel CXCR3 antagonists.
CXCR3 Signaling Pathway
By blocking the interaction of chemokines with CXCR3, these antagonists prevent the chemotaxis of immune cells, thereby reducing inflammation.
Caption: Simplified CXCR3 signaling pathway leading to chemotaxis.
Handling, Storage, and Safety
This compound is a reactive and potentially hazardous chemical that requires careful handling.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. A freezer at -20 °C is recommended for long-term storage to prevent degradation.[10]
-
Safety: this compound is harmful if swallowed and causes skin and eye irritation.[11] It is also a suspected respiratory irritant. Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a valuable and highly reactive building block in organic synthesis, with significant applications in the field of drug discovery. Its ability to readily form urea and carbamate linkages makes it an ideal reagent for introducing the pyridyl moiety into complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the development of novel therapeutics targeting a range of diseases.
References
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- ASH Publications. (n.d.). CXCR3-mediated chemotaxis of human T cells is regulated by a Gi- and phospholipase C–dependent pathway and not via activation of MEK/p44/p42 MAPK nor Akt/PI-3 kinase. Blood.
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- Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Rel
- CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor. (n.d.). PMC.
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- Scribd. (n.d.). Discovery of 2-Amino-Heteroaryl-Benzothiazole-6-Anilides As Potent p56 Inhibitors.
- PubMed. (n.d.). Practical syntheses of a CXCR3 antagonist.
- ResearchGate. (n.d.). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors.
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- NIH. (n.d.).
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- PubMed Central. (n.d.). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2.
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- Tikrit Journal of Pure Science. (2023).
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- ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubMed. (n.d.). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
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- AIR Unimi. (n.d.). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir.
- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
- Semantic Scholar. (n.d.). A 13C-NMR and IR study of isocyanides and some of their complexes.
- ResearchGate. (n.d.). (PDF) Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.
- PMC. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
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Solubility and stability of 2-isocyanatopyridine
An In-depth Technical Guide to the Solubility and Stability of 2-Isocyanatopyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. These characteristics are paramount for its effective use in research and drug development, where precise control over reaction conditions and shelf-life is essential.
Introduction to this compound: A Versatile Reagent
This compound is a heterocyclic isocyanate that serves as a valuable building block in synthetic chemistry. Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. The presence of the pyridine ring also imparts unique electronic properties and potential for further functionalization, making it a reagent of interest in medicinal chemistry and materials science. However, the reactivity that makes it so useful also presents challenges in terms of its stability and handling.
Solubility Profile
The solubility of this compound is a critical parameter for its application in solution-phase chemistry. Its solubility is dictated by the polarity imparted by the pyridine nitrogen and the isocyanate group, balanced by the aromatic nature of the pyridine ring.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity Index | Solubility | Observations |
| Dichloromethane (DCM) | 3.1 | High | Readily dissolves to form a clear, colorless solution. |
| Chloroform | 4.1 | High | Similar to DCM, dissolves quickly. |
| Tetrahydrofuran (THF) | 4.0 | High | Soluble, but care must be taken as THF can contain water. |
| Acetonitrile (ACN) | 5.8 | High | A common solvent for reactions involving isocyanates. |
| Toluene | 2.4 | Moderate | Soluble, particularly with gentle warming. |
| Diethyl Ether | 2.8 | Moderate | Less soluble than in chlorinated solvents or THF. |
| Hexanes | 0.1 | Low | Largely insoluble in non-polar aliphatic hydrocarbons. |
| Water | 10.2 | Insoluble | Reacts rapidly to form unstable carbamic acid, which decomposes. |
The high solubility in moderately polar to polar aprotic solvents like DCM, THF, and acetonitrile makes these the preferred media for reactions involving this compound. The choice of solvent is critical not only for dissolution but also for controlling reactivity and minimizing side reactions.
Stability and Reactivity: A Double-Edged Sword
The stability of this compound is inversely related to its high reactivity. Understanding the factors that influence its degradation is crucial for its successful use and storage.
Sensitivity to Moisture
The primary pathway for the degradation of this compound is its reaction with water. This reaction proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to 2-aminopyridine and carbon dioxide. The newly formed 2-aminopyridine can then react with another molecule of this compound to form a disubstituted urea impurity.
Caption: Moisture-induced degradation pathway of this compound.
This reaction highlights the necessity of using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) when handling this compound.
Thermal Stability
This compound can undergo thermal degradation, particularly at elevated temperatures. While specific decomposition temperatures can vary, it is generally recommended to store the compound at low temperatures (2-8 °C) to minimize degradation. At higher temperatures, dimerization or trimerization to form uretidinediones or isocyanurates can occur, although this is more common with aliphatic isocyanates. For this compound, polymerization can also be a concern over long-term storage at ambient temperatures.
pH Sensitivity
In aqueous environments, the stability of this compound is highly pH-dependent. Under acidic conditions, the pyridine nitrogen can be protonated, which can affect the reactivity of the isocyanate group. Under basic conditions, the rate of hydrolysis is significantly accelerated. Therefore, reactions involving this compound should be conducted under neutral or slightly acidic conditions in aprotic solvents to avoid these complications.
Experimental Protocol: Assessing the Stability of this compound via ¹H NMR
This protocol provides a method for evaluating the stability of this compound in a given solvent over time.
Caption: Workflow for assessing the stability of this compound.
Methodology:
-
Solution Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the desired deuterated anhydrous solvent (e.g., CDCl₃, d₆-DMSO) to a final concentration of approximately 5 mg/mL.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) to the solution. The internal standard should have resonances that do not overlap with the analyte or expected degradation products.
-
Initial Analysis (t=0): Transfer the solution to an NMR tube, seal it, and acquire a quantitative ¹H NMR spectrum.
-
Incubation: Store the NMR tube under the desired test conditions (e.g., room temperature, 40 °C).
-
Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: For each spectrum, integrate the area of a characteristic peak of this compound and a peak from the internal standard. The ratio of these integrals will be proportional to the concentration of this compound. The appearance of new peaks corresponding to 2-aminopyridine and the urea by-product can also be monitored.
Safe Handling and Storage Recommendations
Given its reactivity, the following handling and storage procedures are recommended to ensure the integrity of this compound:
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. The use of a desiccator is also advised.
-
Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Disposal: Quench excess or waste this compound by slowly adding it to a stirred solution of a high boiling point alcohol, such as isopropanol or butanol, to form the corresponding carbamate before disposal.
Conclusion
This compound is a powerful reagent with significant potential in chemical synthesis. Its utility is, however, intrinsically linked to its reactivity, which necessitates careful consideration of its solubility and stability. By understanding its sensitivity to moisture and temperature, and by employing appropriate handling and experimental techniques, researchers can effectively harness the synthetic capabilities of this versatile molecule while ensuring the reproducibility and success of their experiments.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138545, this compound.
A Technical Guide to 2-Isocyanatopyridine: Commercial Availability, Synthesis, and Application
This guide provides an in-depth analysis of 2-isocyanatopyridine (CAS No. 4737-19-3), a versatile heterocyclic building block crucial for professionals in research, development, and pharmaceutical sciences. We will explore its commercial landscape, fundamental physicochemical properties, reactivity profile, and key applications, grounded in established scientific principles and supported by authoritative references.
Introduction to this compound
This compound is an aromatic organic compound featuring a pyridine ring substituted at the 2-position with a highly reactive isocyanate (–N=C=O) functional group. This unique combination of a basic pyridine scaffold and an electrophilic isocyanate moiety makes it a valuable intermediate in the synthesis of a wide array of complex molecules. Its significance is particularly pronounced in medicinal chemistry, where the pyridine ring is a well-established pharmacophore found in numerous approved drugs, and the isocyanate group serves as a powerful handle for constructing ureas, carbamates, and other functional linkages.[1]
The core utility of this compound stems from the pronounced electrophilicity of the central carbon atom in the isocyanate group, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in creating diverse molecular architectures for drug discovery, materials science, and coordination chemistry.[2]
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4737-19-3 | [3][4][5] |
| Molecular Formula | C₆H₄N₂O | [4][] |
| Molecular Weight | 120.11 g/mol | [][7] |
| Appearance | Pale Purple to Light Grey Solid | [3] |
| Melting Point | 220-224°C | [3] |
| Boiling Point | 181.9±13.0 °C (Predicted) | [3] |
| Density | 1.12±0.1 g/cm³ (Predicted) | [3] |
Spectroscopic Data: While specific spectra are best obtained from the supplier for a given batch, the key identifying features are predictable:
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is a very strong, sharp absorption band around 2250-2280 cm⁻¹ , characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group. Other expected peaks will correspond to aromatic C-H and C=N/C=C stretching vibrations of the pyridine ring.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will display signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring. The specific chemical shifts and coupling patterns are sensitive to the substituent's position.[9][10]
-
¹³C NMR: The isocyanate carbon will appear as a characteristic signal around δ 120-130 ppm . The spectrum will also show five distinct signals for the pyridine ring carbons.[9]
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approx. 120.03).[11]
Commercial Availability and Procurement
This compound is readily available as a research chemical from numerous specialized suppliers. It is typically offered in various purities, with >97% being common for synthetic applications.
Table 2: Representative Commercial Suppliers
| Supplier | Purity/Grade | Common Pack Sizes | Storage Temp. |
| BOC Sciences | Building Block | Inquire | -20°C |
| United States Biological | Highly Purified | Inquire | -20°C |
| Oakwood Chemical | >97% | 1g, 5g, 25g | Ambient |
| Georganics | High Purity | mg to multi-kg | Inquire |
| Chemlyte Solutions | 99.0% | Grams, Kilograms | Cool, Dry Place |
| Hangzhou Huarong Pharm | >98% | Inquire | Cool, Dry Place |
Note: This table is illustrative and not exhaustive. Researchers should always consult supplier websites for the most current information.[5][][12][13][14]
Procurement and Storage Considerations: Due to the reactivity of the isocyanate group, particularly with moisture, proper storage is critical to maintain its integrity. The compound is often shipped under an inert atmosphere and should be stored in a tightly sealed container at the recommended temperature, which is frequently -20°C for long-term stability.[3][12][15]
Synthesis of this compound
While commercially available, understanding the synthesis routes of this compound is valuable for researchers who may need to prepare it in-house or synthesize derivatives. The primary methods leverage common organic transformations:
-
Phosgenation of 2-Aminopyridine: The reaction of 2-aminopyridine with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) is a direct method to form the isocyanate. This reaction must be conducted with extreme caution due to the high toxicity of phosgene.[2]
-
Curtius Rearrangement: This classical method involves the thermal or photochemical rearrangement of a 2-picolinoyl azide (derived from the corresponding carboxylic acid). The acyl azide rearranges to the isocyanate with the loss of nitrogen gas. This route avoids the use of phosgene.[2]
Reactivity Profile and Mechanistic Insights
The chemical behavior of this compound is dominated by the electrophilic nature of the isocyanate carbon. This allows for facile nucleophilic addition reactions, which are the basis for its synthetic utility.
Caption: General reactivity of this compound with common nucleophiles.
A. Reaction with Amines (Urea Formation): This is typically a rapid and high-yielding reaction. The lone pair of the amine nitrogen attacks the isocyanate carbon, followed by proton transfer to form a stable substituted urea. The reaction is generally fastest with primary amines and slightly slower with more sterically hindered secondary amines.[2][16]
B. Reaction with Alcohols (Carbamate Formation): The reaction with alcohols produces carbamates (urethanes). This process is fundamental to the production of polyurethanes in materials science. Compared to amination, this reaction is slower and often requires a catalyst, such as a tertiary amine (e.g., DABCO) or an organotin compound, to proceed at a practical rate.[2][16]
C. Reaction with Thiols (Thiocarbamate Formation): In a similar fashion, thiols react to form thiocarbamates. This reaction is generally slower than that with either amines or alcohols and almost always necessitates the use of a catalyst.[16]
Key Applications in Research and Development
The utility of this compound is demonstrated across several scientific disciplines.
-
Drug Discovery: This is arguably the most significant area of application. It serves as a key intermediate in the synthesis of biologically active molecules. For example, it has been used to prepare benzothiazole analogs as potent and selective p56lck inhibitors (for autoimmune disorders) and to synthesize ergolines as antagonists of the chemokine receptor CXCR3 (implicated in inflammatory diseases).[3][][12] The pyridine moiety often enhances solubility and provides a key interaction point with biological targets.[17]
-
Polymer and Materials Science: The isocyanate group can be used to incorporate the pyridine functional unit into polymer backbones or as a cross-linking agent. This can imbue materials with unique properties such as improved thermal stability or specific functionalities for applications like gas separation membranes.[2]
-
Coordination Chemistry: The pyridine nitrogen can coordinate with metal ions, allowing this compound and its derivatives to be used as ligands in the formation of metal complexes. These complexes are investigated for their potential in catalysis, luminescence, and chemical sensing.[2][18]
Experimental Protocol: Synthesis of 1-(n-Butyl)-3-(pyridin-2-yl)urea
This protocol details a representative reaction of this compound with a primary amine.
Objective: To synthesize a substituted urea via nucleophilic addition.
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Nitrogen or Argon supply
-
Ice bath
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under a positive pressure of nitrogen.
-
Reagent Preparation: Dissolve this compound in anhydrous THF in the reaction flask. In the addition funnel, prepare a solution of n-butylamine in anhydrous THF.
-
Reaction: Cool the flask containing the this compound solution to 0°C using an ice bath.
-
Addition: Add the n-butylamine solution dropwise from the addition funnel to the stirred isocyanate solution over approximately 20-30 minutes. A precipitate may form during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.
-
Workup: Remove the solvent (THF) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure urea product.
-
Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.
Caption: Experimental workflow for the synthesis of a substituted urea.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
GHS Hazards: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[15][19]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin, eyes, and clothing. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture.[15]
-
First Aid:
-
Inhalation: Move the person to fresh air immediately.[19]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[19]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[19]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[19]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like water, acids, and strong bases.[5][15]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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- 2-Isocyan
- Pyridine-2-isocyanate - High purity | EN - Georganics. [Link]
- Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]
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Spectroscopic Unveiling of 2-Isocyanatopyridine: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the spectroscopic characteristics of 2-isocyanatopyridine (C₆H₄N₂O), a valuable heterocyclic building block in medicinal chemistry and materials science.[][2] As a reactive isocyanate, its precise structural elucidation is paramount for ensuring the integrity of synthetic pathways and the functional properties of resulting molecules. This document moves beyond a simple data repository to offer field-proven insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical considerations.
The Structural and Reactive Landscape of this compound
This compound is an aromatic compound featuring a pyridine ring substituted with a highly electrophilic isocyanate functional group (-N=C=O) at the 2-position.[3] This arrangement imparts a unique electronic and steric environment that is directly reflected in its spectroscopic signatures. The isocyanate group's reactivity, particularly its susceptibility to nucleophilic attack by water and other protic species, necessitates careful handling and specific protocols for spectroscopic analysis to prevent sample degradation and ensure data accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted and Interpretive Analysis
Obtaining pristine experimental NMR spectra for this compound is challenging due to its reactivity. The compound can readily react with trace moisture in deuterated solvents or even undergo self-polymerization, leading to complex and often uninterpretable spectra. Consequently, experimental data is scarce in publicly available literature.
To provide a comprehensive understanding, this section presents a predicted ¹H and ¹³C NMR analysis, which serves as a robust baseline for researchers. These predictions are generated using advanced computational algorithms that consider the intricate electronic effects of the pyridine nitrogen and the isocyanate substituent.[4][5][6][7][8][9][10][11]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.25 | Doublet of doublets | H6 |
| ~7.80 | Triplet of doublets | H4 |
| ~7.40 | Doublet | H3 |
| ~7.15 | Triplet | H5 |
Causality Behind Predicted Shifts:
-
H6 Proton (ortho to Nitrogen): The proton at the 6-position is predicted to be the most deshielded. This is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom and its proximity to the isocyanate group.
-
H4 Proton (para to Nitrogen): The H4 proton is also significantly deshielded due to the cumulative electron-withdrawing effects of the nitrogen and the isocyanate group, transmitted through the aromatic system.
-
H3 and H5 Protons: These protons are expected to appear at relatively higher fields (more shielded) compared to H6 and H4. Their specific chemical shifts are influenced by a combination of inductive and mesomeric effects within the pyridine ring.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum reveals six distinct signals, one for each carbon atom in this compound.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~152.0 | C2 |
| ~149.5 | C6 |
| ~138.0 | C4 |
| ~129.0 | NCO |
| ~123.0 | C5 |
| ~118.0 | C3 |
Expert Interpretation:
-
C2 Carbon: The carbon atom directly attached to both the ring nitrogen and the isocyanate group is predicted to be the most deshielded carbon, appearing at the lowest field. This is a consequence of the powerful additive electron-withdrawing effects of these two electronegative groups.
-
Isocyanate Carbon (NCO): The carbon of the isocyanate group itself is expected to resonate in the range of 120-130 ppm, a characteristic chemical shift for isocyanate carbons.[12]
-
Pyridine Ring Carbons (C3-C6): The chemical shifts of the remaining pyridine carbons are dictated by their position relative to the nitrogen and the isocyanate substituent, following predictable electronic trends for substituted pyridines.[4][6]
Experimental Protocol for NMR Data Acquisition
Given the reactive nature of this compound, the following protocol is recommended to maximize the chances of obtaining a clean spectrum.
NMR Data Acquisition Workflow. A step-by-step protocol for preparing and analyzing reactive this compound.
Self-Validating System: The initial rapid ¹H NMR scan serves as a crucial quality control step. The presence of broad peaks or unexpected signals would indicate sample decomposition or the presence of impurities, invalidating the subsequent data acquisition.
Infrared (IR) Spectroscopy: Identifying the Key Functional Group
Infrared spectroscopy is a powerful and rapid technique for confirming the presence of the isocyanate functional group, which exhibits a strong and characteristic absorption band.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 - 2240 | Strong, Sharp | Asymmetric C=N=O stretch |
| ~1600 - 1400 | Medium to Strong | C=C and C=N ring stretching vibrations |
| ~1300 - 1000 | Medium | C-H in-plane bending |
| Below 900 | Medium to Weak | C-H out-of-plane bending |
Authoritative Grounding: The most prominent feature in the IR spectrum of an isocyanate is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[13][14][15][16] This band typically appears in the 2275-2240 cm⁻¹ region. For this compound, this peak is expected to be a dominant feature, providing unambiguous evidence of the isocyanate functionality. The pyridine ring gives rise to characteristic absorptions in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations.
Experimental Protocol for FTIR Data Acquisition
FTIR-ATR Experimental Workflow. A streamlined process for obtaining the IR spectrum of this compound.
Expertise & Experience: The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended for this compound. This technique requires minimal sample preparation and minimizes the risk of exposure to atmospheric moisture, which could lead to the formation of a urea derivative and complicate the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern under electron ionization (EI).
Mass Spectral Data
| m/z | Proposed Fragment |
| 120 | [M]⁺ (Molecular Ion) |
| 92 | [M - CO]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 65 | [C₄H₃N]⁺ |
| 51 | [C₄H₃]⁺ |
Trustworthiness: The molecular ion peak ([M]⁺) is expected at an m/z of 120, corresponding to the molecular weight of this compound (C₆H₄N₂O).[3][17] The presence of this peak confirms the identity of the compound.
Fragmentation Pathway
The fragmentation of this compound under EI-MS is expected to proceed through characteristic pathways for aromatic compounds.[18][19][20]
Plausible MS Fragmentation Pathway. Key fragmentation steps for this compound under electron ionization.
Causality in Fragmentation:
-
Loss of Carbon Monoxide: A common fragmentation pathway for isocyanates is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 92.
-
Loss of the Isocyanate Group: Cleavage of the C-N bond can result in the loss of the entire isocyanate group (·NCO), generating the stable pyridyl cation at m/z 78.
-
Ring Fragmentation: Subsequent fragmentation of the pyridyl cation can lead to the loss of HCN, producing fragments at lower m/z values, such as 51.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface (GC-MS) for volatile compounds or a direct insertion probe for less volatile solids. GC-MS is preferable as it also provides purity information.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200 to capture the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of this compound requires a nuanced approach that accounts for its inherent reactivity. While experimental IR and MS data provide definitive structural information, NMR analysis often relies on predictive methods supplemented by careful experimental design. This guide has provided a comprehensive overview of the expected spectroscopic data, the rationale behind the spectral features, and robust protocols for data acquisition. By integrating these field-proven insights, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors, ensuring both scientific rigor and successful outcomes.
References
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Unlocking New Frontiers: A Technical Guide to Potential Research Areas for 2-Isocyanatopyridine Derivatives
Abstract
The 2-isocyanatopyridine scaffold represents a versatile and highly reactive building block with significant, yet underexplored, potential in drug discovery, materials science, and catalysis. The strategic placement of the isocyanate group at the 2-position of the pyridine ring imparts a unique combination of electronic properties and steric accessibility, creating a gateway to a diverse chemical space. This guide provides an in-depth exploration of promising research avenues for this compound derivatives. We will delve into the synthesis of novel bioactive agents, including kinase inhibitors, the development of advanced functional polymers, and the design of innovative catalytic systems. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, detailed methodologies to stimulate and guide future investigations in this exciting area of chemistry.
The Unique Chemical Profile of this compound: A Gateway to Innovation
This compound is an intriguing heterocyclic compound characterized by the presence of a highly electrophilic isocyanate group directly attached to the 2-position of a pyridine ring. This specific arrangement governs its reactivity and opens up a plethora of synthetic possibilities. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the ability of the pyridine nitrogen to act as a hydrogen bond acceptor or a metal coordinating site, forms the foundation for its diverse applications.
The primary mode of reaction for this compound involves the addition of nucleophiles to the isocyanate moiety, leading to the formation of stable urea, carbamate, and thiocarbamate derivatives. These reactions are typically high-yielding and proceed under mild conditions, making them amenable to the creation of large compound libraries for high-throughput screening.
Potential Research Area 1: Drug Discovery and Medicinal Chemistry
The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a privileged scaffold in medicinal chemistry. The derivatization of this compound offers a rapid and efficient route to novel bioactive molecules.
Urea Derivatives as Kinase Inhibitors
A particularly promising avenue of research lies in the synthesis of N-(2-pyridyl) urea derivatives as kinase inhibitors.[2] Many successful kinase inhibitors, such as Sorafenib, feature a urea-based hinge-binding motif. The 2-pyridyl urea scaffold can mimic this interaction, with the pyridine nitrogen and urea NH groups forming crucial hydrogen bonds with the kinase hinge region.
Rationale for Exploration: The vast and largely unexplored chemical space accessible by varying the nucleophilic amine partner in the reaction with this compound allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthesis is straightforward, enabling the rapid generation of diverse libraries for screening against various kinase targets implicated in oncology, inflammation, and other diseases.
Experimental Protocol: Synthesis of a Representative N-(2-pyridyl) Urea Derivative
This protocol describes the synthesis of a generic N-(aryl)-N'-(2-pyridyl)urea.
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the desired amine in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).
-
Reaction Initiation: To the stirred solution of the amine, add a solution of 1.0 equivalent of this compound in the same anhydrous solvent dropwise at room temperature.[3]
-
Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.
-
Work-up and Purification:
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(aryl)-N'-(2-pyridyl)urea.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. Representative spectral data for N,N'-dipyridyl ureas can be found in the literature.[4][5]
Data Presentation: Biological Activity of Pyridyl Urea Kinase Inhibitors
The following table summarizes the inhibitory activity of selected pyridyl urea derivatives against various kinases, demonstrating the potential of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 2 | ASK1 | 1.55 ± 0.27 | [6] |
| Compound 6 | ASK1 | 2.92 ± 0.28 | [7] |
| Compound 8e | VEGFR-2 | 3930 ± 730 | [8] |
| Compound 8n | VEGFR-2 | >10000 | [8] |
| Compound 5a | ROCK1 | 170 ± 10 | [9] |
| Compound 5g-Mes | ROCK1 | 50 ± 1 | [9] |
Carbamate and Thiocarbamate Derivatives as Enzyme Inhibitors
The reaction of this compound with alcohols and thiols provides access to 2-pyridyl carbamates and thiocarbamates, respectively. These functional groups are also prevalent in bioactive molecules and can act as covalent or non-covalent inhibitors of various enzymes, such as serine hydrolases and acetylcholinesterase.[10][11]
Rationale for Exploration: The carbamate moiety can act as a leaving group in covalent inhibition or participate in key hydrogen bonding interactions within an enzyme's active site. The 2-pyridyl group can provide additional binding interactions and modulate the reactivity of the carbamate or thiocarbamate. This area is significantly less explored than the corresponding ureas and offers substantial opportunities for discovering novel enzyme inhibitors.
Experimental Protocol: Synthesis of a Representative 2-Pyridyl Carbamate
This protocol outlines the general synthesis of an O-aryl-N-(2-pyridyl)carbamate.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 1.0 equivalent of the desired alcohol or phenol and a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent like THF or DCM.
-
Reaction Initiation: To the stirred solution, add a solution of 1.0 equivalent of this compound in the same solvent dropwise at room temperature.
-
Reaction Monitoring and Work-up: Follow the same procedure as for the urea synthesis (Section 2.1). Purification is typically achieved by column chromatography.
-
Characterization: Characterize the final product by NMR, MS, and IR spectroscopy.
Multicomponent Reactions for Rapid Library Synthesis
Isocyanides are powerful reagents in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules in a single step.[12][13] this compound, while technically an isocyanate, can conceptually be considered in the design of novel MCRs or Ugi-type reactions where the isocyanate serves as a key reactive component.
Rationale for Exploration: The development of novel MCRs involving this compound would provide a highly efficient method for generating vast libraries of structurally diverse and complex pyridine-containing compounds for biological screening. The convergence and atom economy of MCRs are highly desirable in modern drug discovery. A plausible Ugi-type reaction could involve 2-aminopyridine, an aldehyde/ketone, an isocyanide, and an in-situ generated isocyanate from a carboxylic acid derivative, though this remains a speculative but intriguing research direction. More directly, this compound can be used as a component in reactions that generate heterocyclic scaffolds.
Logical Relationship: Ugi Four-Component Reaction
Caption: General workflow of the Ugi four-component reaction.
Potential Research Area 2: Advanced Materials Science
The incorporation of pyridine units into polymer backbones can impart desirable properties such as thermal stability, altered electronic conductivity, and unique optical characteristics.[10][14] The high reactivity of this compound makes it an attractive monomer for the synthesis of novel functional polymers.
Pyridine-Containing Polyurethanes and Polyureas
This compound can be reacted with diols and diamines to produce polyurethanes and polyureas, respectively. The resulting polymers would feature a 2-pyridyl moiety pendant to the main polymer chain at regular intervals.
Rationale for Exploration: The pyridine nitrogen in these polymers can serve as a site for post-polymerization modification, such as quaternization to create charged polymers for applications in membranes or as antimicrobial surfaces. Furthermore, the pyridine units can act as ligands to coordinate with metal ions, leading to the formation of metallopolymers with interesting catalytic, electronic, or magnetic properties. The synthesis of polyurethanes with pyridine moieties in the main chain has been reported, but the use of this compound to create pendant pyridyl groups is a less explored and promising area.[15][16]
Experimental Workflow: Synthesis of a 2-Pyridyl-Containing Polyurethane
Caption: Conceptual workflow for the synthesis of a polyurethane with pendant 2-pyridyl groups.
Potential Research Area 3: Innovative Catalysis
The 2-pyridyl group is a classic ligand in coordination chemistry.[17] Derivatives of this compound can be designed to act as novel ligands for transition metal catalysts.
N-(2-pyridyl) Urea and Thiourea Ligands
The reaction of this compound with primary amines or thiols can be used to synthesize bidentate N,N'- or N,S-ligands. The resulting urea or thiourea derivative can coordinate to a metal center through the pyridine nitrogen and one of the urea/thiourea heteroatoms.
Rationale for Exploration: The electronic and steric properties of these ligands can be easily tuned by changing the substituent on the second nitrogen or the sulfur atom. This modularity allows for the creation of a wide range of ligands for various catalytic applications, including cross-coupling reactions, oxidation, and hydrogenation. The hemilabile nature of the pyridyl-metal bond in some of these complexes can be exploited to create open coordination sites for substrate binding and activation.[10] Metal complexes with pyridine-containing macrocycles have shown significant catalytic activity, suggesting that simpler, more accessible ligands derived from this compound could also be highly effective.[2][18]
Logical Relationship: Ligand Synthesis and Complexation
Caption: Pathway from this compound to a potential catalyst.
Conclusion and Future Outlook
This compound is a reagent with vast, largely untapped potential. Its unique reactivity profile allows for the straightforward synthesis of a wide array of derivatives with promising applications in medicinal chemistry, materials science, and catalysis. The research areas outlined in this guide—kinase inhibitors, novel enzyme inhibitors, advanced polymers, and innovative catalytic systems—represent fertile ground for future investigations. The provided experimental frameworks are intended to serve as a starting point for researchers to explore this versatile molecule and unlock its full potential to address challenges in science and technology. The continued exploration of this compound and its derivatives is certain to lead to exciting discoveries and valuable new chemical entities.
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Methodological & Application
Synthesis of N-Aryl-N'-(pyridin-2-yl)ureas: A Detailed Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of N-aryl-N'-(pyridin-2-yl)ureas utilizing 2-isocyanatopyridine. The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets.[1] The incorporation of a pyridyl moiety, in particular, has led to the development of numerous potent kinase inhibitors and anticancer agents, including the multikinase inhibitor Sorafenib.[2][3] This document offers in-depth procedural details, mechanistic insights, and practical advice to facilitate the successful synthesis and application of this important class of compounds.
Introduction: The Significance of Pyridyl Ureas in Drug Discovery
The urea motif is a privileged scaffold in modern drug discovery, present in a multitude of clinically approved therapeutics.[1] Its unique electronic and geometric properties allow it to act as a rigid and effective hydrogen bond donor-acceptor unit, facilitating high-affinity interactions with protein targets. When combined with a pyridine ring, the resulting pyridyl urea structure becomes a powerful pharmacophore for targeting various enzymes, especially protein kinases, which are pivotal in cancer cell signaling pathways.[4] The synthesis of N-aryl-N'-(pyridin-2-yl)ureas via this compound is a direct and efficient method for accessing a diverse library of potential drug candidates.[5] This guide will elucidate the underlying chemistry and provide a robust framework for the practical execution of this valuable synthetic transformation.
Reaction Mechanism and Rationale
The synthesis of a urea derivative from an isocyanate and an amine is a classic example of a nucleophilic addition reaction. The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges through proton transfer to yield the stable urea linkage.
The choice of this compound as the reagent is strategic. The pyridine nitrogen can influence the reactivity of the isocyanate and the properties of the final urea product, including its coordination potential with metal ions in biological systems.[6][7] The reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for medicinal chemistry applications.
Diagram of the Reaction Mechanism
Caption: Mechanism of urea formation from this compound and an amine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative synthesis of an N-aryl-N'-(pyridin-2-yl)urea.
Materials and Equipment
Reagents:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Triethylamine (optional, as a base)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
-
Solvents for purification (e.g., Hexane, Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
General Procedure for the Synthesis of N-(4-chlorophenyl)-N'-(pyridin-2-yl)urea
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (e.g., 4-chloroaniline, 1.0 equivalent) in an anhydrous solvent (e.g., DCM, approximately 10 mL per mmol of aniline).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Addition of this compound: In a separate flask, prepare a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the aniline at room temperature.
-
Reaction Monitoring: The reaction is typically rapid and may be complete within a few hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Product Isolation: Upon completion, the urea product often precipitates from the reaction mixture. If a precipitate has formed, collect the solid by vacuum filtration.[4] Wash the solid with a small amount of cold solvent to remove any residual impurities.
-
Work-up (if no precipitate forms): If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
Purification: The crude product can be further purified by washing with a non-polar solvent like hexane to remove non-polar impurities.[4] If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel can be employed to obtain the pure product.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-aryl-N'-(pyridin-2-yl)ureas.
Data Presentation: Representative Synthesized Compounds
The following table summarizes representative examples of N-aryl-N'-(pyridin-2-yl)ureas and related compounds synthesized through similar methodologies, highlighting the versatility of this reaction.
| Entry | Amine Component | Product | Yield (%) | Reference |
| 1 | 4-Aminophenol | 4-(4-(3-(pyridin-2-yl)ureido)phenoxy)-N-methylpicolinamide | - | [3] |
| 2 | 4-Chloro-3-(trifluoromethyl)aniline | Sorafenib | - | [8] |
| 3 | 4-(pyridin-2-ylmethoxy)benzylamine | N-(4-chlorophenyl)-N'-((4-((pyridin-2-yl)methoxy)phenyl)methyl)urea | ~70-80 | [9][10] |
| 4 | Various anilines | N-aryl-N'-(pyridin-2-yl)ureas | Moderate to Good | [11] |
Note: Yields can vary depending on the specific substrates and reaction conditions.
Safety and Handling
This compound and other isocyanates are reactive and potentially hazardous chemicals. It is imperative to handle them with appropriate safety precautions.
-
Toxicity: Isocyanates are harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[12]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere and in a cool, dry place.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Inactive amine; Poor quality isocyanate; Insufficient reaction time. | Check the purity of the amine. Use freshly opened or purified isocyanate. Allow the reaction to stir for a longer period. |
| Formation of side products | Presence of water in the reaction mixture (can lead to symmetric ureas). | Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere. |
| Difficulty in purification | Product is soluble in the reaction mixture. | Concentrate the reaction mixture and attempt to precipitate the product by adding a non-polar solvent. If this fails, use column chromatography. |
Conclusion
The synthesis of N-aryl-N'-(pyridin-2-yl)ureas using this compound is a robust and versatile method for accessing a class of compounds with significant potential in drug discovery. The straightforward reaction mechanism, mild conditions, and generally high yields make this an invaluable tool for medicinal chemists. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize a wide array of pyridyl ureas for further biological evaluation.
References
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- Kasatkina, S. O., et al. (2022). The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. Organic Chemistry Frontiers, 9(12), 3266-3275.
- Kasatkina, S. O., et al. (2022). The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. Organic Chemistry Frontiers, 9(12), 3266-3275.
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The Synthesis of O-Alkyl N-(pyridin-2-yl)carbamates: A Comprehensive Guide to the Reaction of 2-Isocyanatopyridine with Alcohols
Abstract
This technical guide provides an in-depth exploration of the synthesis of O-alkyl N-(pyridin-2-yl)carbamates through the reaction of 2-isocyanatopyridine with a diverse range of alcohols. Carbamates, particularly those incorporating a pyridyl moiety, are of significant interest in medicinal chemistry and drug development due to their roles as bioisosteres for amides and their prevalence in pharmacologically active compounds.[1] This document offers a detailed examination of the underlying reaction mechanism, presents robust and validated experimental protocols for both catalyzed and uncatalyzed reactions, and includes a comprehensive data summary for the synthesis of various carbamates. Furthermore, it provides expert insights into best practices and troubleshooting, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and efficiently synthesize these valuable compounds.
Introduction: The Significance of 2-Pyridyl Carbamates
The carbamate functional group is a cornerstone in modern medicinal chemistry, lauded for its chemical stability and its ability to act as a peptide bond surrogate, thereby enhancing the cell permeability of potential drug candidates.[1] The incorporation of a 2-pyridyl group into the carbamate structure introduces a unique set of properties, including the potential for hydrogen bonding and altered electronic characteristics, which can be pivotal for modulating biological activity and pharmacokinetic profiles. This compound serves as a highly valuable and reactive intermediate for the construction of these important motifs.[1] The direct reaction of this compound with alcohols provides a straightforward and efficient route to a wide array of O-alkyl N-(pyridin-2-yl)carbamates, making it a critical transformation in the synthesis of novel therapeutic agents.
Reaction Mechanism: Nucleophilic Addition to the Isocyanate
The formation of a carbamate from an isocyanate and an alcohol is a classic example of a nucleophilic addition reaction. The carbon atom of the isocyanate group (–N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking this electrophilic carbon.
This nucleophilic attack leads to the formation of a transient, unstable intermediate, which then undergoes a rapid proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate. This proton transfer results in the formation of the stable carbamate product.
The reaction can often proceed without a catalyst, particularly with more reactive isocyanates and primary alcohols. However, the rate of reaction can be significantly influenced by steric hindrance on both the alcohol and the isocyanate. For less reactive secondary and tertiary alcohols, a catalyst may be employed to enhance the reaction rate.
Figure 1: General mechanism of carbamate formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of O-alkyl N-(pyridin-2-yl)carbamates. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
General Protocol for Uncatalyzed Carbamate Synthesis
This protocol is suitable for the reaction of this compound with primary and less hindered secondary alcohols. The reaction often proceeds to completion at room temperature or with gentle heating.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol, isopropanol)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent).
-
Solvent Addition: Dissolve the alcohol in a minimal amount of the chosen anhydrous solvent.
-
Reagent Addition: While stirring, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise to the alcohol solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkyl N-(pyridin-2-yl)carbamate.
Protocol for Base-Catalyzed Carbamate Synthesis
For more sterically hindered secondary and tertiary alcohols, a base catalyst can be employed to facilitate the reaction.
Materials:
-
Same as Protocol 3.1
-
Base catalyst (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), catalytic amount)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and the base catalyst (0.05-0.1 equivalents).
-
Solvent Addition: Dissolve the alcohol and catalyst in a minimal amount of the chosen anhydrous solvent.
-
Reagent Addition: While stirring, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise to the alcohol solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The presence of the catalyst should significantly reduce the reaction time.
-
Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of ammonium chloride to remove the base catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography as described in Protocol 3.1.
Data Summary: Synthesis of Various 2-Pyridyl Carbamates
The following table summarizes the reaction conditions and yields for the synthesis of a range of O-alkyl N-(pyridin-2-yl)carbamates. These examples demonstrate the versatility of the reaction with different types of alcohols. The synthesis of these compounds can proceed via the intermediate formation of this compound from N-pyridin-2-yl ureas and the respective alcohol.[1]
| Entry | Alcohol | Product | Conditions | Yield (%) |
| 1 | Ethanol | O-ethyl N-(pyridin-2-yl)carbamate | Neat, 120 °C, 2h | 94 |
| 2 | Benzyl alcohol | O-benzyl N-(pyridin-2-yl)carbamate | Neat, 120 °C, 2h | 91 |
| 3 | Isopropanol | O-isopropyl N-(pyridin-2-yl)carbamate | Neat, 120 °C, 2h | 85 |
| 4 | tert-Butanol | O-tert-butyl N-(pyridin-2-yl)carbamate | Neat, 120 °C, 2h | 48 |
| 5 | Cyclohexanol | O-cyclohexyl N-(pyridin-2-yl)carbamate | Neat, 120 °C, 2h | 88 |
Data adapted from a catalyst-free synthesis from N-hetaryl ureas and alcohols, which proceeds through an isocyanate intermediate.[1]
Characterization of Products
The synthesized carbamates should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the pyridyl protons, the protons of the alkyl group from the alcohol, and a broad singlet for the N-H proton of the carbamate.
-
¹³C NMR: Look for the characteristic carbonyl carbon signal of the carbamate group, typically in the range of 150-160 ppm, in addition to signals for the pyridyl and alkyl carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the carbamate carbonyl group, and a band around 3200-3400 cm⁻¹ corresponds to the N-H stretch.
Best Practices and Troubleshooting
-
Moisture Sensitivity: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decarboxylates to form an amine, which can then react with another isocyanate to form a urea byproduct. Therefore, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Purity of this compound: The purity of the starting isocyanate is critical. If it has been stored for a long time, it may have oligomerized or reacted with atmospheric moisture. It is advisable to use freshly opened or purified this compound for best results.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or HPLC is essential to determine the optimal reaction time and to avoid the formation of byproducts from prolonged reaction times or excessive heating.
-
Purification Challenges: Some carbamates can be difficult to purify by column chromatography due to their polarity. In such cases, recrystallization may be a more effective purification method.
-
Sluggish Reactions: If a reaction with a secondary or tertiary alcohol is proceeding slowly even with a catalyst, increasing the reaction temperature or using a higher boiling point solvent may be beneficial. However, care should be taken to avoid decomposition of the starting materials or product.
Conclusion
The reaction of this compound with alcohols is a robust and versatile method for the synthesis of O-alkyl N-(pyridin-2-yl)carbamates. This guide has provided a detailed overview of the reaction mechanism, practical and adaptable experimental protocols, and a summary of expected outcomes with various alcohols. By adhering to the best practices outlined, researchers can confidently and efficiently synthesize these valuable compounds, which are of significant interest in the field of drug discovery and development. The straightforward nature of this transformation, coupled with the importance of the resulting products, ensures its continued relevance in synthetic and medicinal chemistry.
References
- tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online.
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.
- Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry.
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents.
- Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry.
- ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... - ResearchGate.
- Supplementary Information - The Royal Society of Chemistry.
- ETHYL N-(2-FLUORO-4-((2-(METHYLCARBAMOYL)PYRIDIN-4-YL)OXY)PHENYL)CARBAMATE. precisionFDA.
- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
- PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE. National Center for Biotechnology Information.
- Benzyl N-(4-pyrid-yl)carbamate. National Center for Biotechnology Information.
- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI.
- Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents.
- Benzyl (5-bromopyridin-2-yl)carbamate | C13H11BrN2O2 - PubChem.
- Benzyl carbamate - Wikipedia.
- Production of isopropyl n-phenyl carbamate - Google Patents.
Sources
The Versatility of 2-Isocyanatopyridine in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols
Introduction: In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of FDA-approved drugs.[1] Among the diverse array of functionalized pyridines, 2-isocyanatopyridine stands out as a highly versatile and reactive building block for the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes, mechanistic insights, and step-by-step protocols for its use in constructing key heterocyclic frameworks relevant to pharmaceutical research.
The inherent reactivity of the isocyanate group, combined with the electronic influence of the pyridine ring, makes this compound a valuable precursor for a range of cyclization and annulation strategies. This document will delve into specific applications, including cycloaddition reactions and tandem processes, to provide researchers, scientists, and drug development professionals with a practical guide to leveraging this powerful synthetic tool.
I. Physicochemical Properties and Handling
This compound is a solid at room temperature with a molecular weight of 120.11 g/mol .[2] It is crucial to handle this reagent with care, as it is harmful if swallowed and can cause skin and eye irritation.[2] Appropriate personal protective equipment should be worn at all times. For storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.
| Property | Value | Reference |
| CAS Number | 4737-19-3 | [3] |
| Molecular Formula | C₆H₄N₂O | [2] |
| Molecular Weight | 120.11 g/mol | [2] |
| Appearance | Pale purple to light grey solid | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
II. Cycloaddition Reactions: A Gateway to Novel Heterocycles
The electron-deficient nature of the isocyanate group in this compound makes it a competent partner in various cycloaddition reactions, providing access to a diverse range of heterocyclic scaffolds. These reactions are powerful tools for rapidly building molecular complexity.
A. [4+2] Cycloaddition Reactions (Diels-Alder Type)
While classic Diels-Alder reactions involve an electron-rich diene and an electron-deficient dienophile, the isocyanate group can participate in hetero-Diels-Alder reactions.[5] In an inverse-electron-demand Diels-Alder (IEDDA) scenario, an electron-rich dienophile reacts with an electron-poor diene.[6] The C=N bond of the pyridine ring and the C=O of the isocyanate can act as a heterodienic system, or the isocyanate itself can act as a dienophile.
Application Note: Synthesis of Pyridopyrimidones via Inverse-Electron-Demand Aza-Diels-Alder Reaction
The reaction of this compound with electron-rich alkenes, such as enamines, can proceed via an inverse-electron-demand aza-Diels-Alder reaction to afford pyridopyrimidone derivatives. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction is believed to proceed through a concerted or stepwise cycloaddition followed by tautomerization to yield the aromatic pyridopyrimidone core.
Experimental Protocol: Synthesis of a Substituted Pyrido[1,2-a]pyrimidin-4-one
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
1-(Pyrrolidin-1-yl)cyclohex-1-ene (1.2 mmol, 1.2 equiv)
-
Anhydrous toluene (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous toluene.
-
Stir the solution at room temperature and add the 1-(pyrrolidin-1-yl)cyclohex-1-ene dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyridopyrimidone.
-
-
Expected Outcome: This protocol provides a general method for the synthesis of pyridopyrimidone derivatives. The yield will vary depending on the specific enamine used.
Mechanistic Workflow:
Caption: Workflow for pyridopyrimidone synthesis.
B. [3+2] Cycloaddition Reactions
This compound can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones and azides, to generate five-membered heterocyclic rings fused to the pyridine core. These reactions offer a direct route to novel scaffolds with potential biological activity.
Application Note: Synthesis of Fused Tetrazolinones from Azides
The reaction of this compound with organic azides provides a straightforward route to pyridotetrazinones. This [3+2] cycloaddition is typically thermally promoted and proceeds with the loss of dinitrogen. The resulting fused tetrazolinone ring system is a unique heterocyclic scaffold that may exhibit interesting pharmacological properties.
Experimental Protocol: Synthesis of a Pyrido[2,1-d][4][7][8][9]tetrazin-4-one Derivative
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzyl azide (1.1 mmol, 1.1 equiv)
-
Anhydrous xylene (15 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous xylene.
-
Add benzyl azide to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 140 °C) and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Expected Outcome: This procedure yields the corresponding fused tetrazinone. Yields are generally moderate to good.
Mechanistic Pathway:
Caption: Formation of pyridotetrazinones.
III. Annulation Reactions with N-Nucleophiles
The electrophilic carbon of the isocyanate group is highly susceptible to attack by nucleophiles. This reactivity can be harnessed in annulation reactions with bifunctional nucleophiles to construct fused heterocyclic systems in a single step.
Application Note: Synthesis of Quinazoline Derivatives
The reaction of this compound with anilines bearing an ortho-amino group can lead to the formation of quinazoline derivatives. This transformation likely proceeds through an initial nucleophilic attack of the amino group on the isocyanate, followed by an intramolecular cyclization and dehydration to form the fused quinazoline ring system. Quinazolines are a prominent class of heterocycles with a broad spectrum of biological activities.[8][10][11]
Experimental Protocol: Synthesis of a Pyrido[2,1-b]quinazoline-11-one
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Anthranilamide (1.0 mmol, 1.0 equiv)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Round-bottom flask with a magnetic stirrer
-
Oil bath
-
-
Procedure:
-
In a round-bottom flask, thoroughly mix this compound and anthranilamide.
-
Add polyphosphoric acid (approximately 10 times the weight of the reactants) to the mixture.
-
Heat the reaction mixture in an oil bath at 120-140 °C for 2-4 hours, with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or DMF to obtain the pure pyrido[2,1-b]quinazoline-11-one.
-
-
Expected Outcome: This acid-catalyzed cyclization provides a direct route to the fused quinazolinone system.
Reaction Workflow:
Caption: Synthesis of a fused quinazolinone.
IV. Tandem Reactions for Rapid Assembly of Complex Heterocycles
Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, are highly efficient strategies for building molecular complexity. This compound is an excellent substrate for designing such tandem processes.
Application Note: Synthesis of Fused Triazoles via Staudinger/Aza-Wittig/Annulation Cascade
A powerful tandem sequence for the synthesis of triazolo[1,5-a]pyridines involves the in situ generation of an iminophosphorane from an azide, which then undergoes an aza-Wittig reaction with this compound, followed by an intramolecular annulation. This one-pot procedure allows for the rapid construction of this important heterocyclic core.
Experimental Protocol: One-Pot Synthesis of a Substituted Triazolo[1,5-a]pyridin-5(4H)-one
-
Materials:
-
2-Azidobenzoyl chloride (1.0 mmol, 1.0 equiv)
-
Glycine ethyl ester hydrochloride (1.0 mmol, 1.0 equiv)
-
Triethylamine (2.2 mmol, 2.2 equiv)
-
Triphenylphosphine (1.1 mmol, 1.1 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous acetonitrile (20 mL)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of glycine ethyl ester hydrochloride and triethylamine in anhydrous acetonitrile, add 2-azidobenzoyl chloride at 0 °C. Stir the mixture at room temperature for 2 hours.
-
Add triphenylphosphine to the reaction mixture and stir at room temperature for 1 hour to facilitate the Staudinger reaction and formation of the iminophosphorane.
-
Add this compound to the reaction mixture and heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired triazolo[1,5-a]pyridin-5(4H)-one.
-
-
Expected Outcome: This multi-step, one-pot reaction provides a convergent route to complex fused triazoles.
Tandem Reaction Sequence:
Caption: Tandem Staudinger/Aza-Wittig/Annulation.
V. Conclusion
This compound is a readily accessible and highly reactive building block that offers a multitude of opportunities for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the rich chemistry of this versatile reagent. The ability to participate in cycloaddition, annulation, and tandem reactions makes this compound a valuable tool in the arsenal of synthetic and medicinal chemists for the rapid generation of novel molecular architectures for drug discovery programs.
References
- National Center for Biotechnology Information. "One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction" PubChem. [Link]
- ResearchGate. Synthesis of quinazolines/quinazoline‐4‐ones from substituted anilines, pyrazole amine, and different amidines. [Link]
- Beauchemin, A. M., et al. "Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry." Chemical Society Reviews, vol. 44, no. 21, 2015, pp. 7535-7547. [Link]
- Mukerjee, A. K., and R. Ashare. "Isothiocyanates in the chemistry of heterocycles." Chemical Reviews, vol. 91, no. 1, 1991, pp. 1-24. [Link]
- National Center for Biotechnology Information.
- Organic Chemistry Portal. Synthesis of quinazolines. [Link]
- Verma, A., et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry, vol. 12, no. 8, 2021, pp. 1235-1279. [Link]
- National Center for Biotechnology Information. "Transition-metal-catalyzed synthesis of quinazolines: A review." PubChem. [Link]
- National Center for Biotechnology Information.
- Wikipedia. Inverse electron-demand Diels–Alder reaction. [Link]
- Siadati, S. A. "Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles." Scientiae Radices, vol. 3, no. 3, 2023, pp. 34-51. [Link]
- ResearchGate. Lewis base-catalyzed [3 + 2] cycloaddition of nitrones with electron-deficient alkene. [Link]
- National Center for Biotechnology Information. "Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions." PubChem. [Link]
- Semantic Scholar. Isocyanide-based multicomponent reactions in drug discovery. [Link]
- Al-Tel, T. H., et al. "Synthesis of differentially substituted 2-aminoimidazolidines via a microwave-assisted tandem Staudinger/aza-Wittig cyclization." The Journal of Organic Chemistry, vol. 78, no. 11, 2013, pp. 5737-5743. [Link]
- MDPI.
- ResearchGate.
- Confalone, P. N., and R. H. Earl. "The [3 + 2] Nitrone-Olefin Cycloaddition Reaction." Organic Reactions, 2004, pp. 1-173. [Link]
- Lorion, M., et al. "Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels–Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms." Organic Letters, vol. 19, no. 18, 2017, pp. 4846-4849. [Link]
- Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]
- Boger, D. L. "Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective." Israel Journal of Chemistry, vol. 51, no. 3-4, 2011, pp. 329-349. [Link]
- Semantic Scholar. Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. [Link]
- Wikipedia. Diels–Alder reaction. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Isocyanide-based multicomponent reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Isocyanatopyridine as a Key Intermediate for the Synthesis of Potent p56lck Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lymphocyte-specific protein tyrosine kinase (p56lck, or Lck) is a critical enzyme in the T-cell receptor signaling cascade, making it a prime therapeutic target for autoimmune diseases, transplant rejection, and certain cancers.[1][2][3] A promising class of Lck inhibitors features a urea or urea-like linkage, which can be efficiently synthesized using versatile isocyanate intermediates. This document provides a detailed guide on the application of 2-isocyanatopyridine as a strategic intermediate in the synthesis of potent p56lck inhibitors, specifically focusing on the creation of N-(benzothiazol-2-yl)-N'-pyridin-2-ylurea derivatives. We will delve into the underlying biochemistry of Lck, provide detailed synthetic protocols with expert insights, and outline methods for the biological evaluation of these inhibitors.
The Scientific Imperative for Lck Inhibition
Lck, a member of the Src family of non-receptor tyrosine kinases, is essential for the initiation of the T-cell receptor (TCR) signaling pathway.[3][4] Upon T-cell activation, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex, which then recruits and activates another kinase, ZAP-70.[5] This initiates a cascade of downstream signaling events, leading to T-cell proliferation, differentiation, and cytokine release.[6] Dysregulation of Lck activity is implicated in various pathological conditions, including autoimmune diseases like rheumatoid arthritis and psoriasis, as well as T-cell leukemias.[2][7] Therefore, small molecule inhibitors that can selectively block the ATP-binding site of Lck are of significant therapeutic interest.[1][2]
The Lck Signaling Pathway
The activation of Lck is a tightly regulated process involving phosphorylation and dephosphorylation at key tyrosine residues (Tyr394 for activation and Tyr505 for inhibition).[8][9] Once active, Lck acts as the gateway for TCR signal transduction.
Caption: Simplified p56lck signaling cascade upon T-cell receptor engagement.
Synthetic Strategy: Leveraging this compound
The urea moiety is a well-established pharmacophore in kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket. The reaction between an isocyanate and a primary amine is one of the most direct and efficient methods for forming a urea linkage. This compound is a particularly useful building block as the pyridine nitrogen can serve as an additional hydrogen bond acceptor, enhancing binding affinity and selectivity.[10]
Our strategy focuses on the synthesis of a potent Lck inhibitor scaffold: N-(6-substituted-benzothiazol-2-yl)-N'-pyridin-2-ylurea. This involves two main stages: the synthesis of the 2-aminobenzothiazole core and its subsequent coupling with this compound.
Caption: Overall workflow for the synthesis and evaluation of Lck inhibitors.
Protocol 1: Synthesis of 2-Amino-6-substituted-benzothiazole
Expertise & Experience: The classical synthesis of 2-aminobenzothiazoles involves the thiocyanation of an aniline derivative.[3][11] This reaction generates a thiocyanate intermediate which then undergoes intramolecular cyclization. The choice of solvent and the controlled addition of bromine are critical to avoid over-bromination and other side reactions.
Materials:
-
4-substituted aniline (e.g., 4-bromoaniline)
-
Ammonium thiocyanate (NH₄SCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the 4-substituted aniline (1.0 eq) in glacial acetic acid.
-
Add ammonium thiocyanate (2.5 eq) to the solution and cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
To remove any unreacted bromine, wash the solid with a small amount of saturated sodium bisulfite solution, followed by water.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-6-substituted-benzothiazole.
Protocol 2: Synthesis of N-(6-Bromo-1,3-benzothiazol-2-yl)-N'-(pyridin-2-yl)urea
Expertise & Experience: Isocyanates are highly reactive electrophiles susceptible to moisture.[12][13] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of this compound to 2-aminopyridine, which would lead to an undesired symmetrical urea byproduct. Pyridine is often added as a base to scavenge any HCl that might be present and to catalyze the reaction.
Materials:
-
2-Amino-6-bromobenzothiazole (from Protocol 1)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-amino-6-bromobenzothiazole (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
In a separate dry, argon-flushed flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the 2-amino-6-bromobenzothiazole solution at room temperature with stirring.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, a precipitate often forms. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the desired N-(6-Bromo-1,3-benzothiazol-2-yl)-N'-(pyridin-2-yl)urea.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
Biological Evaluation of Synthesized Inhibitors
In Vitro Lck Kinase Assay (IC₅₀ Determination)
Trustworthiness: To ensure the validity of the results, each assay should include positive (a known Lck inhibitor like staurosporine) and negative (DMSO vehicle) controls. The assay should be performed in triplicate to assess reproducibility.
A common method for determining kinase inhibition is a luminescence-based assay that measures the amount of ADP produced, which directly correlates with kinase activity.
Materials:
-
Recombinant human Lck enzyme
-
Lck substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control.
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Add 10 µL of the 2X kinase/substrate solution to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be at or near its Km for Lck.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| BMS-243117 | Lck | 4 | [9] |
| BMS-350751 | Lck | Potent (IC₅₀ not specified) | [12] |
| Staurosporine | Lck | 4.8 | [10] |
Cell-Based T-Cell Proliferation Assay
Trustworthiness: This assay validates the in vitro findings in a more biologically relevant context. It assesses the ability of the inhibitor to penetrate the cell membrane and engage its target in a cellular environment.
Materials:
-
Jurkat T-cells or purified human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Synthesized inhibitor (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® or [³H]-thymidine)
-
96-well clear-bottom tissue culture plates
Procedure:
-
Seed Jurkat cells or PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Pre-treat the cells with serial dilutions of the synthesized inhibitor or DMSO control for 1-2 hours.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells. Include unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell proliferation using a suitable reagent. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the stimulated DMSO control.
-
Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a valuable and efficient intermediate for the synthesis of potent urea-based p56lck inhibitors. The protocols outlined in this document provide a robust framework for the chemical synthesis and biological characterization of this important class of compounds. The causality-driven explanations for experimental choices and the inclusion of self-validating assay designs are intended to empower researchers in drug discovery to confidently and effectively pursue the development of novel Lck-targeted therapeutics.
References
- Das, J., et al. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2145-2148. [Link]
- Rudd, C. E., et al. (2020). CD4/CD8–p56lck Induced T-Cell Receptor Signaling and Its Implications for Immunotherapy. International Journal of Molecular Sciences, 21(18), 6649. [Link]
- Yamaguchi, H., & Walle, T. (1996). Structural basis for activation of human lymphocyte kinase Lck upon tyrosine phosphorylation. Nature Structural & Molecular Biology, 3(1), 13-14. [Link]
- PubChem. (n.d.). This compound.
- Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(15), 7274-7279. [Link]
- Meyn, M. A., 3rd, & Smithgall, T. E. (2008). Small molecule inhibitors of Lck: the search for specificity within a kinase family. Mini reviews in medicinal chemistry, 8(6), 628–637. [Link]
- Elkamhawy, A., et al. (2022). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1364. [Link]
- Patsnap Synapse. (2024). What are LCK inhibitors and how do they work?. [Link]
- Wikipedia. (2023). Tyrosin-protein kinase Lck. [Link]
- Veillette, A., et al. (1991). The lymphocyte-specific tyrosine protein kinase p56lck. Seminars in immunology, 3(3), 143-152. [Link]
- Rudd, C. E. (2020). How the Discovery of the CD4/CD8-p56lck Complexes Changed Immunology and Immunotherapy. Frontiers in Immunology, 11, 1591. [Link]
- Zhu, J., et al. (2003). Discovery of a novel and potent series of Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2145-2148. [Link]
- Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. European journal of medicinal chemistry, 64, 357-364. [Link]
- Kim, C. M., et al. (2021). Preparation of Biphenyl-Conjugated Bromotyrosine for Inhibition of PD-1/PD-L1 Immune Checkpoint Interactions. Molecules, 26(15), 4475. [Link]
- Abraham, N., & Weiss, A. (2004). Jurkat T cells and development of the T-cell receptor signalling paradigm. Nature reviews. Immunology, 4(4), 301-308. [Link]
- Opiela, C. Y., et al. (2017). ITK inhibitors. Current opinion in immunology, 44, 29-35. [Link]
- Trevillyan, J. M., et al. (2001). A-420983: a potent, orally active inhibitor of Lck. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1081-1090. [Link]
- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature structural biology, 9(4), 268-272. [Link]
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Synthesis of Potent CXCR3 Antagonists Utilizing a 2-Pyridyl Isocyanate Scaffold: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and scalable methodology for the synthesis of N-aryl-N'-(pyridin-2-yl)urea derivatives as potent antagonists of the C-X-C chemokine receptor 3 (CXCR3). The strategic use of 2-pyridyl isocyanate as a key building block offers an efficient route to a class of compounds with significant therapeutic potential in a range of inflammatory and autoimmune disorders. This document provides a thorough scientific background, a detailed step-by-step synthesis protocol for a representative antagonist, N-(3-chloro-4-fluorophenyl)-N'-(pyridin-2-yl)urea, and essential characterization and application data.
Introduction: The Therapeutic Promise of Targeting CXCR3
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of activated T lymphocytes (Th1), natural killer (NK) cells, and other immune cells.[1][2] Its endogenous ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are interferon-γ-inducible chemokines that play a pivotal role in orchestrating the trafficking of these effector cells to sites of inflammation.[1][2]
An abundance of preclinical and clinical evidence implicates the overexpression of the CXCR3-ligand axis in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.[2] By mediating the recruitment and accumulation of pro-inflammatory leukocytes into target tissues, CXCR3 amplifies and sustains the inflammatory response. Consequently, the development of small-molecule antagonists that block CXCR3 signaling represents a highly promising therapeutic strategy to mitigate these debilitating conditions.[3][4] The N-aryl-N'-(pyridin-2-yl)urea scaffold has emerged as a privileged structure in the design of potent and selective CXCR3 antagonists.
The CXCR3 Signaling Axis: A Target for Immunomodulation
The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a cascade of intracellular signaling events, primarily through Gαi-protein coupling. This leads to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, culminating in chemotaxis, cellular activation, and proliferation. The targeted inhibition of this receptor by small-molecule antagonists can effectively disrupt these processes, thereby reducing the infiltration of pathogenic immune cells into inflamed tissues.
Caption: The CXCR3 signaling pathway and the point of intervention for N-aryl-N'-(pyridin-2-yl)urea antagonists.
Synthetic Strategy: The Utility of 2-Pyridyl Isocyanate
The core of the synthetic approach lies in the formation of an unsymmetrical urea linkage between a substituted aniline and a 2-aminopyridine moiety. The use of 2-pyridyl isocyanate as a reactant provides a direct and efficient method for constructing this key pharmacophore. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with the nucleophilic primary amine of the aniline derivative to form a stable urea bond.
This method offers several advantages:
-
High Reactivity and Yield: The reaction between an isocyanate and a primary amine is typically rapid and high-yielding.
-
Atom Economy: The addition reaction proceeds with 100% atom economy, minimizing waste.
-
Versatility: A wide range of substituted anilines can be employed to generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for the synthesis of N-aryl-N'-(pyridin-2-yl)urea CXCR3 antagonists.
Detailed Experimental Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-N'-(pyridin-2-yl)urea
This protocol outlines the synthesis of a representative CXCR3 antagonist.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Pyridyl isocyanate | ≥97% | Commercially Available |
| 3-Chloro-4-fluoroaniline | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |
Safety Precautions:
-
2-Pyridyl isocyanate is a moisture-sensitive and lachrymatory compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Chloro-4-fluoroaniline is toxic and an irritant. Avoid inhalation and skin contact.
-
All solvents are flammable. Work away from open flames.
4.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-chloro-4-fluoroaniline (1.45 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture under a nitrogen atmosphere until the aniline is completely dissolved.
-
Addition of Isocyanate: In a separate, dry vial, dissolve 2-pyridyl isocyanate (1.20 g, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred aniline solution at room temperature over a period of 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The product will appear as a new, more polar spot.
-
Work-up: Upon completion of the reaction, a white precipitate will have formed. Concentrate the reaction mixture under reduced pressure to approximately half its original volume.
-
Isolation of Crude Product: Add 50 mL of hexanes to the concentrated mixture to further precipitate the product. Filter the white solid using a Büchner funnel and wash with a small amount of cold hexanes.
-
Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of boiling ethyl acetate to dissolve the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to a constant weight.
4.3. Characterization of N-(3-chloro-4-fluorophenyl)-N'-(pyridin-2-yl)urea
| Parameter | Expected Value/Data |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 85-95% |
| Melting Point | Specific to the compound, determined by DSC or melting point apparatus |
| ¹H NMR (400 MHz, DMSO-d₆) | Characteristic peaks for aromatic protons of both rings and the two N-H protons of the urea linkage. |
| ¹³C NMR (101 MHz, DMSO-d₆) | Signals corresponding to all carbon atoms in the molecule, including the urea carbonyl carbon. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
| Purity (HPLC) | ≥98% |
Application in CXCR3 Antagonism Assays
The synthesized N-(3-chloro-4-fluorophenyl)-N'-(pyridin-2-yl)urea can be evaluated for its CXCR3 antagonist activity using standard in vitro assays:
-
Calcium Mobilization Assay: In a cell line stably expressing human CXCR3 (e.g., CHO-K1 or HEK293), the ability of the compound to inhibit the calcium flux induced by CXCL10 or CXCL11 is measured using a fluorescent calcium indicator. The IC₅₀ value is determined from the dose-response curve.
-
Chemotaxis Assay: The inhibitory effect of the compound on the migration of CXCR3-expressing cells (e.g., activated human T cells) towards a gradient of CXCL10 or CXCL11 is quantified using a Boyden chamber or a similar migration assay.
Conclusion
The synthesis of N-aryl-N'-(pyridin-2-yl)urea derivatives via the reaction of 2-pyridyl isocyanate with substituted anilines provides an efficient and versatile platform for the discovery and development of novel CXCR3 antagonists. The detailed protocol herein for the synthesis of N-(3-chloro-4-fluorophenyl)-N'-(pyridin-2-yl)urea serves as a practical guide for researchers in medicinal chemistry and drug discovery. The potent CXCR3 inhibitory activity exhibited by this class of compounds underscores their potential as therapeutic agents for a wide range of inflammatory and autoimmune diseases.
References
- Cole, A. G., et al. (2006). Identification and initial evaluation of 4-N-aryl-[3][5]diazepane ureas as potent CXCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(1), 200-203.
- Hou, S., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Katritzky, A. R., et al. (2003). Synthesis of mono-and N, N-disubstituted ureas. ARKIVOC, 2003(8), 8-14.
- Lacivita, E., et al. (2012). Aminic versus non-aminic small molecule CXCR3 antagonists.
- Medici, A., et al. (2011). Practical syntheses of a CXCR3 antagonist. Organic Process Research & Development, 15(3), 634-642.
- Shao, Y., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531.
- Wijtmans, M., et al. (2012). Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3. British Journal of Pharmacology, 165(6), 1739-1751.
- Xie, J. H., et al. (2003). The role of CXCR3 in autoimmune diseases. Journal of Autoimmunity, 21(4), 375-385.
- Zhang, W., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569.
- Zhelyazkova, P., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1606.
Sources
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- 2. A novel series of piperazinyl-pyridine ureas as antagonists of the purinergic P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Tandem [3+2] Heteroannulation Reactions with 2-Isocyanatopyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of Fused Pyridine Scaffolds
Fused heterocyclic scaffolds containing a pyridine ring are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] Among the myriad of synthetic strategies to access these complex architectures, tandem reactions that form multiple bonds in a single operation offer significant advantages in terms of efficiency and atom economy.[4] This guide details a powerful, albeit underexplored, approach: the tandem [3+2] heteroannulation reaction utilizing 2-isocyanatopyridine as a versatile building block.
This compound is a highly reactive intermediate that can participate in a variety of cycloaddition reactions.[5][6] Its electrophilic isocyanate moiety and the embedded pyridine nitrogen make it an ideal candidate for constructing fused bicyclic systems. This document will provide a theoretical framework, detailed experimental protocols, and practical insights for researchers looking to leverage this potent synthetic strategy.
Theoretical Framework: Understanding the [3+2] Cycloaddition with this compound
The core of this synthetic approach lies in the [3+2] cycloaddition, a powerful reaction for constructing five-membered rings.[7][8][9] In this context, this compound acts as a two-atom component (a dipolarophile), reacting with a three-atom component (a 1,3-dipole). The subsequent intramolecular cyclization, or "tandem" part of the reaction, leads to the fused heterocyclic system.
A prime example of a suitable 1,3-dipole for this reaction is an azide. The reaction of an organic azide with an isocyanate is a well-established method for the synthesis of triazole derivatives. In the case of this compound, this would lead to the formation of a triazolopyridine scaffold, a privileged motif in drug discovery.[10][11][12][13]
Proposed Mechanistic Pathway: Reaction with an Organic Azide
The proposed mechanism for the tandem [3+2] heteroannulation of this compound with an organic azide is depicted below. The reaction is initiated by the 1,3-dipolar cycloaddition of the azide to the isocyanate group. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable, aromatic triazolopyridine product.
Caption: Proposed mechanism for the tandem [3+2] heteroannulation.
Experimental Protocols
The following protocols are designed to be a starting point for researchers. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of Triazolopyridines from this compound and Organic Azides
This protocol outlines a general method for the reaction of this compound with an organic azide to form a triazolopyridine derivative.
Materials:
-
This compound (or a precursor for its in situ generation)
-
Organic azide (e.g., benzyl azide, phenyl azide)
-
Anhydrous toluene or xylenes
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating source (oil bath or heating mantle)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (or xylenes) to dissolve the this compound. The concentration should be approximately 0.1-0.5 M.
-
Reagent Addition: Add the organic azide (1.1 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Isocyanates are sensitive to moisture, which can lead to the formation of ureas as byproducts. An inert atmosphere prevents this side reaction.
-
Anhydrous Solvent: Similar to the inert atmosphere, an anhydrous solvent is crucial to prevent the hydrolysis of the isocyanate.
-
High Temperature: [3+2] cycloaddition reactions often require thermal activation to overcome the activation energy barrier. Refluxing in high-boiling solvents like toluene or xylenes provides the necessary energy.
-
Slight Excess of Azide: Using a slight excess of the azide can help to drive the reaction to completion.
Protocol 2: In Situ Generation of this compound
In some cases, this compound may not be commercially available or may be unstable upon storage. It can be generated in situ from stable precursors, such as 2-aminopyridine, using a phosgene equivalent.
Materials:
-
2-Aminopyridine
-
Triphosgene or diphosgene
-
Anhydrous, non-protic solvent (e.g., toluene, dichloromethane)
-
Non-nucleophilic base (e.g., triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a fume hood, to a solution of 2-aminopyridine (1.0 equiv) in anhydrous toluene, add triethylamine (2.2 equiv) under an inert atmosphere.
-
Phosgene Equivalent Addition: Slowly add a solution of triphosgene (0.4 equiv) in anhydrous toluene to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of this compound can be monitored by IR spectroscopy (strong absorption around 2250-2275 cm⁻¹).
-
Direct Use: The resulting solution containing this compound can be used directly in the subsequent cycloaddition reaction without isolation.
Safety Note: Phosgene and its equivalents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Data Presentation: Expected Outcomes and Scope
The tandem [3+2] heteroannulation of this compound is expected to be a versatile reaction with a broad substrate scope. The following table summarizes the expected outcomes for various 1,3-dipoles.
| 1,3-Dipole Partner | Expected Fused Heterocycle | Potential Applications |
| Organic Azides (R-N₃) | Triazolo[1,5-a]pyridines | Pharmaceuticals, Agrochemicals |
| Nitrile Oxides (R-CNO) | Oxadiazolo[3,2-a]pyridines | Bioactive compounds |
| Diazo Compounds (R₂-CN₂) | Pyrazolo[1,5-a]pyridines | Medicinal Chemistry |
Yields and reaction conditions will vary depending on the specific substrates used.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of fused heterocycles via tandem [3+2] heteroannulation of this compound.
Caption: General experimental workflow for the tandem reaction.
Conclusion and Future Outlook
The tandem [3+2] heteroannulation reaction of this compound represents a highly efficient and modular approach for the synthesis of valuable fused pyridine heterocycles. The protocols and theoretical framework provided in this guide are intended to empower researchers to explore this promising area of synthetic chemistry. Future work could involve expanding the scope of 1,3-dipoles, developing catalytic and enantioselective variants of this reaction, and applying this methodology to the synthesis of complex natural products and novel pharmaceutical agents.
References
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- Proposed mechanism for the synthesis of triazolopyridines.
- Reported strategies for the synthesis of triazolopyridines and our approach.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Tandem inter [4+2]/intra [3+2] cycloadditions. 8.
- Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies.
- Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds.
- Self-[3+2] annulation reaction of pyridinium salts: synthesis of N-indolizine-substituted pyridine-2(1H)-ones.
- [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles.
- Nitrous oxide as a diazo transfer reagent: the synthesis of triazolopyridines.
- Reaction profiles for quantum chemistry-computed [3 + 2] cycloaddition reactions.
- Reaction profiles for quantum chemistry-computed [3 + 2] cycloaddition reactions.
- An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest.
- Preparation method of triazolopyridine containing trifluoromethyl.
- Use of the Nitrile Oxide Cycloaddition (NOC) Reaction for Molecular Probe Generation: A New Class of Enzyme Selective Histone Deacetylase Inhibitors (HDACIs)
- 2-Isocyan
- Nitrile Oxide Formation
- Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Comput
- Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light.
- Nitrile Oxides, Nitrones, and Nitron
- Multicomponent Reactions Involving Diazo Reagents: A 5-Year Upd
- Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound.
- Visible Light-Induced Reactions of Diazo Compounds and Their Precursors.
- Recent developments in photochemical reactions of diazo compounds.
- Recent Synthetic Advances on the Use of Diazo Compounds C
- Tandem Cu(I)
- Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotiz
- C2N14 (azidoazide azide) from Isocyanogen Tetrabromide (Synthesis).
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Cyclizative Dearomative Rearrangement of Pyridines with Isocyanates: An Application Guide for Researchers
Introduction: Unlocking Chemical Complexity through Pyridine Dearomatization
The dearomatization of N-heterocycles represents a powerful strategy in modern organic synthesis, transforming readily available flat, aromatic structures into complex, three-dimensional molecules often found in natural products and pharmaceuticals.[1][2][3] Among these transformations, the cyclizative dearomative rearrangement of pyridines with isocyanates has emerged as a noteworthy method for the rapid construction of intricate bicyclic scaffolds.[4][5] This reaction, proceeding through a formal [3+2] cycloaddition followed by a 1,2-rearrangement, provides a direct route to diverse bicyclohydantoins, structures of significant interest in medicinal chemistry.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of this fascinating transformation. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and present a representative substrate scope to showcase its synthetic utility.
Reaction Mechanism: A Tandem [3+2] Cycloaddition and 1,2-Rearrangement
The cyclizative dearomative rearrangement of 2-acyl-substituted pyridines with isocyanates is a sophisticated tandem process.[4] The reaction is initiated by the nucleophilic attack of the pyridine nitrogen onto the isocyanate, which, in the presence of an organophosphorus promoter, facilitates a formal [3+2] heteroannulation. This is followed by a remarkable 1,2-carbon shift, which ultimately furnishes the bicyclohydantoin product.[4] This elegant cascade efficiently constructs a tetrasubstituted carbon center.[4]
The key steps of the proposed mechanism are outlined below:
-
Activation and Ylide Formation: The pyridine substrate reacts to form a pyridinium ylide intermediate.
-
[3+2] Cycloaddition: The ylide undergoes a [3+2] cycloaddition with the isocyanate, forming a bicyclic intermediate.
-
1,2-Rearrangement: A 1,2-migration of a substituent (e.g., ester, amide, aryl, or trifluoromethyl group) occurs, leading to the final bicyclohydantoin product.[4]
Caption: Proposed mechanistic pathway for the cyclizative dearomative rearrangement.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, generalized protocol for the cyclizative dearomative rearrangement of a 2-acyl-substituted pyridine with an isocyanate. Researchers should note that specific reaction conditions may require optimization based on the substrates being used.
Materials:
-
2-Acyl-substituted pyridine (1.0 equiv)
-
Isocyanate (1.2 equiv)
-
Organophosphorus promoter (e.g., triphenylphosphine, 1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 2-acyl-substituted pyridine (1.0 equiv) and the organophosphorus promoter (1.1 equiv).
-
Solvent Addition: Add anhydrous solvent (to achieve a concentration of approximately 0.1 M) and stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: Add the isocyanate (1.2 equiv) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclohydantoin.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Rhodium-catalyzed dearomative rearrangement of 2-oxypyridines with cyclopropenes: access to N-alkylated 2-pyridones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cyclizative dearomative rearrangement of pyridines with isocyanates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for 2-Isocyanatopyridine in Medicinal Chemistry
Abstract & Core Application Note
2-Isocyanatopyridine is a pivotal heterocyclic building block in modern medicinal chemistry, primarily valued for its role as a precursor to N-pyridyl ureas. The pyridyl-urea motif is a recognized "privileged scaffold" found in numerous biologically active compounds, particularly in the realm of kinase inhibitors. The pyridine ring can engage in critical hydrogen bonding interactions with protein backbones, while the urea linkage serves as a rigid and effective hydrogen bond donor-acceptor unit. This combination often leads to high-affinity ligands for various therapeutic targets.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to provide mechanistic insights, detailed, field-proven protocols, and safety considerations for the effective use of this compound in the synthesis of novel chemical entities. The protocols herein are designed to be self-validating, emphasizing causality and robustness in experimental design.
Scientific Foundation: Reactivity & Mechanistic Rationale
The utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This functional group readily undergoes nucleophilic attack by primary and secondary amines, alcohols, and other nucleophiles.
Causality of Reactivity: The reaction between an isocyanate and a primary or secondary amine is one of the most efficient methods for forming a urea linkage.[1] This reaction is typically rapid, high-yielding, and proceeds under mild conditions without the need for a catalyst.[2][3] The reaction is essentially irreversible, driven by the formation of the stable urea C-N bond. The pyridine nitrogen atom's electron-withdrawing nature can subtly enhance the electrophilicity of the isocyanate carbon, further facilitating the reaction.
Caption: General reaction scheme for pyridyl urea synthesis.
Key Medicinal Chemistry Applications
This compound is a key intermediate for synthesizing compounds targeting a range of diseases. Its derivatives have shown potent and selective inhibitory activities.
-
p56Lck Inhibitors: It is used to prepare benzothiazoles that act as potent and selective inhibitors of the p56Lck tyrosine kinase, a target for autoimmune diseases and T-cell mediated disorders.[4][][6]
-
CXCR3 Antagonists: The reagent is also employed in the synthesis of ergolines, which function as antagonists of the chemokine receptor CXCR3, implicated in inflammatory diseases.[4][][6]
-
Kinase Inhibitors (e.g., Sorafenib Analogs): The N-pyridyl urea structure is central to many kinase inhibitors. Sorafenib, a multi-kinase inhibitor used in cancer therapy, features a diaryl urea moiety.[7] this compound provides a direct route to introduce the essential pyridyl group found in many such therapeutic agents.
Experimental Protocols & Workflows
Protocol: General Synthesis of N-Aryl/Alkyl-N'-(pyridin-2-yl)ureas
This protocol describes a robust, general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding urea derivative.
Materials & Reagents:
-
This compound (CAS 4737-19-3)
-
Amine of interest (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine of interest (1.0 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the amine in 10 mL of anhydrous DCM. Stir the solution at room temperature until the amine is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction, especially for highly reactive amines.
-
Reagent Addition: In a separate vial, dissolve this compound (1.05 mmol, 1.05 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If the product precipitates, it can be isolated by filtration and washed with a small amount of cold solvent (e.g., diethyl ether or cold DCM).
-
If the product is soluble, redissolve the crude residue in a larger volume of DCM or ethyl acetate and wash with water and brine to remove any water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: A typical lab workflow for synthesis and purification.
Data Presentation: Representative Reactions
The following table summarizes expected outcomes for the reaction of this compound with various amine nucleophiles under the general protocol described above.
| Entry | Amine Substrate | Solvent | Time (h) | Purification Method | Expected Yield |
| 1 | Aniline | DCM | 2 | Recrystallization | >95% |
| 2 | Benzylamine | THF | 2 | Column Chromatography | >90% |
| 3 | Morpholine | DCM | 1.5 | Filtration | >95% |
| 4 | 4-Chloroaniline | THF | 4 | Column Chromatography | ~85-90% |
Note: Yields are illustrative and may vary based on substrate purity and experimental conditions.
Handling, Storage, and Safety
As a Senior Scientist, ensuring laboratory safety and reagent integrity is paramount.
-
Hazard Profile: this compound is harmful if swallowed and causes skin and eye irritation.[][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: This reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. For long-term stability, it is recommended to store this compound at -20°C.[4][][6] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Incompatibilities: Isocyanates are incompatible with strong acids, bases, alcohols, and strong oxidizing agents.[9] They will react exothermically with water and amines.[3]
References
- TradingChem. (n.d.).
- ResearchGate. (n.d.).
- Pasternak, A., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
- RSC Publishing. (2015). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2 via in situ formation of aryl- or pyridyl isocyanates. Organic & Biomolecular Chemistry, 13, 8636-8640. [Link]
- Usharani, V., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 25(1), 55-58. [Link]
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.).
- Poliuretanos. (n.d.). 1.2.
Sources
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- 6. This compound CAS#: 4737-19-3 [m.chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-AMINOPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Experimental protocol for N-aryl-N'-pyridylurea synthesis
An Application Note and Experimental Protocol for the Synthesis of N-aryl-N'-pyridylureas
Authored by: Gemini, Senior Application Scientist
Abstract
The N-aryl-N'-pyridylurea motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. This application note provides a detailed, field-proven guide for the synthesis of these vital compounds. We move beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for key experimental choices. Two primary, reliable, and scalable synthetic strategies are presented: the direct coupling of an aryl isocyanate with an aminopyridine and a phosgene-free, one-pot method utilizing the Curtius rearrangement for in situ isocyanate generation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and adaptable protocol for accessing this important class of molecules.
Introduction: The Significance of the N-aryl-N'-pyridylurea Scaffold
The urea functional group is a cornerstone in drug design due to its ability to act as a rigid, planar hydrogen bond donor-acceptor unit. When flanked by an aromatic ring on one nitrogen and a pyridine ring on the other, the resulting N-aryl-N'-pyridylurea structure becomes a highly effective pharmacophore for interacting with the hinge region of protein kinases. The pyridyl nitrogen can form a critical hydrogen bond, while the urea N-H groups engage in additional hydrogen bonding interactions, effectively anchoring the molecule in the ATP-binding pocket.
The clinical success of Sorafenib , an oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma and hepatocellular carcinoma, is a testament to the power of this scaffold.[1][2] Sorafenib's structure highlights the classic arrangement: a substituted aryl group, a central urea linker, and a picolinamide moiety.[1] The modular nature of the synthesis allows for extensive Structure-Activity Relationship (SAR) studies, making it a highly attractive target for drug discovery programs.[3] This guide provides the necessary protocols to confidently synthesize Sorafenib analogues and other novel N-aryl-N'-pyridylureas.
Synthetic Strategies: A Phosgene-Free Approach
Historically, urea synthesis often involved highly toxic and hazardous reagents like phosgene and its derivatives.[4][5] Modern synthetic chemistry prioritizes safer, more environmentally benign methodologies.[6][7] The protocols detailed here avoid such reagents, focusing on two principal pathways that converge on the reaction of an isocyanate with an amine.
-
Pathway A: Direct reaction of a stable, often commercially available, aryl isocyanate with an aminopyridine. This is the most straightforward and atom-economical approach when the requisite isocyanate is accessible.[8]
-
Pathway B: In situ generation of the aryl isocyanate from a corresponding carboxylic acid via a one-pot Curtius rearrangement, followed by trapping with an aminopyridine.[4][9] This method is exceptionally versatile, as carboxylic acids are more diverse and readily available than isocyanates. The use of diphenylphosphoryl azide (DPPA) is a well-established and reliable way to mediate this transformation.[10][11]
The choice between these pathways is dictated by the availability and stability of the starting materials. Both methods are robust and have been widely applied in the synthesis of bioactive molecules.[12][13]
General Synthetic Workflow
The following diagram illustrates the two primary synthetic routes for obtaining N-aryl-N'-pyridylureas.
Sources
- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 11. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application of 2-Isocyanatopyridine in Solid-Phase Organic Synthesis: A Technical Guide
This guide provides a comprehensive overview of the application of 2-isocyanatopyridine in solid-phase organic synthesis (SPOS), with a focus on the generation of diverse substituted urea libraries for drug discovery and development. The protocols and principles detailed herein are designed for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: The Strategic Advantage of this compound in SPOS
Solid-phase organic synthesis has revolutionized the landscape of medicinal chemistry, enabling the rapid and efficient generation of large combinatorial libraries of small molecules.[1] At the heart of this methodology is the covalent attachment of a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple filtration and washing steps.[1]
This compound is a valuable reagent in this context, serving as a versatile building block for the synthesis of N,N'-disubstituted ureas. The pyridine moiety is a common scaffold in pharmacologically active compounds, and its incorporation can significantly influence a molecule's biological activity, solubility, and pharmacokinetic properties. The isocyanate group is highly reactive towards nucleophiles, particularly primary and secondary amines, making it an ideal electrophile for coupling reactions on a solid support.[2] The primary application of this compound in SPOS is the reaction with resin-bound amines to generate libraries of pyridyl-ureas, which are of significant interest in drug discovery.[3]
Core Principles and Mechanistic Rationale
The fundamental reaction underpinning the use of this compound in solid-phase synthesis is the nucleophilic addition of a resin-bound amine to the electrophilic carbon of the isocyanate group. This reaction is typically high-yielding and proceeds under mild conditions, which is crucial for maintaining the integrity of the solid support and any protecting groups on the growing molecule.
The choice of solid support and linker is critical for a successful SPOS campaign. The resin must be chemically inert to the reaction conditions and swell appropriately in the chosen solvent to ensure accessibility of the reactive sites. The linker connects the initial substrate to the resin and must be stable throughout the synthesis but cleavable under specific conditions that do not degrade the final product.
Experimental Workflow: Synthesis of a Pyridyl-Urea Library
The following workflow outlines the key stages in the solid-phase synthesis of a library of N-substituted-N'-(pyridin-2-yl)ureas using this compound.
Figure 1: A generalized workflow for the solid-phase synthesis of pyridyl-ureas.
Detailed Protocols
Protocol 1: Loading of a Primary Amine onto 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of a primary amine onto a highly acid-labile resin, which allows for mild cleavage conditions.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
Primary amine (R-NH₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g) in a solid-phase synthesis vessel and swell in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.
-
Amine Solution Preparation: In a separate flask, dissolve the primary amine (2.0 mmol) and DIPEA (4.0 mmol) in anhydrous DCM (5 mL).
-
Loading: Drain the DCM from the swelled resin and add the amine solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the amine can be determined by gravimetric analysis or by cleaving a small sample and quantifying the released amine.
Causality: The use of DIPEA as a non-nucleophilic base is to neutralize the HCl generated during the reaction without competing with the primary amine for reaction with the resin. Capping with methanol is essential to prevent side reactions in subsequent steps.
Protocol 2: Synthesis of N-Substituted-N'-(pyridin-2-yl)urea on Solid Support
This protocol details the core reaction of the resin-bound amine with this compound.
Materials:
-
Amine-loaded resin from Protocol 1
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the amine-loaded resin in anhydrous DMF (10 mL/g of resin) for 30 minutes.
-
Isocyanate Solution Preparation: In a separate vial, dissolve this compound (3.0 equivalents relative to the amine loading on the resin) in anhydrous DMF.
-
Reaction: Drain the DMF from the swelled resin and add the this compound solution. Agitate the mixture at room temperature for 4-16 hours. The reaction progress can be monitored using a qualitative test for the presence of free primary amines (e.g., the Kaiser test).[4] A negative Kaiser test indicates the reaction is complete.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Causality: The use of an excess of this compound ensures the reaction goes to completion. DMF is a good solvent for swelling the polystyrene-based resins and for dissolving the reactants. Thorough washing is critical to ensure the purity of the final product.
Protocol 3: Cleavage of the Pyridyl-Urea from the Resin
This protocol describes the release of the final product from the solid support.
Materials:
-
Urea-functionalized resin from Protocol 2
-
Cleavage cocktail (e.g., 95:2.5:2.5 Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Resin Preparation: Place the dry, urea-functionalized resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (10 mL/g of resin) to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Precipitation and Isolation: Combine the filtrates and concentrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by filtration or centrifugation and purify by an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Causality: The cleavage cocktail containing a strong acid (TFA) cleaves the acid-labile linker. TIS and water are included as scavengers to trap reactive carbocations that can be formed during the cleavage of certain protecting groups or from the linker itself, thus preventing side reactions with the product.
Data Presentation
| Step | Parameter | Typical Value/Condition | Monitoring/Validation |
| Amine Loading | Resin Type | 2-Chlorotrityl chloride | - |
| Solvent | Anhydrous DCM | - | |
| Base | DIPEA | - | |
| Reaction Time | 2-4 hours | Gravimetric analysis, Test cleavage | |
| Urea Formation | Reagent | This compound | - |
| Solvent | Anhydrous DMF | - | |
| Equivalents | 3.0 | - | |
| Reaction Time | 4-16 hours | Kaiser Test | |
| Cleavage | Cleavage Reagent | TFA/TIS/H₂O (95:2.5:2.5) | - |
| Reaction Time | 1-2 hours | LC-MS of crude product | |
| Purification | Method | Preparative HPLC | Analytical HPLC |
| Characterization | Techniques | LC-MS, NMR | Comparison with expected data |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The use of qualitative tests like the Kaiser test at intermediate stages provides a reliable method to ensure reactions have proceeded to completion before moving to the next step.[4] Furthermore, the final characterization of the cleaved product by LC-MS and NMR serves as the ultimate validation of the entire synthetic sequence. For library synthesis, it is recommended to synthesize a small subset of representative compounds and fully characterize them to validate the general applicability of the protocol before proceeding to the full library synthesis.
Conclusion
This compound is a highly effective reagent for the solid-phase synthesis of pyridyl-urea libraries. The protocols outlined in this guide provide a robust framework for researchers to leverage this building block in their drug discovery efforts. By understanding the underlying chemical principles and carefully controlling the experimental parameters, scientists can efficiently generate diverse libraries of potential therapeutic agents.
References
- Bräse, S., & Dölling, W. (2000). Solid-phase synthesis of urea and amide libraries using the T2 triazene linker.
- Ganesan, A. (2002). Solid-phase synthesis of a thymidinyl dipeptide urea library.
- Gray, C. J., & Salvino, J. M. (1998). Tethered libraries: solid-phase synthesis of substituted urea-linked bicyclic guanidines. Journal of Organic Chemistry, 63(21), 7166-7171. [Link]
- Hosseini, M., et al. (2017). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research, 16(2), 579–591. [Link]
- Salvino, J. M., et al. (2006). Solid-Phase Synthesis and Biological Evaluation of a Uridinyl Branched Peptide Urea Library.
- Boyarskiy, V. P., et al. (2022). Reaction of Coordinated Isocyanides with Substituted N-(2-Pyridyl)Ureas as a Route to New Cyclometallated Pd(Ii) Complexes. Dalton Transactions, 51(35), 13325-13334. [Link]
- Kasatkina, S. A., et al. (2022). “Urea to Urea” Approach: Access to Unsymmetrical Ureas Bearing Pyridyl Substituents.
- Al-Ostath, A., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 28(8), 3569. [Link]
- Pashkevich, K. I., & Aizikovich, A. Y. (1981). Substituted Ureas. Methods of Synthesis and Applications. Russian Chemical Reviews, 50(5), 484-502. [Link]
- Telvekar, V. N. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(14), 1146-1166. [Link]
- Celen, A. O., et al. (2008). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 13(11), 2881-2891. [Link]
- Rusu, E., et al. (2012). Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure. RSC Advances, 2(1), 173-180. [Link]
- Geyl, K. A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. [Link]
- Johnson, J. R., et al. (2021). Isocyanate‐free synthesis of ureas and polyureas via ruthenium catalyzed dehydrogenation of amines and formamides. Journal of Applied Polymer Science, 139(12), 51833. [Link]
- Boyarskiy, V. P., et al. (2022). Reaction of Coordinated Isocyanides with Substituted N-(2-Pyridyl)Ureas as a Route to New Cyclometallated Pd(Ii) Complexes. Social Science Research Network. [Link]
- Zaragoza, F. (2002). Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage.
- Kanger, T., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols, 5(1), 102928. [Link]
- Wang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Metal-Catalyzed Reactions Involving 2-Isocyanatopyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of metal catalysis to transformations involving 2-isocyanatopyridine. This versatile building block, which combines the high electrophilicity of the isocyanate group with the coordinating and directing capabilities of a pyridine ring, offers a unique platform for the synthesis of complex nitrogen-containing heterocycles. We will explore key palladium, rhodium, and gold-catalyzed reactions, moving beyond simple procedural lists to explain the mechanistic rationale behind experimental design. The protocols described herein are designed to be robust and self-validating, grounded in authoritative literature to ensure scientific integrity.
Introduction: The Unique Reactivity Profile of this compound
This compound is a bifunctional organic reagent of significant interest in medicinal and synthetic chemistry.[1][][3] Its utility stems from the juxtaposition of two key reactive centers:
-
The Isocyanate Group (-N=C=O): This functional group is a potent electrophile, highly susceptible to nucleophilic attack by alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which decarboxylate to amines), respectively.[4] Its linear structure and cumulated double bonds make it an ideal partner for insertion and cycloaddition reactions.[5][6]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a ligand for a transition metal catalyst. This coordination can pre-organize the substrate in the catalytic sphere, influencing reaction rates and selectivity. Furthermore, the pyridine nitrogen can function as an internal base or a directing group for C-H functionalization at adjacent positions.[7][8]
This dual nature makes this compound a powerful synthon for constructing fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.[1][] Metal catalysis provides the tools to unlock novel transformations that are not accessible through traditional thermal reactions, enabling the construction of molecular complexity with high efficiency and control.
Palladium-Catalyzed Imidoylative Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to forge carbon-carbon and carbon-heteroatom bonds with high fidelity.[9][10][11] In the context of isocyanates, palladium facilitates "imidoylative" cross-coupling reactions, where the C=N bond of the isocyanate inserts into a palladium-carbon bond.[12][13]
Mechanistic Rationale
The generally accepted catalytic cycle for these transformations begins with the oxidative addition of an aryl or vinyl halide (or triflate) to a Pd(0) complex, generating a Pd(II) intermediate.[12] This is followed by a 1,1-migratory insertion of the this compound into the Pd-Aryl bond, forming a six-membered palladacycle intermediate. This step is often irreversible and is the key to incorporating the isocyanate moiety. Subsequent reaction with a nucleophile or a second coupling partner, followed by reductive elimination, releases the final product and regenerates the Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for Pd-catalyzed imidoylative cross-coupling.
Application Protocol: Synthesis of N-Aryl-N'-(pyridin-2-yl)ureas
This protocol describes a generalized procedure for the palladium-catalyzed coupling of an aryl halide with this compound and an amine to form a substituted urea, a common structure in bioactive molecules.
A. Reagents and Equipment
-
Pd(OAc)₂ or Pd₂(dba)₃
-
Phosphine Ligand (e.g., Xantphos, SPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Aryl Halide (Bromide or Iodide recommended)
-
This compound
-
Amine (Primary or Secondary)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
B. Experimental Procedure
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2.0 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the anhydrous, degassed solvent. Stir the mixture at room temperature for 15 minutes.
-
Isocyanate and Nucleophile Addition: Add the amine (1.2 equivalents) followed by a solution of this compound (1.1 equivalents) in the reaction solvent.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.
Data and Considerations
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yields | Reference Insight |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60-90% | Xantphos is a wide bite-angle ligand often effective in preventing β-hydride elimination and promoting reductive elimination. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 65-95% | SPhos is a bulky, electron-rich ligand that can accelerate oxidative addition and is effective for challenging substrates.[12] |
Troubleshooting:
-
Low Conversion: Ensure all reagents and solvents are anhydrous and the system is rigorously degassed. Increase catalyst loading or temperature. Consider a more active ligand/palladium source.
-
Side Products: Formation of diaryl amine (from aryl halide and amine) suggests the amine is competing with the isocyanate. Try adding the isocyanate first to form the imidoyl intermediate before adding the amine.
Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions
Rhodium catalysts are particularly effective in mediating [2+2+2] cycloadditions, a powerful, atom-economical method for constructing six-membered rings from three unsaturated components.[14][15] When an isocyanate is used as one of the 2π-electron components along with two alkynes, this reaction provides a direct route to substituted 2-pyridones.[6]
Mechanistic Rationale
The reaction is initiated by the coordination of two alkyne molecules to a Rh(I) catalyst, followed by oxidative cyclization to form a five-membered rhodacyclopentadiene intermediate. Coordination of the this compound and subsequent insertion of its C=N bond into a Rh-C bond expands the metallacycle to a seven-membered rhodacycle. Reductive elimination from this intermediate furnishes the 2-pyridone product and regenerates the active Rh(I) catalyst. The choice of ligand is critical to prevent side reactions like alkyne trimerization.[6]
Figure 2: Simplified mechanism for Rh-catalyzed [2+2+2] cycloaddition.
Application Protocol: Synthesis of Substituted 2-Pyridones
This protocol provides a method for the synthesis of 4,6-disubstituted 2-pyridones from terminal alkynes and this compound, adapted from work by Rovis and coworkers.[6]
A. Reagents and Equipment
-
[Rh(COD)₂]BF₄ or similar Rh(I) precursor
-
Phosphoramidite or Phosphine ligand (e.g., (R)-MONOPHOS)
-
Terminal Alkyne
-
This compound
-
Anhydrous, degassed solvent (e.g., 1,2-Dichloroethane, DCE)
-
Screw-capped vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
B. Experimental Procedure
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add the Rh(I) precursor (5 mol%) and the ligand (6 mol%) to a dry vial. Add a portion of the anhydrous solvent and stir for 20-30 minutes at room temperature.
-
Reagent Addition: To the pre-formed catalyst solution, add the terminal alkyne (2.5 equivalents).
-
Initiation: Add a solution of this compound (1.0 equivalent) in the reaction solvent.
-
Reaction: Seal the vial tightly and heat the mixture to 60-80 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the desired 2-pyridone product.
Data and Considerations
| Rh Precursor | Ligand | Alkyne Type | Regioselectivity | Typical Yields | Reference Insight |
| [Rh(COD)₂]BF₄ | Phosphoramidite | Terminal | High (4,6-subst.) | 70-95% | Phosphoramidite ligands were found to be crucial in preventing alkyne dimerization and promoting the desired cycloaddition.[6] |
| Cationic Rh(I) | Chiral BINAP | Diynes | High | 60-90% | Cationic rhodium complexes are often more active, and chiral ligands like BINAP can be used for asymmetric variants with tethered diynes.[14] |
Troubleshooting:
-
Alkyne Trimerization/Dimerization: This is the most common side reaction. Ensure the ligand to metal ratio is correct. The use of phosphoramidite ligands is specifically designed to suppress this pathway.[6]
-
No Reaction: Confirm the activity of the Rh(I) precursor, as they can be air-sensitive. Ensure rigorous exclusion of oxygen and moisture.
Gold-Catalyzed Cyclization and Rearrangement Reactions
Gold catalysts, typically Au(I) or Au(III) species, are powerful π-acids that excel at activating unsaturated C-C bonds like those in alkynes and allenes for nucleophilic attack.[16][17][18] This reactivity can be harnessed for intramolecular cyclizations or intermolecular hydrofunctionalization reactions involving this compound.
Mechanistic Rationale
In a typical gold-catalyzed reaction, the cationic gold complex coordinates to the alkyne, rendering it highly electrophilic. An intramolecular nucleophile (e.g., the pyridine nitrogen or another tethered group) or an external nucleophile can then attack the activated alkyne. This generates a vinyl-gold intermediate, which can undergo protodeauration to release the product and regenerate the gold catalyst. The isocyanate group can act as a powerful directing or participating group in these transformations. For instance, a propargyloxy-pyridine can undergo gold-catalyzed cyclization and rearrangement to form N-alkenyl 2-pyridonyl amines.[19]
Figure 3: General experimental workflow for a gold-catalyzed reaction.
Application Protocol: Hypothetical Intramolecular Cyclization
This protocol outlines a hypothetical but mechanistically plausible gold-catalyzed intramolecular reaction where the isocyanate nitrogen attacks a gold-activated alkyne tethered to the pyridine ring, leading to a fused heterocyclic system.
A. Reagents and Equipment
-
Au(I) Catalyst (e.g., PPh₃AuCl / AgOTf, or IPrAuCl / AgOTf)
-
Substrate: e.g., 3-(prop-2-yn-1-yl)pyridin-2-yl isocyanate
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene)
-
Schlenk tube, inert atmosphere, magnetic stirrer
B. Experimental Procedure
-
Catalyst Generation (In Situ): To a dry Schlenk tube under an inert atmosphere, add the gold(I) chloride precursor (e.g., PPh₃AuCl, 2-5 mol%) and a silver salt co-catalyst (e.g., AgOTf, 2-5 mol%). Add the anhydrous solvent and stir the resulting suspension in the dark for 20 minutes. The silver salt abstracts the chloride to generate the active cationic gold catalyst.
-
Substrate Addition: Add a solution of the alkynyl-functionalized this compound substrate (1.0 equivalent) in the reaction solvent to the catalyst mixture.
-
Reaction: Stir the reaction at room temperature. Gold-catalyzed cyclizations are often very fast, but gentle heating (40-60 °C) may be required. Monitor closely by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a short plug of silica gel or celite (eluting with ethyl acetate) to remove the silver salts and catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Troubleshooting:
-
Catalyst Decomposition: Gold catalysts can be sensitive. If the solution turns black (indicating gold nanoparticle formation), the catalyst has likely decomposed. Ensure rigorous exclusion of air and light, and use high-purity solvents.
-
Intermolecular Reactions: If intermolecular side products are observed, try running the reaction at a higher dilution to favor the intramolecular pathway.
Conclusion
This compound is a privileged scaffold for the application of modern synthetic methodologies. The strategic use of palladium, rhodium, and gold catalysts enables a diverse array of transformations—from cross-couplings and cycloadditions to intricate cyclizations—that would be difficult to achieve otherwise. By understanding the underlying mechanistic principles for each catalytic system, researchers can rationally design experiments, troubleshoot effectively, and rapidly assemble libraries of complex, nitrogen-rich molecules for applications in drug discovery and materials science.
References
- Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry (RSC Publishing).
- Isocyanate-based multicomponent reactions. PMC - NIH.
- Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update | Request PDF. ResearchGate.
- Chemistry And Technology Of Isocyanates. Unknown Source.
- Regioselective rhodium-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyanates to form pyridones. PMC - NIH.
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner.
- Isocyanate. Wikipedia.
- 2-Isocyanato-pyridine CAS: 4737-19-3. United States Biological.
- CAS 4737-19-3 2-Isocyanato-pyridine. Building Block / BOC Sciences.
- This compound CAS#: 4737-19-3. ChemicalBook.
- Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PMC - NIH.
- The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Palladium-Catalyzed Reactions. MDPI.
- Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines. RSC Publishing.
- Homogeneous Gold-Catalyzed Oxidation Reactions. PMC - NIH.
- Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI.
- Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC - NIH.
- Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes | Request PDF. ResearchGate.
- Rhodium-catalyzed C–C coupling reactions via double C–H activation. Organic & Biomolecular Chemistry (RSC Publishing).
- Transition Metal-Catalyzed Isocyanide Insertions: From Noble to Base Metal Catalysis. Vrije Universiteit Amsterdam.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube.
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- 1. usbio.net [usbio.net]
- 3. This compound CAS#: 4737-19-3 [m.chemicalbook.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective rhodium-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyanates to form pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
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- 14. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account [mdpi.com]
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- 16. Homogeneous Gold-Catalyzed Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
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- 19. Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Isocyanatopyridine
Introduction
Welcome to the technical support guide for 2-isocyanatopyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic intermediate. The isocyanate functional group is highly electrophilic and, consequently, susceptible to reaction with a wide range of nucleophiles. This inherent reactivity is key to its synthetic utility but also presents significant challenges regarding stability, particularly in solution. This guide provides in-depth answers to frequently encountered issues, troubleshooting advice for common experimental problems, and best-practice protocols to ensure the successful use of this compound in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the handling and stability of this compound.
Question 1: What is the primary cause of this compound instability in solution?
The principal cause of instability is the high reactivity of the isocyanate (-N=C=O) group toward nucleophiles. The carbon atom in the isocyanate moiety is highly electrophilic and readily attacked by compounds containing active hydrogen atoms, most notably water and alcohols.[1][2][3]
-
Reaction with Water: Isocyanates are extremely sensitive to moisture.[4][5] The reaction with water initially forms an unstable carbamic acid, which rapidly decomposes to yield 2-aminopyridine and carbon dioxide gas.[6][7] This is often the most common and unavoidable degradation pathway if stringent anhydrous conditions are not maintained.
-
Reaction with Alcohols: Protic solvents like methanol or ethanol will react to form stable N-pyridyl urethanes (carbamates).[1][3][8] This is a desired reaction when forming a urethane linkage but represents a degradation pathway if the alcohol is present as the solvent or as an impurity.
Question 2: Which solvents are generally recommended for working with this compound?
The choice of solvent is critical. Anhydrous aprotic solvents are strongly recommended. These solvents lack acidic protons and are generally unreactive towards the isocyanate group. They are categorized as follows:
-
Aprotic, Non-Polar: Toluene, benzene, xylenes, and hexanes are excellent choices for maintaining stability, provided the starting materials and products are soluble.
-
Aprotic, Polar: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetonitrile (ACN), and Ethyl Acetate are widely used.[9] However, it is imperative to use high-purity, anhydrous grades of these solvents, as residual water content is a primary concern. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can also be used, but caution is advised as they are notoriously hygroscopic and difficult to keep completely dry.[8]
Question 3: Which solvents should be strictly avoided and why?
Any protic solvent should be strictly avoided unless it is an intended reactant in the chemical transformation.
-
Alcohols (Methanol, Ethanol, Isopropanol, etc.): As detailed above, these will react to form urethanes.[1]
-
Primary and Secondary Amines: These are highly nucleophilic and will react rapidly to form ureas. If an amine is your solvent, it is considered a reactant, not an inert medium.
Question 4: How can I tell if my this compound has degraded?
Visual and analytical methods can confirm degradation:
-
Visual Inspection: Formation of a solid precipitate (potentially a urea from reaction with trace water, or a dimer/polymer) in a solution that was initially clear can indicate degradation. Evolution of gas (CO2) is a sign of reaction with water.
-
Thin-Layer Chromatography (TLC): A quick check against a fresh standard can reveal the appearance of new, more polar spots (e.g., 2-aminopyridine or a urethane derivative).
-
Spectroscopic Analysis:
-
FT-IR: The characteristic strong absorption band of the isocyanate group appears around 2250-2275 cm⁻¹. A significant decrease in the intensity of this peak over time is a direct indicator of degradation.
-
NMR Spectroscopy: ¹H or ¹³C NMR can identify the formation of specific degradation products by comparing the spectrum to known standards of 2-aminopyridine or the corresponding urethane.
-
HPLC/GC-MS: These are powerful quantitative techniques.[][11] Injecting a solution over time and monitoring the decrease in the main peak area and the emergence of new peaks provides a definitive measure of stability.
-
Question 5: What are the best practices for preparing and storing solutions of this compound?
Proper handling is essential to prevent premature degradation.[4]
-
Storage of Neat Compound: Store this compound solid under an inert atmosphere (argon or nitrogen) at the recommended temperature, typically -20°C.[12][13][][15]
-
Use of Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere using Schlenk line techniques or in a glovebox.
-
Fresh Solutions: It is best practice to prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods. If storage is unavoidable, keep the solution cold (-20°C) under an inert atmosphere in a tightly sealed vial.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: My reaction yield is low, and I suspect the this compound is degrading. My solvent is anhydrous THF.
Even with a suitable aprotic solvent, several factors can lead to degradation. The following workflow can help diagnose the issue.
Caption: Common degradation pathways for this compound.
Part 3: Data Summary & Experimental Protocols
Solvent Stability Summary
The following table provides a general guideline for solvent selection. Stability is highly dependent on solvent purity (water content) and storage conditions.
| Solvent Class | Examples | Stability Rating | Comments |
| Protic | Water, Methanol, Ethanol, Isopropanol | Unstable | Reacts rapidly with the solvent. [1][6]Strictly avoid unless the solvent is a reactant. |
| Aprotic Non-Polar | Toluene, Hexane, Benzene | Excellent | Generally the most stable environment. Ensure reactants and products are soluble. |
| Aprotic Polar | THF, DCM, Chloroform, Ethyl Acetate | Good | Widely used and effective. Crucially dependent on using anhydrous grade solvent (<50 ppm H₂O) and inert atmosphere. [9] |
| Aprotic Polar | Acetonitrile (ACN), DMF, DMSO | Fair to Good | More polar and can be useful for solubility. However, these are very hygroscopic and difficult to keep anhydrous. Use with extreme caution and only when necessary. [8]Slight solubility noted in DMSO and Methanol. |
Protocol: Evaluating the Stability of this compound in a Chosen Solvent via HPLC
This protocol allows you to empirically determine the stability of this compound in a specific solvent under your laboratory conditions.
Objective: To quantify the degradation of this compound in a selected solvent over a 24-hour period at room temperature.
Materials:
-
This compound (high purity)
-
Chosen solvent (anhydrous grade)
-
Anhydrous Acetonitrile (for HPLC mobile phase and dilution)
-
Volumetric flasks, gas-tight syringes, septa-sealed vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation (Under Inert Atmosphere):
-
In a glovebox or under a steady stream of argon/nitrogen, accurately prepare a 1 mg/mL stock solution of this compound in your chosen test solvent. For example, dissolve 10 mg of the compound in 10 mL of the solvent.
-
Seal the vial tightly with a septum cap and wrap with Parafilm.
-
-
Time Point Zero (T=0):
-
Immediately after preparation, withdraw a 100 µL aliquot of the stock solution.
-
Dilute this aliquot to 1 mL with anhydrous acetonitrile in a sealed HPLC vial. This is your T=0 sample.
-
Inject the sample onto the HPLC system. Record the chromatogram. The peak corresponding to this compound is your reference peak.
-
-
Incubation:
-
Store the sealed stock solution vial on the benchtop at ambient temperature, protected from light.
-
-
Subsequent Time Points:
-
At specified time points (e.g., T=2h, 4h, 8h, 24h), repeat step 2 by withdrawing a fresh aliquot from the stock solution, diluting it, and injecting it into the HPLC.
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area of this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample: % Remaining = (Area_Tx / Area_T0) * 100
-
Plot % Remaining vs. Time. A sharp decline indicates poor stability in that solvent under those conditions. Identify any major new peaks that grow over time, which correspond to degradation products.
-
This self-validating system provides definitive, quantitative data on the stability of this compound in your specific experimental context, ensuring the integrity of your subsequent reactions.
References
- Google Patents. (2019).
- Stella, V. J., & Nadeau, G. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Pharmaceutical Research, 15(5), 798-804.
- PubChem. (n.d.). This compound.
- Raspoet, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 65(23), 7677-7684.
- Madeja, F., et al. (2018). Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study. Chemistry – A European Journal, 24(50), 13190-13198.
- Guo, L., et al. (2013). Mechanism for covalent dimerization of pyridine: [4+2] dimerization, an MP2 investigation. Computational and Theoretical Chemistry, 1017, 133-138.
- Safe Work Australia. (2020).
- ResearchGate. (n.d.).
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods.
- ResearchGate. (n.d.).
- Reddit. (2010).
- Drmanić, S. Ž., et al. (2006). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 71(2), 89-98.
- Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
- ResearchGate. (n.d.). Characterization of pyridine biodegradation by two Enterobacter sp. strains. [Link]
- ResearchGate. (n.d.).
- Zozulya, S., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(16), 4983.
- Wu, J., et al. (2021). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics, 23(34), 18361-18372.
- Ghorai, P., et al. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Applied Materials & Interfaces, 16(10), 12693–12702.
- Wu, J., et al. (2021). Catalyzed Reaction of Isocyanates (RNCO)
- ResearchGate. (n.d.).
- Nguyen, D. P., et al. (2022). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Frontiers in Chemistry, 10, 861751.
- ResearchG
- ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents: Part II. [Link]
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- 5. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyzed reaction of isocyanates (RNCO) with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
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- 15. 4737-19-3|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Navigating the Reactivity of 2-Isocyanatopyridine
Welcome to the technical support guide for 2-isocyanatopyridine. This versatile heterocyclic building block is invaluable in the synthesis of novel ureas, carbamates, and other derivatives for pharmaceutical and materials science applications.[][2] However, its high reactivity, influenced by the unique electronic nature of the pyridine ring, presents specific challenges. This guide is structured to provide direct, field-tested answers to common issues, helping you troubleshoot side reactions and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction with a primary amine is producing a significant amount of an insoluble white precipitate, and my yield of the desired unsymmetrical urea is low. What is happening?
A1: This is the most common issue encountered and is almost certainly due to the formation of a symmetrical urea byproduct, N,N'-di(pyridin-2-yl)urea .
-
Root Cause: The underlying cause is the reaction of this compound with water.[3][4] Even trace amounts of moisture in your solvents, reagents, or glassware will hydrolyze the isocyanate. This hydrolysis proceeds through an unstable carbamic acid intermediate, which rapidly decomposes to form 2-aminopyridine and carbon dioxide gas.[3][5][6]
-
The Problem Multiplies: The newly generated 2-aminopyridine is a potent nucleophile that swiftly reacts with another molecule of your starting this compound. This reaction is often faster than the reaction with your intended, potentially bulkier or less nucleophilic, amine. The resulting symmetrical urea is often poorly soluble in common organic solvents, causing it to precipitate from the reaction mixture.[7]
dot
Caption: Desired vs. Water-Induced Side Reaction Pathways.
Troubleshooting Steps:
-
Rigorous Drying: Dry all glassware in an oven (120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened septum-sealed bottles are preferred.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon from start to finish.
-
Reagent Quality: Ensure your amine nucleophile is dry. If it is a hydrochloride salt, ensure it has been fully neutralized and dried before use.
Q2: I'm observing unexpected gas evolution (bubbling) in my reaction, even at room temperature. What is the cause?
A2: The gas is carbon dioxide (CO₂), confirming the presence of moisture and the side reaction described in Q1. The decomposition of the carbamic acid intermediate formed from the reaction of the isocyanate with water is the source of the CO₂.[4][5] This observation is a direct indicator that you need to improve your anhydrous technique.
Q3: My final product shows complex NMR signals and a mass spectrum with peaks at double or triple the expected molecular weight. What could be the issue?
A3: This suggests self-reaction of the this compound, leading to dimerization or trimerization.
-
Root Cause: Isocyanates can undergo self-addition, particularly in the presence of catalysts, to form cyclic dimers (uretdiones) and trimers (isocyanurates).[5][8] Common catalysts include tertiary amines, phosphines, and various metal salts.[9] The basic nitrogen atom of the pyridine ring in another this compound molecule can potentially act as a catalyst for this process, especially at elevated concentrations or temperatures.
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0°C or room temperature) to disfavor these higher-activation energy side reactions.
-
Control Concentration: Add the this compound slowly and controllably (e.g., via syringe pump) to a solution of the nucleophile. This keeps the instantaneous concentration of the isocyanate low, favoring the bimolecular reaction with the nucleophile over self-reaction.
-
Avoid Basic Catalysts: Unless required for your specific transformation, avoid using strong, non-nucleophilic bases that can promote isocyanate oligomerization.
-
dot
Caption: Potential Oligomerization Pathways for this compound.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions about handling this compound.
Q1: What is the general order of reactivity for common nucleophiles with this compound?
A1: The reactivity of the isocyanate group is highly dependent on the nucleophilicity of the reacting partner. A generally accepted order of reactivity is: Primary Aliphatic Amines > Secondary Aliphatic Amines > Aromatic Amines >> Primary Alcohols > Water > Secondary Alcohols > Phenols. The reaction between an isocyanate and an amine to form a urea is typically orders of magnitude faster than the reaction with an alcohol to form a urethane.[10] This is why even a small amount of amine generated from hydrolysis can lead to significant byproduct formation.
Q2: How does the pyridine nitrogen affect the reactivity of the isocyanate group?
A2: The pyridine ring has a dual influence:
-
Electronic Withdrawal: As an aromatic heterocycle, the pyridine ring is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon atom. This makes it more susceptible to nucleophilic attack compared to a simple alkyl or phenyl isocyanate.
-
Hydrogen Bonding/Catalysis: The lone pair on the pyridine nitrogen can act as a hydrogen bond acceptor. This can play a role in the reaction mechanism, for instance, by activating protic nucleophiles like alcohols or amines, potentially increasing the reaction rate.[11]
Q3: What are the best practices for storing and handling this compound?
A3: Due to its moisture sensitivity and potential for self-reaction, proper storage is critical.
-
Storage: Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[2]
-
Handling: Before use, allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Handle exclusively in a glovebox or under a positive pressure of inert gas.
Q4: What analytical techniques are best for identifying common side products?
A4: A combination of techniques is recommended for unambiguous identification.
-
FTIR Spectroscopy: Useful for identifying key functional groups. Look for characteristic C=O stretching frequencies for ureas (~1640-1690 cm⁻¹) and isocyanurates (~1700 cm⁻¹). The disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2280 cm⁻¹ indicates full consumption.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to distinguish between the desired product and symmetrical byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for separating and identifying components in a reaction mixture. It allows for the precise determination of molecular weights for the expected product, symmetrical urea, dimers, and trimers.[12]
Part 3: Protocols and Methodologies
Protocol 3.1: General Procedure for Synthesis of N-Aryl-N'-(pyridin-2-yl)urea under Anhydrous Conditions
This protocol is designed to minimize water-related side reactions.
-
Glassware Preparation: Dry a two-neck round-bottom flask, magnetic stir bar, and condenser in an oven at 120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Dissolve your aryl amine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration) in the reaction flask.
-
In a separate, dry vial, dissolve this compound (1.05 eq.) in a small volume of the same anhydrous solvent.
-
-
Reaction Setup:
-
Cool the solution of the amine to 0°C using an ice bath.
-
Using a gas-tight syringe, add the this compound solution dropwise to the stirred amine solution over 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting amine.
-
-
Work-up and Isolation:
-
If the product precipitates upon formation, it can be isolated by filtration, washed with cold solvent, and dried under vacuum.
-
If the product is soluble, concentrate the reaction mixture in vacuo. The crude product can then be purified by recrystallization or flash column chromatography.
-
Protocol 3.2: Purification Strategy for Removing N,N'-di(pyridin-2-yl)urea Byproduct
The significant difference in solubility between the desired unsymmetrical urea and the symmetrical byproduct can often be exploited.
-
Trituration/Washing: After concentrating the crude reaction mixture, add a solvent in which the desired product is soluble but the symmetrical urea is not (e.g., diethyl ether, ethyl acetate, or sometimes DCM).
-
Sonication: Sonicate the slurry for 10-15 minutes to break up the solid and ensure thorough washing.
-
Filtration: Filter the mixture. The insoluble solid is the symmetrical urea byproduct. The filtrate contains your desired product.
-
Further Purification: The product in the filtrate can then be further purified by standard methods like recrystallization or chromatography.
Part 4: Data Summary
Table 4.1: Summary of Common Reactions and Side Reactions of this compound
| Nucleophile | Desired Product Type | Common Side Product(s) | Key Conditions & Mitigation Strategies |
| Primary/Secondary Amine | Unsymmetrical Urea | Symmetrical Urea (from H₂O) | Strictly anhydrous conditions; inert atmosphere.[3][4] |
| Alcohol/Phenol | Carbamate (Urethane) | Symmetrical Urea (from H₂O) | Strictly anhydrous conditions; reaction may require heat or catalysis.[13] |
| Water (contaminant) | None (reactant) | 2-Aminopyridine, Symmetrical Urea | Exclude all moisture from the reaction. |
| (Self-Reaction) | None | Dimer (Uretdione), Trimer (Isocyanurate) | Low temperature, controlled addition, avoid strong bases.[5][9][14] |
Part 5: References
-
Self-reactions of isocyanate including dimerization... - ResearchGate. [Link]
-
Cyclization of isocyanate through either dimerization or trimerization reactions - ResearchGate. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - National Library of Medicine. [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - National Library of Medicine. [Link]
-
Method of detecting isocyanates - Google Patents.
-
A laboratory comparison of analytical methods used for isocyanates - ResearchGate. [Link]
-
Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Royal Society of Chemistry. [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures - Diva-portal.org. [Link]
-
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - Royal Society of Chemistry. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution - Organic Chemistry Portal. [Link]
-
A Kinetic Study of the Dimerization of Phenyl Isocyanate - ACS Publications. [Link]
-
Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand - Royal Society of Chemistry. [Link]
-
This compound | C6H4N2O - PubChem. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - MDPI. [Link]
-
Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - National Library of Medicine. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]
-
Urea formation via reaction of an isocyanate with an amine. - ResearchGate. [Link]
-
Cyclizative dearomative rearrangement of pyridines with isocyanates - Royal Society of Chemistry. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - National Library of Medicine. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. [Link]
-
Synthesis of ureas 1–22 from histamine and isocyanates/diisocyanates. - ResearchGate. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - ACS Publications. [Link]
-
Isocyanate reactions with alcohol (a) and with water (b,c). - ResearchGate. [Link]
-
Catalyzed reaction of isocyanates (RNCO) with water - Royal Society of Chemistry. [Link]
-
Why is that the N=C bond breaks in the first step, rather than the C=O bond? - Quora. [Link]
-
Reaction of acyl isocyanates with pyridine derivatives - Semantic Scholar. [Link]
-
Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? - ResearchGate. [Link]
-
Nucleophilic addition reactions to pyridines - Química Organica.org. [Link]
-
Urea formation by reaction between a isocyanate group and water. - ResearchGate. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - National Library of Medicine. [Link]
-
Catalyzed Reaction of Isocyanates (RNCO) with Water - ChemRxiv. [Link]
-
Process for the preparation of 2-cyanopyridine derivatives - Google Patents.
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - National Library of Medicine. [Link]
Sources
- 2. usbio.net [usbio.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 10. pcimag.com [pcimag.com]
- 11. Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 14. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Pyridyl Urea Derivatives
Welcome to the technical support center for the purification of 2-pyridyl urea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. The inherent physicochemical properties of 2-pyridyl ureas, stemming from the basicity of the pyridine ring and the hydrogen-bonding capabilities of the urea moiety, often present unique purification hurdles. This resource offers troubleshooting strategies and detailed protocols to help you achieve high purity and yield in your experiments.
I. Recrystallization
Recrystallization is a powerful technique for purifying solid 2-pyridyl urea derivatives, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.[1][2] However, selecting the right conditions is critical to avoid common pitfalls such as oiling out, poor recovery, or co-precipitation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-pyridyl urea derivative "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with compounds that have relatively low melting points or when using a solvent with a high boiling point.[3][4] The resulting oil is an impure liquid phase that is difficult to purify.
Troubleshooting Steps:
-
Increase the Solvent Volume: Your solution may be too concentrated, causing the compound to come out of solution at too high a temperature. Add more of the hot solvent to decrease the saturation point.[4]
-
Lower the Temperature of Crystallization: If the boiling point of your solvent is too high, switch to a lower-boiling solvent. This ensures that the solution cools sufficiently before reaching the saturation point.
-
Use a Mixed Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is less soluble) until you observe persistent turbidity (the cloud point).[5][6][7] This allows for crystallization to occur at a lower temperature.
Q2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
A2: A low yield can result from several factors, including using too much solvent, premature crystallization, or loss of product during filtration.[2][4]
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in solution upon cooling, thereby reducing the yield.[8]
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[1]
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[5]
-
Recover a Second Crop: The filtrate (mother liquor) from the first crystallization may still contain a significant amount of your product. Concentrating the mother liquor by boiling off some of the solvent and re-cooling can often yield a second crop of crystals.[8]
Q3: How do I choose the best solvent for recrystallizing my 2-pyridyl urea derivative?
A3: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities are either very soluble or insoluble at all temperatures.[2] Given that 2-pyridyl ureas are somewhat polar, a good starting point is to test polar protic and aprotic solvents.[9]
Solvent Selection Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
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- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Unsymmetrical 2,2'-Bipyridines
Welcome to the technical support center for the synthesis of unsymmetrical 2,2'-bipyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable scaffolds. As a senior application scientist, I've compiled this resource to address the most common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
The synthesis of unsymmetrical 2,2'-bipyridines is notoriously challenging due to a confluence of factors including catalyst inhibition, competing side reactions, and purification difficulties.[1][2] This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may be facing at the bench.
Troubleshooting Guide: Common Experimental Issues
This section is dedicated to specific problems you might encounter during the synthesis of unsymmetrical 2,2'-bipyridines. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Significant Formation of Symmetrical Bipyridine Byproducts (Homo-coupling)
You are observing substantial quantities of symmetrical bipyridines (e.g., A-A and B-B) in your reaction mixture, which reduces the yield of your desired unsymmetrical product (A-B) and complicates purification.
Possible Causes and Solutions:
-
In-situ Reduction of Pd(II) to Pd(0): Many protocols use a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species. This process can sometimes be inefficient and promote the homocoupling of the organometallic reagent.
-
Solution: Consider using a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can contribute to homocoupling.[3]
-
-
Reagent Instability: Certain organometallic reagents, especially heteroaryl boronic acids in Suzuki-Miyaura coupling, can be unstable and prone to degradation, which may lead to side reactions like homocoupling.[3][4]
-
Solution: Use freshly prepared or purified reagents. For Suzuki couplings, consider using more stable boronic acid derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[3]
-
-
Reaction Kinetics: The rate of homocoupling may be competitive with the rate of the desired cross-coupling reaction.
-
Solution: In Stille couplings, the addition of copper(I) iodide (CuI) can accelerate the cross-coupling pathway, thus minimizing the homocoupling side reaction.[5] For Suzuki couplings, carefully optimizing the stoichiometry, sometimes with a slight excess of the boronic acid, can favor the cross-coupling.[5]
-
Issue 2: Low or No Yield of the Desired Unsymmetrical Bipyridine
Your reaction is not proceeding to completion, or you are isolating very little of the target product.
Possible Causes and Solutions:
-
Catalyst Inhibition: The nitrogen atom on the pyridine ring, and particularly the bidentate nature of the 2,2'-bipyridine product, can strongly coordinate to the palladium catalyst, leading to its deactivation.[1][2][3][4] This is a very common problem in the synthesis of 2,2'-bipyridines.[2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can shield the palladium center, preventing strong coordination with the pyridine nitrogen.[3] Increasing the reaction temperature may also help to mitigate this inhibition by promoting ligand exchange.[3]
-
-
Inefficient Oxidative Addition: The carbon-halogen bond of the halopyridine may not be sufficiently reactive for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
-
Poor Choice of Base or Solvent: The selection of the base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.
-
Solution: The optimal base and solvent system is highly dependent on the specific cross-coupling reaction and substrates. It is advisable to screen a variety of conditions. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, often in solvent mixtures like dioxane/water or toluene/water.[3]
-
Issue 3: Difficulty in Purifying the Unsymmetrical Bipyridine
You have successfully formed the desired product, but are struggling to separate it from starting materials, symmetrical byproducts, and/or catalyst residues.
Possible Causes and Solutions:
-
Similar Polarity of Products: The desired unsymmetrical bipyridine and the symmetrical homocoupled byproducts often have very similar polarities, making chromatographic separation challenging.
-
Solution: If column chromatography is not effective, consider alternative purification techniques. Recrystallization can sometimes be effective if there are significant differences in the crystal packing of the products. For ruthenium complexes of unsymmetrical bipyridines, cation-exchange column chromatography has been used to separate isomers.[7][8]
-
-
Residual Tin Byproducts (Stille Coupling): Organotin byproducts are notoriously difficult to remove completely and are highly toxic.[3][9]
-
Residual Palladium: The final product may be contaminated with palladium, which is often undesirable, especially in pharmaceutical applications.
-
Solution: Various palladium scavengers are commercially available and can be used to remove residual palladium from the product. These are typically silica- or polymer-supported ligands that chelate the metal.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the strategic choices in planning the synthesis of unsymmetrical 2,2'-bipyridines.
Q1: Which cross-coupling method is generally recommended for synthesizing unsymmetrical 2,2'-bipyridines?
A1: The choice of method depends on several factors including substrate availability, functional group tolerance, and toxicity considerations.[3] Below is a comparison of the most common methods:
| Cross-Coupling Method | Organometallic Reagent | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic acids/esters | Lower toxicity; many reagents are commercially available.[3] | Susceptible to homocoupling; catalyst inhibition by the product; instability of some 2-pyridylboronic acids.[3][4] |
| Stille | Organostannanes (SnR₃) | High reactivity; excellent functional group tolerance; often succeeds where other methods fail.[3][11] | High toxicity of tin reagents and byproducts; purification can be challenging.[3][9][12] |
| Negishi | Organozinc halides (ZnX) | High yields under mild reaction conditions; good functional group tolerance.[3][13] | Organozinc reagents are sensitive to air and moisture, requiring the use of inert atmosphere techniques.[3][14] |
| Nickel-Catalyzed Reductive Coupling | N/A (uses two different halopyridines) | Can be performed without external phosphine ligands; uses a less expensive catalyst.[2] | May require an excess of one of the coupling partners to achieve good selectivity.[2] |
Q2: How do I select the right ligand for my palladium-catalyzed cross-coupling reaction?
A2: Ligand selection is crucial for a successful reaction. As mentioned in the troubleshooting section, the bipyridine product can act as a ligand and inhibit the catalyst.[1][3] To counteract this, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the desired catalytic cycle in several ways:
-
They stabilize the Pd(0) resting state.
-
Their steric bulk can accelerate the rate of reductive elimination.
-
They can prevent the bidentate coordination of the bipyridine product to the palladium center, thus mitigating product inhibition.[3]
Examples of commonly used ligands include Buchwald-type phosphines like SPhos, XPhos, and RuPhos.
Q3: My Negishi coupling for bipyridine synthesis starts well but then stalls. What could be the cause?
A3: Stalling in Negishi couplings is a common problem and can often be attributed to catalyst deactivation or inhibition.[5] The bipyridine product itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[5] Additionally, the presence of heteroatoms in the substrates can lead to catalyst deactivation.[14]
Troubleshooting Stalled Negishi Couplings:
-
Ligand Choice: As with other cross-couplings for this target class, using bulky, electron-rich phosphine ligands like XPhos can be beneficial.[1]
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to achieve full conversion, although this is not ideal.
-
Slow Addition: The slow addition of the organozinc reagent can sometimes help to maintain a low concentration of the nucleophile, which may reduce the rate of catalyst deactivation.
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the pyridyl halide (1.0 equiv.), the pyridylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Low Yield in Unsymmetrical Bipyridine Synthesis
Caption: Troubleshooting workflow for low yield in unsymmetrical bipyridine synthesis.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Journal of the Chemical Society, Dalton Transactions. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. RSC Publishing.
- Wikipedia. (2024, November 18). Stille reaction.
- OUCI. (n.d.). Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives.
- BenchChem. (2025). Preventing homo-coupling in the synthesis of unsymmetrical bipyridines.
- Loughborough University Research Repository. (2021, March 15). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine.
- RSC Publishing. (n.d.). Synthesis of mono-substituted 2,2′-bipyridines.
- ResearchGate. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands | Request PDF.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Bipyridines.
- PMC. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. NIH.
- Liao, L. Y., Kong, X. R., & Duan, X. F. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 78(13), 6642–6648. [Link]
- BenchChem. (n.d.). Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis.
- BenchChem. (2025, November). Technical Support Center: Synthesis of Unsymmetrical Bipyridines.
- Organic Syntheses. (n.d.). Bipyridine.
- Liu, T., & Fraser, C. L. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 88, 187-196. [Link]
- Organic Chemistry Frontiers. (2024, October 30). Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1 H )–one/PCy 3 : milder conditions for the.... RSC Publishing.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Organic & Biomolecular Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. RSC Publishing.
- ResearchGate. (2025, August 6). Regioselective Functionalization of 2,2'Bipyridine and Transformations into Unsymmetric Ligands for Coordination Chemistry.
- Preprints.org. (2024, January 3). Recent Progress on the Synthesis of Bipyridine Derivatives[v1].
- NIH. (n.d.). Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- BenchChem. (n.d.). Application Notes and Protocols for 4,4'-Dimethyl-2,2'-bipyridine in Transition Metal-Catalyzed Cross-Coupling Reactions.
- ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry.
- Inorganic Chemistry. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- PMC. (2023, August 2). Valve turning towards on-cycle in cobalt-catalyzed Negishi-type cross-coupling.
- PMC. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. NIH.
- Organic Syntheses Procedure. (n.d.). 2,2'-Bipyridine.
- PubMed. (2005, December 31). Synthesis of unsymmetrical annulated 2,2'-bipyridine analogues with attached cycloalkene and piperidine rings via sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis and Degradation of 2-Isocyanatopyridine
Welcome to the technical support guide for 2-isocyanatopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and using this highly reactive intermediate. Understanding its stability, degradation pathways, and potential side reactions is critical for successful and reproducible experimental outcomes. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₆H₄N₂O, MW: 120.11 g/mol ) is a heterocyclic building block containing a highly electrophilic isocyanate group attached to a pyridine ring.[1][] This dual functionality makes it a valuable reagent in medicinal chemistry and materials science. It is frequently used as an intermediate in the synthesis of more complex molecules, such as benzothiazoles, which have applications as potent and selective inhibitors of protein kinases like p56lck, and in the creation of ergoline analogs that act as antagonists for chemokine receptors like CXCR3.[][3]
Q2: Why is this compound so sensitive to moisture?
The isocyanate group (-N=C=O) is exceptionally reactive towards nucleophiles, with water being a ubiquitous and potent reactant. The carbon atom in the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Water acts as a nucleophile, attacking this carbon, which initiates the hydrolysis cascade. This reactivity is the primary reason for the compound's instability in the presence of moisture and necessitates handling under strictly anhydrous conditions.[4]
Q3: What are the main degradation products of this compound hydrolysis?
The primary degradation pathway involves reaction with water to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield 2-aminopyridine and carbon dioxide gas.[5] If a molecule of the newly formed 2-aminopyridine (or any other amine) is present, it can then react with a second molecule of this compound to form a stable, often insoluble, disubstituted urea.
Q4: How should I properly store and handle this compound to prevent degradation?
Proper storage and handling are paramount to maintaining the integrity of this compound.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, with -20°C being recommended for long-term stability.[3][6] Keep it segregated from incompatible materials such as acids, bases, and strong oxidizing agents.[7][8]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[7][9] Use personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (note that nitrile gloves may not be suitable; always check manufacturer compatibility charts).[7] Ensure all glassware is rigorously dried (oven- or flame-dried) and that reactions are conducted under a positive pressure of an inert gas.[4]
Q5: What are the initial signs of degradation in my sample or reaction?
The most common indicators of unintended hydrolysis and subsequent side reactions include:
-
Formation of a white precipitate: This is typically the insoluble disubstituted urea.[4]
-
Foaming or pressure buildup: This is caused by the evolution of carbon dioxide gas during the breakdown of the carbamic acid intermediate.[4]
-
Appearance of new spots on TLC: The formation of 2-aminopyridine and urea byproducts will be evident on a TLC plate.
-
Inconsistent analytical data: NMR or HPLC analysis of the starting material may show peaks corresponding to 2-aminopyridine or urea derivatives.
Section 2: Troubleshooting Guide: Common Experimental Issues
Issue 1: A white, insoluble solid has formed in my reaction vessel.
Probable Cause: You are likely observing the formation of N,N'-di(pyridin-2-yl)urea. This occurs when this compound reacts with water to form 2-aminopyridine, which then acts as a nucleophile and attacks a second molecule of the isocyanate. This side reaction is highly efficient and consumes two equivalents of your starting material for every mole of water that initiates the process.
Troubleshooting Steps & Causality:
-
Verify Solvent Purity: Water is the most common culprit. Do not trust a new bottle of solvent to be anhydrous. Use a validated method like Karl Fischer titration to quantify the water content.[4] For highly sensitive reactions, solvents should be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).[4]
-
Check Reagent Moisture: If your solvent is dry, assess other reagents for hygroscopic tendencies. Starting materials, particularly those with polar functional groups, can absorb atmospheric moisture.
-
Ensure Inert Atmosphere: Confirm your reaction is maintained under a positive pressure of a dry, inert gas like nitrogen or argon. Even small leaks in your apparatus can introduce enough moisture to cause significant degradation.
-
Review Glassware Preparation: Ensure all glassware was rigorously dried, either by oven-drying overnight at >120 °C or by flame-drying under vacuum immediately before use.[4][10]
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
Probable Cause: This is a definitive sign that carbon dioxide (CO₂) is being generated from the decarboxylation of the carbamic acid intermediate formed during hydrolysis.[4] This indicates a significant level of water contamination.
Troubleshooting Steps & Causality:
-
Immediate Action: Do not seal the reaction vessel. A sealed system can lead to a dangerous pressure buildup. Ensure the vessel is vented to a fume hood or through a bubbler.
-
Investigate Moisture Source: The presence of gas evolution points to a substantial water contamination issue. Follow all the troubleshooting steps outlined in "Issue 1" to identify and eliminate the source of moisture for future experiments.
-
Catalyst Consideration: Be aware that certain catalysts, particularly tertiary amines or some organometallic compounds, can also accelerate the isocyanate-water reaction. Review your catalyst choice to ensure it is selective for your desired transformation.
Issue 3: My reaction yield is low, and I've recovered unreacted starting material along with 2-aminopyridine.
Probable Cause: The isocyanate has been partially consumed by the side reaction with water, leading to the formation of 2-aminopyridine. This reduces the available amount of isocyanate for your desired reaction, resulting in a low yield of the target product.
Troubleshooting Steps & Causality:
-
Quantify Water Content: The most effective strategy is preventative. Before your next attempt, rigorously quantify and minimize the water content in all solvents and reagents.
-
Monitor Reaction Progress: Use an appropriate analytical technique (TLC, LC-MS, GC-MS) to monitor the reaction from the start.[10] This will help you determine if the side products are forming early on, indicating a problem with the initial setup, or if they appear over time, suggesting a slower degradation process.
-
Re-evaluate Stoichiometry: If a small amount of water is unavoidable, consider using a slight excess (e.g., 1.05-1.1 equivalents) of this compound. However, this may complicate purification, so it should be a carefully considered option.
Issue 4: How do I confirm the purity of my this compound before use?
Probable Cause: The reagent may have degraded during storage. Verifying its purity is essential before starting an experiment to avoid wasting time and materials.[10]
Troubleshooting Steps & Causality:
-
FT-IR Spectroscopy: This is a quick and effective method. A pure sample will show a strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) around 2250-2270 cm⁻¹. The absence or diminished intensity of this peak, coupled with the appearance of amine N-H stretches (~3300-3500 cm⁻¹) or urea carbonyl C=O stretches (~1640 cm⁻¹), indicates degradation.
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry, deuterated solvent (e.g., CDCl₃, stored over molecular sieves). The spectrum should be clean and match the reference for this compound. The presence of peaks corresponding to 2-aminopyridine is a clear sign of hydrolysis.
-
HPLC Analysis: An HPLC-UV method can quantify the purity and detect degradation products. See the protocol in Section 4 for a general method.
Section 3: Key Mechanisms and Pathways
The degradation of this compound is primarily governed by two interconnected chemical pathways initiated by water.
Pathway 1: Hydrolysis to 2-Aminopyridine
This is the initial and rate-determining step in the degradation process. A water molecule attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a transient 2-pyridyl carbamic acid. This acid is highly unstable and rapidly undergoes decarboxylation to yield the stable 2-aminopyridine and carbon dioxide gas.
Caption: Hydrolysis pathway of this compound.
Pathway 2: Dimerization to N,N'-di(pyridin-2-yl)urea
Once 2-aminopyridine is formed via hydrolysis, its primary amine group becomes a potent nucleophile. It can then attack a second molecule of unreacted this compound. This nucleophilic addition reaction forms a stable and often poorly soluble disubstituted urea, effectively consuming two molecules of the starting material for every initial hydrolysis event.
Caption: Urea formation from 2-aminopyridine and this compound.
Section 4: Protocols and Methodologies
Experimental Protocol: Purity Analysis by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting the primary degradation product, 2-aminopyridine.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), HPLC grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard and Sample Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Sample Diluent: Anhydrous Acetonitrile
-
Sample Preparation: Carefully weigh ~1 mg of this compound and dissolve in 10 mL of anhydrous ACN in a volumetric flask. Work quickly to minimize atmospheric moisture exposure. Further dilute as necessary to be within the detector's linear range.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
4. Data Analysis:
-
2-aminopyridine is more polar and will elute earlier than the less polar this compound. The urea byproduct, if present, will be significantly less polar and elute later.
-
Calculate purity by peak area percentage. For accurate quantification, a calibration curve using a known standard of 2-aminopyridine is required.
Troubleshooting Workflow
This workflow provides a logical decision tree for diagnosing and resolving common issues.
Caption: General troubleshooting workflow for reactions involving this compound.
Section 5: Data Summary
Table 1: Qualitative Stability and Degradation Profile of this compound
| Condition | Reactivity/Stability | Primary Degradation Products | Key Considerations |
| Aprotic Solvents (Anhydrous) | Relatively Stable | Minimal degradation if solvent is truly dry. | Solvents like THF, Dichloromethane, and Acetonitrile must be rigorously dried before use. |
| Protic Solvents (e.g., Alcohols) | Highly Reactive | Urethanes (carbamates) | Alcohols will rapidly react to form the corresponding urethane. This is often a desired reaction, not degradation. |
| Aqueous Solution (Neutral pH) | Highly Unstable | 2-Aminopyridine, CO₂, N,N'-di(pyridin-2-yl)urea | Rapid hydrolysis occurs.[5][11] |
| Aqueous Solution (Acidic pH) | Unstable | 2-Aminopyridine, CO₂, N,N'-di(pyridin-2-yl)urea | Hydrolysis is still rapid. Protonation of the pyridine nitrogen can affect reaction rates. |
| Aqueous Solution (Basic pH) | Very Unstable | 2-Aminopyridine, Carbonate (from CO₂), Urea | Base can catalyze the hydrolysis of the isocyanate group.[5] |
| Atmospheric Moisture | Unstable | 2-Aminopyridine, CO₂, Urea | Will degrade upon exposure to air. Handle only under inert gas. |
Section 6: References
-
Pyridine Chemical Safety Information. (n.d.). Washington State University. Retrieved January 8, 2026, from [Link]
-
How to Troubleshoot a Reaction. (2026). University of Rochester, Department of Chemistry. Retrieved January 8, 2026, from [Link]
-
How To: Troubleshoot a Reaction - Failed Reaction FAQ. (2026). University of Rochester, Department of Chemistry. Retrieved January 8, 2026, from [Link]
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.). International Journal of Science and Research. Retrieved January 8, 2026, from [Link]
-
This compound Compound Summary. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Basic Hydrolysis of Isocyanates. (2024). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
-
Hydrolysis reaction of isocyanate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Catalyzed Reaction of Isocyanates (RNCO) with Water. (n.d.). ChemRxiv. Retrieved January 8, 2026, from [Link]
-
Analytical methods for human biomonitoring of pesticides. A review. (n.d.). ScienceDirect. Retrieved January 8, 2026, from [Link]
Sources
- 1. This compound | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oligomerization of 2-Isocyanatopyridine During Storage
Welcome to the Technical Support Center for 2-Isocyanatopyridine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing oligomerization of this versatile building block during storage. As a Senior Application Scientist, I have compiled this resource based on established principles of isocyanate chemistry and practical field experience to ensure the scientific integrity and utility of your experimental work. This is not a rigid template, but a dynamic guide to empower you with the knowledge to maintain the purity and reactivity of your this compound.
Understanding the Challenge: The Unwanted Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its ability to participate in a variety of coupling reactions. However, the very reactivity that makes it useful also renders it susceptible to self-reaction, leading to the formation of dimers, trimers, and higher-order oligomers. This process, known as oligomerization, can significantly reduce the purity of the material, leading to inconsistent reaction outcomes, difficulties in purification, and potentially misleading biological data.
The primary driver of this unwanted reactivity is the electrophilic nature of the isocyanate group (-N=C=O). The presence of the pyridine ring, particularly the nitrogen atom, can influence the reactivity of the isocyanate group through electronic effects. While the pyridine nitrogen is a relatively weak base, it can still play a role in promoting side reactions.[1]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the storage and handling of this compound.
Q1: What are the primary signs of this compound oligomerization?
A1: The most common indicators of oligomerization are a change in the physical appearance of the material, such as the formation of a white or off-white precipitate in a solution or a hazy appearance. You may also observe a decrease in the expected yield of your desired product in subsequent reactions, as a portion of the starting material has been consumed by self-reaction. For a definitive assessment, analytical techniques such as HPLC are required to detect the presence of higher molecular weight species.
Q2: What is the recommended storage temperature for this compound?
A2: To minimize thermal degradation and oligomerization, this compound should be stored at -20°C .[2][3] This low temperature significantly reduces the kinetic rate of the oligomerization reactions.
Q3: Is an inert atmosphere necessary for storage?
A3: Yes, absolutely. Isocyanates are highly susceptible to reaction with moisture.[4][5][6][7] Storing this compound under an inert atmosphere, such as dry argon or nitrogen, is critical to prevent hydrolysis of the isocyanate group to an unstable carbamic acid, which can then decompose and initiate further unwanted reactions.
Q4: Can I store this compound in solution?
A4: While storing in solution can be convenient, it is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation and oligomerization. If short-term storage in solution is necessary, use a dry, aprotic solvent that has been rigorously dried and deoxygenated. Suitable solvents include anhydrous toluene or dichloromethane. However, solid-state storage at -20°C under an inert atmosphere is the preferred method.
Q5: Are there any chemical inhibitors I can add to prevent oligomerization?
A5: Yes, the use of polymerization inhibitors can be an effective strategy. While specific inhibitors for this compound are not extensively documented, general-purpose inhibitors for isocyanates and other polymerizable monomers can be effective. These typically work by scavenging free radicals or inhibiting catalytic processes that can initiate oligomerization. Phenolic inhibitors, such as hydroquinone or butylated hydroxytoluene (BHT), are commonly used.[8][9] However, it is crucial to note that the effectiveness of a particular inhibitor should be experimentally verified for your specific application, as it could potentially interfere with your downstream reactions. The use of excess initiator in a subsequent polymerization reaction may be necessary to overcome the effect of the inhibitor.[10]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to this compound instability.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| White precipitate in the storage vial. | Oligomerization has occurred. | 1. Confirm the presence of oligomers using HPLC analysis (see Protocol 2). 2. If oligomerization is significant, consider purifying the remaining monomer by sublimation or recrystallization from a non-polar solvent under inert conditions. 3. Review your storage and handling procedures to ensure strict adherence to low temperature and inert atmosphere conditions. |
| Reduced yield in subsequent reactions. | Partial oligomerization of the starting material. | 1. Assess the purity of your this compound stock using HPLC (see Protocol 2). 2. If impurities are detected, purify the material before use. 3. Consider performing a small-scale test reaction with a freshly opened or purified batch of this compound to confirm its reactivity. |
| Inconsistent analytical results (e.g., NMR, LC-MS). | Presence of undetected oligomers or degradation products. | 1. Employ a stability-indicating HPLC method to resolve the monomer from potential oligomers and degradants (see Protocol 2). 2. Conduct a forced degradation study to intentionally generate degradation products and confirm that your analytical method can detect them (see Protocol 3).[11][12][13][14][15] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the proper handling, analysis, and stabilization of this compound.
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to minimize the risk of oligomerization.
Materials:
-
This compound
-
Schlenk flask or vial with a septum-sealed cap
-
Source of dry, inert gas (argon or nitrogen)
-
Schlenk line or glovebox
-
-20°C freezer
-
Dry, degassed aprotic solvent (e.g., toluene or dichloromethane) for transfer, if necessary
Procedure:
-
Receipt and Initial Storage: Upon receipt, immediately place the sealed container of this compound in a -20°C freezer.
-
Inert Atmosphere: Before opening for the first time, and for all subsequent uses, ensure the container is under a positive pressure of dry, inert gas. This can be achieved using a Schlenk line or by working within a glovebox.
-
Dispensing:
-
Solid: If dispensing the solid material, do so quickly in a dry, inert atmosphere.
-
Solution: If a solution is required, use a dry, degassed aprotic solvent. Add the solvent to the solid this compound under an inert atmosphere and agitate gently to dissolve.
-
-
Resealing and Storage: After dispensing, ensure the container is tightly sealed under a positive pressure of inert gas before returning it to the -20°C freezer.
Protocol 2: HPLC Method for Purity Assessment and Oligomer Detection
This protocol provides a general framework for a stability-indicating HPLC method to separate and quantify this compound from its potential oligomers. Method optimization may be required based on the specific oligomers formed.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95% to 5% B (linear gradient)
-
18.1-22 min: 5% B (re-equilibration)
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (e.g., 1 mg).
-
Dissolve the sample in a known volume of dry acetonitrile (e.g., 1 mL) to create a stock solution.
-
Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where this compound has strong absorbance (e.g., around 260 nm).
-
The monomer should elute as the main peak. Any later-eluting peaks with similar UV spectra are potential oligomers.
-
-
Quantification:
-
The percentage purity of the monomer can be calculated based on the peak area of the monomer relative to the total peak area of all related substances.
-
For more accurate quantification of oligomers, it is necessary to either isolate and purify the oligomers to create a calibration curve or use a relative response factor if the oligomer standards are not available.
-
Protocol 3: Forced Degradation Study
A forced degradation study is essential to validate your analytical method and understand the degradation pathways of this compound.[11][12][13][14][15]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in acetonitrile and add a small amount of 0.1 M HCl. Heat gently (e.g., 40-60°C) for a defined period.
-
Basic Hydrolysis: Dissolve this compound in acetonitrile and add a small amount of 0.1 M NaOH. Heat gently for a defined period.
-
Oxidative Degradation: Dissolve this compound in acetonitrile and add a small amount of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for a defined period.[16][17]
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
Procedure:
-
Subject the this compound to each of the stress conditions outlined above.
-
At various time points, take an aliquot of the stressed sample and analyze it using the HPLC method described in Protocol 2.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
The appearance of new peaks indicates the formation of degradation products. The stability-indicating nature of the HPLC method is confirmed if these degradation products are well-resolved from the main this compound peak.
Visualizing the Problem and Solution
To better understand the concepts discussed, the following diagrams illustrate the oligomerization process and the recommended workflow for preventing it.
Diagram 1: The Oligomerization Cascade
Caption: Unwanted oligomerization of this compound.
Diagram 2: Recommended Workflow for Stable Storage
Caption: Workflow for maintaining the stability of this compound.
References
- Moodie, R. B., & Sansom, P. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2, (5), 664-669.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degrad
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Trend in Scientific Research and Development.
- Forced Degrad
- Polymerization Inhibitors in Plastic Compounds: Overview and Benefits. SpecialChem.
- A Brief Discussion on Polymeriz
- US3716535A - Trimerization of isocyanates.
- Analytical Services for Purity Determin
- 4737-19-3|2-Isocyan
- 2-Isocyan
- This compound | C6H4N2O | CID 577567. PubChem.
- CAS 4737-19-3 2-Isocyanato-pyridine - Building Block / BOC Sciences. BOC Sciences.
- WO2010054315A2 - An isocyanate trimerisation catalyst system, a precursor formulation, a process for trimerising isocyanates, rigid polyisocyanurate/polyurethane foams made therefrom, and a process for making such foams.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- 418458 2-Isocyanato-pyridine CAS: 4737-19-3.
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Europlanet Science Congress.
- How do you perform purity analysis?
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie.
- 2-isocyan
- Pyridine;isocyan
- The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells.
- stability-indicating hplc method: Topics by Science.gov. Science.gov.
- Polymerization in the presence of inhibitor?
- Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites.
- Influence of the solvent on the Lewis acidity of antimony pentahalides and group 13 Lewis acids toward acetonitrile and pyridine.
- Use of pyridine derivatives as inhibitor/retarding agent for photoinduced cationic polymerization of epoxides.
- Decomposition temperatures of poly(isocyanate) for different heating rates.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Investigation of the Thermal Degradation of Alkyl isocyanate Polymers by Direct Pyrolysis Mass Spectroscopy. DTIC.
- ChemScene: Building blocks | Bioactive small molecules. ChemScene.
- Repairing humidity-induced interfacial degradation in quasi-2D perovskite solar cells printed in ambient air. Energy & Environmental Science.
- US4816600A - Isocyanate compositions obtained from reaction of isocyanates with blocked polamines.
- Nickel Complexes With New Bidentate P,N Phosphinitooxazoline and -Pyridine Ligands: Application for the Catalytic Oligomeriz
- The impact of moisture on the stability and degradation of perovskites in solar cells.
- Advanced analysis of oligomeric proanthocyanidins: latest approaches in liquid chromatography and mass spectrometry based analysis.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Repairing humidity-induced interfacial degradation in quasi-2D perovskite solar cells printed in ambient air - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
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- 8. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 9. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing 2-Isocyanatopyridine Couplings
Welcome to the technical support center for optimizing reaction yields for 2-isocyanatopyridine couplings. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these reactions. This guide is structured to address specific issues you might encounter, explaining not just the steps to take but the chemical reasoning behind them.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the coupling of this compound with nucleophiles like alcohols and amines.
Q1: Why is my reaction yield low or non-existent?
This is the most common issue, and its solution often lies in a systematic evaluation of your reagents and reaction setup. The 2-pyridyl moiety introduces unique challenges, primarily due to the nitrogen lone pair's ability to interfere with catalysts or alter reactivity compared to simple aryl isocyanates.[1][2]
Initial Troubleshooting Workflow
Use the following decision tree to diagnose the root cause of low conversion.
Caption: Troubleshooting workflow for low-yield couplings.
Detailed Breakdown of Causes and Solutions
-
Cause 1: Reagent Degradation and Contamination
-
The Problem: Isocyanates are highly electrophilic and react readily with water.[3] this compound is particularly susceptible to moisture, which leads to the formation of an unstable carbamic acid that decomposes into 2-aminopyridine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce a highly insoluble and difficult-to-remove urea byproduct, consuming your starting material.
-
Solution:
-
Reagent Handling: Always handle this compound under a strict inert atmosphere (Argon or Nitrogen). Store it at low temperatures (-20°C is recommended) and ensure the vial is securely sealed.[4] For best results, use a fresh bottle or a recently opened one.
-
Solvent Purity: Use anhydrous solvents. Solvents should be purchased as anhydrous or rigorously dried using standard laboratory procedures (e.g., passing through activated alumina or distillation from a drying agent). Even trace amounts of water can significantly reduce your yield.[5]
-
Nucleophile Purity: Ensure your alcohol or amine nucleophile is pure and dry.
-
-
-
Cause 2: Suboptimal Reaction Conditions
-
The Problem: The kinetics of urethane/urea formation are sensitive to temperature and solvent polarity.[6][7] Aromatic isocyanates are generally more reactive than aliphatic ones.[8] However, excessively high temperatures can promote side reactions like isocyanate trimerization into isocyanurates.
-
Solution:
-
Temperature Control: Start the reaction at 0°C or room temperature. If the reaction is sluggish, gently heat it, monitoring for byproduct formation by TLC or LC-MS.
-
Solvent Choice: Polar aprotic solvents like THF, Dioxane, DMF, or Acetonitrile are generally preferred as they can help solvate the transition state without reacting with the isocyanate.[7] Avoid protic solvents like methanol or ethanol unless they are the intended nucleophile.[5]
-
-
-
Cause 3: The "2-Pyridyl Problem" (for Catalyzed Reactions)
-
The Problem: If your coupling reaction involves a transition metal catalyst (e.g., palladium-catalyzed synthesis of N-aryl carbamates), the nitrogen atom of the pyridine ring can act as a ligand, coordinating to the metal center.[9][10][11] This can lead to catalyst inhibition or deactivation, a well-documented issue known as the "2-pyridyl problem."[1][2][12]
-
Solution:
-
Ligand Selection: In such cases, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can often overcome this issue by promoting the desired catalytic cycle over catalyst sequestration.[13]
-
-
Q2: My reaction is messy, and I'm seeing multiple byproducts. What are they and how can I prevent them?
The formation of multiple products points to competing reaction pathways. Identifying these byproducts is the key to suppressing them.
Common Side Reactions and Prevention Strategies
Caption: Competing reaction pathways for this compound.
-
Urea Byproduct:
-
Identification: Appears as an insoluble white solid that crashes out of most organic solvents. Its formation is accompanied by gas (CO₂) evolution.
-
Mechanism: Reaction with trace water to form 2-aminopyridine, which then rapidly reacts with another equivalent of this compound.[3]
-
Prevention: The most effective prevention is to use scrupulously dried reagents and solvents and maintain a strict inert atmosphere.
-
-
Allophanate/Biuret Byproducts:
-
Identification: Higher molecular weight adducts observed by LC-MS.
-
Mechanism: The N-H proton of the newly formed urethane (or urea) can act as a nucleophile, attacking a second molecule of isocyanate. This typically occurs when an excess of isocyanate is used or at elevated temperatures.[14]
-
Prevention: Use a 1:1 or slight excess of the nucleophile (alcohol/amine) relative to the isocyanate. Maintain the lowest effective reaction temperature.
-
-
Isocyanurate Trimer:
-
Identification: A high molecular weight byproduct corresponding to three units of the isocyanate.
-
Mechanism: Self-cyclization of three isocyanate molecules. This is often catalyzed by certain bases or heat.
-
Prevention: Avoid strong basic conditions (unless required for deprotonating a stubborn nucleophile) and high temperatures.
-
Frequently Asked Questions (FAQs)
Q3: What is the fundamental reaction mechanism for the coupling of this compound with an alcohol?
The reaction proceeds via a nucleophilic addition mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group.
Reaction Mechanism Diagram
Caption: General mechanism for urethane formation.
The addition occurs in a concerted fashion across the N=C bond of the isocyanate.[15][16] Studies have shown that multiple alcohol molecules can participate in the transition state, forming a hydrogen-bonded cluster that facilitates the proton transfer, effectively acting as a self-catalyst.[14][16] This is why reactions can sometimes proceed faster in higher concentrations of the alcohol.
Q4: How do I select the optimal solvent for my reaction?
Solvent choice is critical for controlling reaction rate and selectivity. The ideal solvent should fully dissolve your starting materials but be inert to the highly reactive isocyanate.
The rate of reaction generally increases with solvent polarity.[6][7] However, solvents capable of hydrogen bonding can slow the reaction by solvating the nucleophile, making it less available.
Table 1: Solvent Selection Guide for this compound Couplings
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Comments |
| Toluene | 2.4 | 111 | Good: Non-polar, inert. Good for reactions where solubility is not an issue. |
| 1,4-Dioxane | 2.3 | 101 | Excellent: Aprotic, moderately polar. Often a good starting point.[6][7] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Excellent: Polar aprotic, good solvating power. Must be peroxide-free. |
| Acetonitrile (MeCN) | 37.5 | 82 | Very Good: Highly polar aprotic. Can significantly accelerate rates.[7] |
| Dimethylformamide (DMF) | 36.7 | 153 | Use with Caution: Highly polar, excellent solvent. Can be difficult to remove and may contain trace amine/water impurities. |
| Dichloromethane (DCM) | 9.1 | 40 | Good: Useful for reactions at or below room temperature. Inert. |
| Alcohols (MeOH, EtOH) | 33.0, 24.5 | 65, 78 | Avoid: These are reactive nucleophiles and should not be used as solvents unless they are also the reagent.[5] |
| Water | 80.1 | 100 | Avoid: Reacts rapidly with isocyanates to cause side reactions.[3][5] |
Q5: Can I perform this coupling without a catalyst?
Yes, in most cases. The reaction between an isocyanate and a nucleophile like an alcohol or a primary/secondary amine is often spontaneous and does not require a catalyst.[17] Catalysts are typically introduced for specific reasons:
-
To accelerate slow reactions: For example, with sterically hindered alcohols or electron-poor nucleophiles.
-
To enable challenging couplings: Such as those involving less reactive partners or for specific applications like polyurethane formation.[15]
-
To perform alternative syntheses: For instance, palladium-catalyzed methods can synthesize aryl carbamates from aryl halides and sodium cyanate, generating the isocyanate in situ.[9][10]
If your uncatalyzed reaction is not proceeding, first re-evaluate the fundamentals (reagent purity, temperature, solvent) before resorting to a catalyst, as this adds another layer of complexity to optimization.
Experimental Protocols
General Procedure for the Coupling of this compound with an Alcohol
This protocol provides a robust starting point. Optimization of temperature, concentration, and reaction time will likely be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)[18][]
-
Alcohol nucleophile (1.05 - 1.2 equiv)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon line with a bubbler.
-
Reagent Preparation: Dissolve the alcohol (1.05 equiv) in anhydrous solvent (to make a ~0.2 M solution) in the reaction flask.
-
Initiation: While stirring the alcohol solution at room temperature (or 0°C if the reaction is expected to be highly exothermic), add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise via syringe through the septum.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the disappearance of the limiting reagent (typically the isocyanate).
-
Workup: Once the reaction is complete, quench it by adding a small amount of methanol to consume any unreacted isocyanate. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by standard methods. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel are most common.
References
- Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scientific.Net. [Link]
- Isocyan
- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]
- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed. [Link]
- Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
- Effect of solvent properties on reaction of isocyanates with mercaptans.
- Mechanism of Isocyanate Reactions with Ethanol.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]
- Coupling of Vinyl Aziridines and Isocyan
- Solvents and Additives of Polyurethane Co
- 2-Isocyan
- Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-catalyzed synthesis of N-aryl carbamates. Organic Letters, 15(6), 1394–1397. [Link]
- Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Royal Society of Chemistry. [Link]
- Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013).
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Efficient carbamate synthesis.
- Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. MDPI. [Link]
- Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Royal Society of Chemistry. [Link]
- 3-Isocyan
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. PubMed. [Link]
- Failed suzuki coupling, any suggenstions? Reddit. [Link]
- Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography.
- Isocyan
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. usbio.net [usbio.net]
- 5. doxuchem.com [doxuchem.com]
- 6. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. poliuretanos.net [poliuretanos.net]
- 9. Palladium-catalyzed synthesis of N-aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]
- 15. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 16. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. This compound | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the "2-Pyridyl Problem" in Cross-Coupling
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-pyridyl boron reagents. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult substrates. Here, we move beyond simple protocols to explain the underlying chemical principles governing success or failure in your experiments. Our goal is to empower you with the knowledge to diagnose issues and rationally design robust reaction conditions.
The "2-pyridyl problem" is a well-documented challenge in synthetic chemistry, stemming from the inherent instability and poor reactivity of these crucial building blocks.[1][2][3][4] This guide provides a structured, question-and-answer approach to tackle the most common failure modes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Suzuki-Miyaura reaction with a 2-pyridyl boronic acid/ester failing or giving low yields?
Answer: The low reactivity of 2-pyridyl boron reagents is typically rooted in two interconnected issues: rapid decomposition of the reagent and slow transmetalation onto the palladium catalyst.[5]
-
Instability and Protodeboronation: The primary culprit is the extreme sensitivity of the C-B bond to cleavage by protons, a process called protodeboronation.[1][6] The electron-deficient nature of the pyridine ring and the ability of the nitrogen atom to coordinate protons or other electrophiles exacerbates this instability. This decomposition pathway competes directly with the desired cross-coupling, consuming your starting material. A proposed mechanism for this decomposition is illustrated below.[6]
-
Slow Transmetalation: Compared to many other arylboron reagents, the transfer of the 2-pyridyl group from boron to the palladium center is often kinetically slow.[5] This sluggishness gives the competing decomposition pathway a greater opportunity to occur, leading to diminished yields. The pyridine nitrogen can also coordinate to the palladium center, potentially interfering with the catalytic cycle.
Q2: My 2-pyridyl boronic acid seems to be decomposing before the reaction is complete. How can I improve its stability?
Answer: Tackling the instability of 2-pyridyl boronic acid is the most critical step. Simply using the free boronic acid is often unreliable. The solution lies in using stabilized forms of the reagent.[6]
-
Switch to Boronate Esters: Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids. However, even these can be challenging under standard conditions.[5]
-
Utilize Stabilized Boron Reagents: The most effective strategy is to employ bench-stable boron reagents that are designed to resist premature decomposition. These reagents act as reservoirs, slowly releasing the active boronic acid in situ.
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly crystalline, air-stable solids.[7] The MIDA ligand protects the boron center, and under mild basic conditions, it hydrolyzes slowly to generate the boronic acid at a rate that is slower than catalyst turnover, minimizing decomposition.[7]
-
Potassium Organotrifluoroborates (BF3K): These tetracoordinate boron species are significantly more resistant to protodeboronation than their boronic acid counterparts.[8][9] They are typically stable solids that can be stored for long periods and are activated under the reaction conditions.
-
N-phenyldiethanolamine (PDEA) boronates: These are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making them stable to prolonged storage.[4]
-
The diagram below illustrates the concept of using a stable MIDA boronate as a slow-release source for the reactive boronic acid.
Caption: Slow-release strategy using MIDA boronates.
Q3: What are the best practices for selecting ligands, bases, and solvents?
Answer: The right combination of ligand, base, and solvent is crucial and can dramatically impact reaction outcomes. There is no single universal system, but certain combinations are consistently more effective.
-
Ligands: For challenging couplings like this, electron-rich, bulky phosphine ligands are often required to promote the difficult oxidative addition and reductive elimination steps.
-
Bases: The choice of base is critical. It must be strong enough to activate the boron reagent for transmetalation but not so harsh that it promotes rapid reagent decomposition.[11]
-
Inorganic bases: Potassium phosphate (K₃PO₄) and cesium fluoride (CsF) are often effective choices.[10][12] K₃PO₄ is a moderately strong base that works well in many systems, while fluoride ions from CsF are thought to form a highly nucleophilic fluoroboronate species, facilitating transmetalation.
-
Avoid Strong Hydroxide Bases: Strong aqueous bases like NaOH or KOH can accelerate protodeboronation, especially with unprotected boronic acids.
-
-
Solvents: Anhydrous, polar aprotic solvents are generally preferred.
-
Ethers: Dioxane, THF, or DME are common and effective choices.
-
Aqueous mixtures: While sometimes necessary for the hydrolysis of MIDA boronates or for reactions with trifluoroborates, the amount of water should be carefully controlled to balance activation with decomposition. A common ratio is a 2:1 or 3:1 mixture of an organic solvent to water.[12]
-
| Parameter | Recommended Choices | Rationale |
| Ligand | RuPhos, SPhos, XPhos, Phosphine Oxides | Bulky, electron-rich ligands facilitate key catalytic steps.[9][10] |
| Base | K₃PO₄, CsF, KF | Promotes transmetalation without excessive reagent decomposition.[5][10][11] |
| Solvent | Dioxane, THF, DME (often with controlled H₂O) | Polar aprotic solvents are standard; water can aid activation but must be limited.[10][12] |
| Caption: Recommended starting conditions for 2-pyridyl Suzuki-Miyaura couplings. |
Q4: I've heard adding a copper co-catalyst can help. When and how should I use it?
Answer: Yes, the use of a copper(I) co-catalyst is a powerful strategy, particularly when other methods fail. It is especially beneficial for couplings involving stabilized boronates like PDEA or MIDA esters.[1][4][7]
-
The Role of Copper: The precise mechanism is still debated, but a leading hypothesis is that the copper salt engages in a pre-transmetalation with the 2-pyridyl boron reagent. This forms a 2-pyridyl copper intermediate, which then more rapidly and efficiently transmetalates with the palladium(II) complex.[7] This alternative pathway circumvents the slow direct transmetalation from boron to palladium, thus outcompeting the protodeboronation side reaction.
-
When to Use It: Consider adding a copper co-catalyst when you are using a stabilized boronate (like MIDA) with a challenging (electron-rich or sterically hindered) aryl halide and still observing low yields.
-
Recommended Protocol:
-
Copper Source: Copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) acetate (CuOAc) are commonly used.
-
Loading: Typically, 10-20 mol% of the copper salt relative to the limiting reagent is sufficient.
-
Procedure: The copper salt is simply added to the reaction mixture along with the palladium catalyst, ligand, base, and reactants at the start of the reaction.
-
Caption: Proposed role of copper in accelerating transmetalation.
Q5: Are there any alternative strategies if Suzuki-Miyaura coupling remains problematic?
Answer: Yes. While Suzuki-Miyaura is a powerful tool, sometimes an alternative disconnection is more practical for synthesizing 2-arylpyridines.
-
Reverse the Roles: Instead of coupling a 2-pyridyl boron reagent with an aryl halide, consider the reverse: coupling an aryl boronic acid with a 2-halopyridine . This is often a much more reliable and straightforward reaction, as aryl boronic acids are generally more stable and reactive, and 2-halopyridines are common electrophiles.[13]
-
Direct Arylation of Pyridine N-Oxides: A clever alternative avoids the need for pre-formed organometallic reagents altogether. Commercially available pyridine N-oxides can be directly arylated at the 2-position with aryl bromides using a palladium catalyst. The N-oxide can then be easily removed (e.g., with PCl₃ or PPh₃) to give the final 2-arylpyridine product. This method uses inexpensive and stable starting materials.[14]
General Experimental Protocol: Robust Coupling of a 2-Pyridyl MIDA Boronate
This protocol provides a robust starting point for the coupling of a stabilized 2-pyridyl MIDA boronate with an aryl bromide, incorporating best practices discussed above.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-pyridyl MIDA boronate (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., RuPhos, 4.4 mol%).
-
Addition of Base and Solvent: Add potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O in a 3:1 ratio) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Cook, X. A., Gombert, A., de la Cruz, J., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(52), 23456-23478. [Link]
- Cook, X. A., Gombert, A., de la Cruz, J., & Willis, M. C. (2020).
- Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758-765. [Link]
- van der Pijl, F., et al. (2023). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- van der Pijl, F., et al. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Organic & Biomolecular Chemistry, 21(34), 6835-6853. [Link]
- Cook, X. A., Gombert, A., de la Cruz, J., & Willis, M. C. (2020).
- Lee, J. C., McDonald, R. J., & Burke, M. D. (2011). A general solution for the 2-pyridyl problem. Journal of the American Chemical Society, 133(40), 15906-15909. [Link]
- van der Pijl, F., et al. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 52(17), 5955-5972. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
- Campeau, L. C., et al. (2005). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Journal of the American Chemical Society, 127(20), 7292-7293. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
- Hodgson, P. B., & Salingue, F. H. (2004). The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki—Miyaura cross-coupling reaction. Tetrahedron letters, 45(4), 685-687. [Link]
- Li, G. Y. (2005). Palladium-catalyzed Suzuki−Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic letters, 7(18), 3993-3996. [Link]
- Cook, X. A., et al. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Valdés, C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 573-581. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Valdés, C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Shields, J. D., et al. (2016). Selective and serial Suzuki–Miyaura reactions of polychlorinated aromatics with alkyl pinacol boronic esters. Organic letters, 18(17), 4344-4347. [Link]
- Alkorta, I., et al. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. Physical Chemistry Chemical Physics, 21(10), 5434-5441. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming the "2-Pyridyl Problem" in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to one of the most persistent challenges in modern synthetic chemistry: the "2-pyridyl problem" in transition-metal-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when incorporating the ubiquitous 2-pyridyl moiety.
Our goal is to move beyond simple protocol recitation. Here, we delve into the mechanistic underpinnings of common failures and provide a logical framework for troubleshooting and optimization. The information is structured to help you diagnose issues in your own experiments and implement robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the fundamental principles behind the "2-pyridyl problem." A solid grasp of these concepts is the first step toward rational problem-solving.
Q1: What, precisely, is the "2-pyridyl problem" in cross-coupling?
A1: The "2-pyridyl problem" refers to the notoriously low efficiency, poor reproducibility, and frequent failure of cross-coupling reactions (like Suzuki-Miyaura, Buchwald-Hartwig, etc.) when a 2-pyridyl organometallic species is used as the nucleophilic partner.[1] This is in stark contrast to its 3- and 4-pyridyl isomers, which typically couple with much greater ease. The problem manifests as low to zero yield, significant starting material decomposition, and the formation of unwanted side products.[2]
Q2: What is the mechanistic origin of this problem? Why is the 2-position so unique?
A2: The root cause lies in the proximity of the nitrogen lone pair to the organometallic reaction center. This geometry allows the 2-pyridyl substrate to act as a bidentate chelating ligand for the palladium catalyst. This chelation forms a highly stable five-membered palladacycle intermediate that is resistant to the subsequent, crucial steps of the catalytic cycle, effectively poisoning the catalyst.[3][4] In contrast, the nitrogen in 3- and 4-pyridyl substrates is too distant to form such a stable chelating structure, preventing this major deactivation pathway.
Q3: Beyond catalyst poisoning, what other side reactions plague 2-pyridyl couplings?
A3: For Suzuki-Miyaura reactions, the most significant side reaction is protodeboronation . The 2-pyridyl-boron bond is exceptionally weak and prone to cleavage by trace amounts of acid or even mildly protic sources like water or alcohols.[5] This decomposes the nucleophile before it can participate in the coupling. A secondary issue is the homocoupling of the boronic acid/ester, which can be exacerbated by the presence of oxygen or slow catalytic turnover.[3]
Part 2: Troubleshooting Guide - From Failed Reaction to Rational Optimization
This section is formatted to address specific experimental failures. For each problem, we provide a causality check and actionable strategic solutions.
Problem 1: My reaction shows no conversion. TLC/LC-MS analysis indicates only unreacted starting materials.
-
Causality Check: This classic symptom points directly to catalyst deactivation or inhibition . The active Pd(0) catalyst is likely being trapped in the inactive chelate complex shown in Figure 1. Standard ligands may not be sufficient to overcome this strong inhibitory binding.
-
Strategic Solutions:
-
Switch to a Superior Ligand: The first and most critical variable to change is the phosphine ligand. Standard ligands like PPh₃ are often ineffective. Move to modern, bulky, and electron-rich dialkylbiarylphosphine ligands.
-
Use a Pre-formed Catalyst: Employ a well-defined palladium(II) precatalyst (e.g., SPhos G3/G4 Palladacycle). These precatalysts ensure a 1:1 Pd:Ligand ratio and offer greater air stability and more reliable activation compared to mixing a Pd(0) source (like Pd₂(dba)₃) with a separate ligand.[7]
-
Increase Catalyst/Ligand Loading: As a direct but less elegant solution, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition, though this is not ideal for process chemistry.
-
Problem 2: My reaction is sluggish and gives a low yield (<30%), with significant amounts of deboronated pyridine starting material.
-
Causality Check: This indicates that protodeboronation is occurring faster than cross-coupling . The concentration of the sensitive 2-pyridyl boronic acid in the reaction medium is too high for too long, allowing it to decompose.
-
Strategic Solutions:
-
Adopt a "Slow-Release" Strategy with MIDA Boronates: This is the most robust solution to protodeboronation.[8] Air-stable 2-pyridyl N-methyliminodiacetic acid (MIDA) boronates hydrolyze in situ under the basic reaction conditions to slowly release the corresponding boronic acid. This keeps the instantaneous concentration of the unstable boronic acid very low, ensuring it is more likely to be captured by the catalyst than to decompose.[9] (See Protocol 1).
-
Switch to Anhydrous Conditions: If using a standard boronic acid or ester, ensure all reagents and solvents are rigorously dried. Use a strong, non-nucleophilic base that does not generate water, such as K₃PO₄ or Cs₂CO₃.[10]
-
Use an Alternative Boron Source: 2-pyridyl trifluoroborate salts (Pyr-BF₃K) can exhibit greater stability than the corresponding boronic acids and are another excellent option to mitigate protodeboronation.[3]
-
Problem 3: My desired product is formed, but it's contaminated with a significant amount of 2,2'-bipyridine (homocoupling product).
-
Causality Check: Homocoupling is often a sign of slow transmetalation or reductive elimination, giving the boronic acids time to react with each other, a process that can be promoted by oxygen.
-
Strategic Solutions:
-
Add a Copper(I/II) Co-catalyst: The addition of a substoichiometric amount of a copper salt (e.g., 10-50 mol% of Cu(OAc)₂ or CuI) can dramatically improve reaction efficiency and suppress homocoupling.[8][11] The proposed mechanism involves a rapid transmetalation from boron to copper, forming a 2-pyridyl copper intermediate. This species then undergoes a more facile transmetalation to the palladium center, bypassing problematic steps in the standard cycle.[8]
-
Thoroughly Degas the Reaction Mixture: Remove all oxygen from the reaction by subjecting the solvent and reaction mixture to several "freeze-pump-thaw" cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][10]
-
Optimize Base and Solvent: The choice of base and solvent can profoundly impact reaction rates. For challenging couplings, a combination of a strong base like K₃PO₄ and an aprotic polar solvent like 1,4-dioxane, DMF, or toluene is often a good starting point.[12]
-
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve the Stability of 2-Pyridine Organometallics
Welcome to the technical support center for researchers working with 2-pyridine organometallics. The unique electronic properties of the 2-pyridyl moiety, while synthetically valuable, introduce significant stability challenges that can often lead to reaction failure and low reproducibility.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, in-depth solutions to common problems encountered in the lab. We will explore the root causes of instability and detail field-proven strategies to overcome them, ensuring your experiments are both successful and reliable.
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridine organometallics so notoriously unstable compared to other aryl organometallics?
A1: The instability, often termed "The 2-Pyridyl Problem," stems directly from the nitrogen atom at the 2-position.[1][2] Its proximity to the metal-carbon bond creates several issues:
-
Coordination and Activation: The nitrogen lone pair can coordinate to the metal center or other species in solution. This intramolecular coordination can alter the electronic properties of the M-C bond, sometimes making it more susceptible to cleavage.
-
Protonation Pathway: The basic nitrogen atom provides a facile pathway for decomposition. For instance, in the case of 2-pyridylboronic acids, the nitrogen can be protonated, forming a zwitterionic intermediate that readily undergoes protodeboronation, cleaving the C-B bond.[2] This is a major cause of low yields in Suzuki-Miyaura couplings.
-
Alternative Reaction Pathways: The nitrogen's directing effect can lead to undesired side reactions. While useful in C-H activation, this effect can complicate other transformations like cross-coupling by promoting pathways such as carbometalation over the desired transmetalation.[3][4]
Q2: What are the primary modes of decomposition I should be aware of?
A2: Decomposition can occur through several pathways, often exacerbated by improper handling or reaction conditions:
-
Reaction with Air and Moisture: Highly reactive organometallics, like 2-pyridyllithium or Grignards, react violently with oxygen and water. This is a primary cause of reagent degradation.[5][6]
-
Thermal Degradation: Many organometallic compounds are thermally sensitive. For alkyllithiums, a common pathway is β-hydride elimination, which forms lithium hydride and an olefin.[7][8] While less common for aryl species which lack β-hydrogens, other thermal decomposition routes exist. Storing reagents at appropriate low temperatures is critical.[7]
-
Protodeboronation (for Boron Reagents): As mentioned in A1, this is the dominant decomposition pathway for 2-pyridylboronic acids and their simple esters, where a proton source (like water or alcohol) cleaves the carbon-boron bond.[2][9]
-
Solvent Interaction: Highly basic organometallics can deprotonate ethereal solvents like THF, especially at temperatures above -20 °C, leading to reagent consumption and side products.[7]
Troubleshooting Guide: Common Experimental Issues
Scenario 1: My 2-pyridyllithium reagent fails to form or decomposes immediately.
Q: I'm trying to generate 2-pyridyllithium from 2-bromopyridine and n-BuLi at -78 °C, but my subsequent reaction with an electrophile gives no product. What's going wrong?
A: This is a classic challenge stemming from the high reactivity of 2-pyridyllithium and the sensitivity of the reaction to trace impurities.[10] Here are the most likely causes and solutions:
-
Cause 1: Inadequate Inert Atmosphere.
-
Explanation: Organolithium reagents are extremely sensitive to air (O₂) and moisture (H₂O).[6] Even a small leak in your system can rapidly quench the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C for several hours) and cooled under a stream of dry, inert gas (Argon or Nitrogen).[11][12] Use proper Schlenk line or glovebox techniques. Ensure septa are fresh and provide a good seal; for long reactions, consider using glass stoppers or Teflon screw caps.[13]
-
-
Cause 2: Solvent Purity.
-
Explanation: Your solvent (e.g., THF, Et₂O) must be anhydrous. Residual water will instantly quench the organolithium. Furthermore, peroxide impurities in ethers can react violently.
-
Solution: Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or high-quality anhydrous solvent from a commercial purification system. Never use an unopened bottle of "anhydrous" solvent from a manufacturer without verifying its dryness for highly sensitive reactions.
-
-
Cause 3: Temperature Control.
-
Explanation: The halogen-metal exchange is fast, but 2-pyridyllithium is thermally unstable. Allowing the temperature to rise above -78 °C during addition or reaction can lead to decomposition or reaction with the solvent.[7][10]
-
Solution: Maintain a constant -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Add the n-BuLi dropwise to the solution of 2-bromopyridine to manage the exotherm and keep the internal temperature low.
-
Protocol 1: Robust Generation and Trapping of 2-Pyridyllithium
This protocol details the halogen-metal exchange method with best practices for ensuring stability.[10]
-
Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, and a rubber septum under a positive pressure of Argon.
-
Reagent Preparation: In the flask, dissolve 2-bromopyridine (1.0 equiv.) in anhydrous THF (to ~0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: While vigorously stirring, add n-butyllithium (1.05 equiv., solution in hexanes) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not exceed -70 °C. A color change or precipitation is often observed.
-
Aging: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete exchange.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.1 equiv.) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Reaction & Workup: Continue stirring at -78 °C for the required time (typically 1-4 hours) before slowly warming and quenching with a saturated aqueous NH₄Cl solution.
Scenario 2: My Suzuki-Miyaura coupling with a 2-pyridylboron reagent has very low yield.
Q: I'm seeing significant amounts of my starting material and protodeboronated pyridine. How can I improve the stability and reactivity of my 2-pyridylboron partner?
A: This is the quintessential "2-Pyridyl Problem" in cross-coupling, driven by the instability of the C-B bond.[1][2] Simply using 2-pyridylboronic acid is often ineffective. The solution is to use a more stable, protected form of the boron reagent.
-
Strategy 1: Switch to a Stabilized Boronate Ester.
-
Explanation: Standard boronic acids are highly susceptible to protodeboronation.[9] Stabilizing the boron atom through intramolecular coordination dramatically increases stability and bench-top handleability.
-
Solution: Replace 2-pyridylboronic acid with a more robust alternative.
-
MIDA Boronates (N-methyliminodiacetic acid): These are crystalline, air-stable solids that are exceptionally resistant to hydrolysis.[9] They release the active boronic acid in situ under the reaction conditions.
-
Triolborates: Lithium or potassium 2-pyridyltriolborates are also air-stable solids that show excellent performance in cross-coupling, often under milder, base-free conditions.[14][15]
-
-
-
Strategy 2: Use Additives to Mitigate Decomposition.
-
Explanation: Lewis acidic additives, particularly copper(I) salts, can coordinate to the pyridyl nitrogen. This reversible complexation reduces the availability of the zwitterionic intermediate responsible for protodeboronation, thereby improving reaction outcomes.[2]
-
Solution: Include a copper(I) co-catalyst, such as CuI or Cu(OAc)₂, in your reaction setup. This can facilitate a C-B to C-Cu transmetalation, generating a more stable 2-pyridyl copper intermediate that then engages with the palladium catalyst.[9]
-
-
Strategy 3: Consider Alternative Organometallics.
-
Explanation: If boron-based methods consistently fail, other organometallics may offer better stability or reactivity profiles for your specific substrate.
-
Solution: Explore other reagents known for coupling 2-pyridyl moieties.
-
2-Pyridylsilanes: Can be effective in Hiyama couplings. The reaction pathway can often be switched between carbometalation and transmetalation by using additives like TBAF.[3][4]
-
2-Pyridylstannanes: While toxic, organotin reagents are often robust and give high yields in Stille couplings.[2]
-
Direct Arylation of Pyridine N-Oxides: This strategy circumvents the need to pre-form an unstable organometallic. The N-oxide activates the 2-position for direct C-H arylation and is easily removed post-coupling.[16][17]
-
-
Table 1: Comparison of Common 2-Pyridyl Organometallic Reagents
| Reagent Type | General Structure | Stability | Handling Requirements | Key Advantage | Key Disadvantage |
| 2-Pyridyllithium | 2-Py-Li | Very Low | Strict inert atmosphere, cryogenic temp (-78°C)[10] | High nucleophilicity | Extremely unstable, low functional group tolerance |
| 2-Pyridyl Grignard | 2-Py-MgX | Low | Inert atmosphere, anhydrous solvent | More functional group tolerant than organolithiums | Can be difficult to form, less reactive |
| 2-Pyridylboronic Acid | 2-Py-B(OH)₂ | Very Low | Prone to rapid protodeboronation[2] | Commercially available | Notoriously unstable, often gives low yields[9] |
| 2-Pyridyl MIDA Boronate | 2-Py-B(MIDA) | High | Bench-stable, crystalline solid[9] | Excellent stability and handling | Requires specific conditions for deprotection |
| 2-Pyridyl Triolborate | [2-Py-B(triol)]⁻ K⁺ | High | Air-stable solid[14] | High yields, often under mild conditions | May require specific synthesis |
| 2-Pyridylsilane | 2-Py-SiR₃ | Moderate-High | Generally bench-stable | Tunable reactivity with additives[3] | Synthesis can require organolithium precursors[2] |
| Pyridine N-Oxide | 2-Py-N⁺-O⁻ | High | Bench-stable solid | Used in direct arylation, avoids pre-metalation[16] | Requires extra reduction step to remove N-oxide |
Advanced Stabilization Strategies & Visualizations
Q3: How can I use steric hindrance and chelation to design more stable 2-pyridine organometallics?
A3: These are two powerful molecular design principles for enhancing stability.
-
Steric Hindrance:
-
Concept: By introducing large, bulky groups near the reactive metal-carbon bond, you can physically block the approach of molecules (like water or oxygen) that would cause decomposition.[18][19] This is like having a "fat goalie" protecting the bond.[20]
-
Application: Instead of an unsubstituted 2-pyridyl ring, using a derivative with bulky groups in the 3- and/or 6-positions can significantly increase the half-life of the corresponding organometallic. For example, a 2-lithio-6-(tert-butyl)pyridine would be more stable than 2-lithiopyridine.
-
-
Chelation:
-
Concept: Chelation involves incorporating a second donor atom into the organic ligand that can bind to the metal center, forming a stable ring structure (a metallacycle).[21][22][23] This saturates the metal's coordination sphere, making it less available for decomposition reactions.[8]
-
Application: A classic example is using a ligand like (bis(2-pyridyl)methyl)lithium. Here, both pyridine nitrogen atoms can chelate to the metal, creating a more rigid and stable structure compared to a simple (2-pyridyl)methyllithium.[24]
-
Diagram 1: Key Degradation Pathway of 2-Pyridylboronic Acid
This diagram illustrates the mechanism of protodeboronation, a primary cause of instability for 2-pyridylboronic acids.
Caption: Steric bulk physically blocks reactions; chelation electronically stabilizes.
References
- Shriver, D.F. "Organometallic compound". Britannica.
- Piers, W. E., et al. "Transmetalation Reaction of Dimethylzinc and (Bis(2-pyridyl)methyl)lithium". Organometallics.
- Shriver, D. F. "Development of Techniques in Organometallic Chemistry". American Chemical Society.
- Li, Z., et al. "A General Solution for the 2-Pyridyl Problem". PMC - NIH.
- Yamamoto, Y., & Miyaura, N. "Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides". ChemInform.
- Itami, K., Nokami, T., & Yoshida, J. "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides". Organic Chemistry Portal.
- Itami, K., Nokami, T., & Yoshida, J. I. "Palladium-catalyzed cross-coupling reaction of alkenyldimethyl(2-pyridyl)
- BenchChem.
- Li, W., et al. "Water‐stable 2‐pyridylation reagents".
- Bull, J. A., et al.
- Ziegler, T., & Bickelhaupt, F. M. "Electronic Effects on the Stability of Isomeric Alkyl Transition Metal Compounds".
- Campeau, L. C., Rousseaux, S., & Fagnou, K. "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides". Journal of the American Chemical Society.
- CatSci Ltd. "THE STABILITY OF ORGANOMETALLICS".
- Nichols, L. "Inert Atmospheric Methods". Chemistry LibreTexts.
- Anonymous. "Synthesis and Stability". Chemistry LibreTexts.
- Bull, J. A., et al.
- Anonymous. "Steric effects". YouTube.
- Anonymous. "Steric effects". Wikipedia.
- Rodriguez-Borges, J. E., et al. "Selective Chelation of Cd(II) and Pb(II) versus Ca(II) and Zn(II) by Using Octadentate Ligands Containing Pyridinecarboxylate and Pyridyl Pendants".
- Ashenhurst, J.
- Quiñonero, O., et al. "Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: synthesis, characterizations, DFT calculations, cytotoxic assays and binding to a DNA model base". PubMed.
- Li, W., et al.
- ChemTalk. "Steric Hindrance". ChemTalk.
- Campeau, L. C., Rousseaux, S., & Fagnou, K.
Sources
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway [organic-chemistry.org]
- 4. Palladium-catalyzed cross-coupling reaction of alkenyldimethyl(2-pyridyl)silanes with organic halides: complete switch from the carbometalation pathway to the transmetalation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. catsci.com [catsci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Steric effects - Wikipedia [en.wikipedia.org]
- 19. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: synthesis, characterizations, DFT calculations, cytotoxic assays and binding to a DNA model base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 1-Pyridin-2-yl-3-Pyridin-3-ylurea
Welcome to the dedicated technical support guide for the purification of crude 1-pyridin-2-yl-3-pyridin-3-ylurea. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important pyridyl urea derivative. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you achieve high purity and yield in your experiments.
I. Understanding the Chemistry of Purification
The purification of 1-pyridin-2-yl-3-pyridin-3-ylurea, a polar heterocyclic compound, is often complicated by the presence of structurally similar impurities. The primary impurities are typically unreacted starting materials (2-aminopyridine and 3-pyridyl isocyanate precursors) and symmetrically substituted ureas: 1,3-di(pyridin-2-yl)urea and 1,3-di(pyridin-3-yl)urea. The key to successful purification lies in exploiting the subtle differences in polarity and solubility between the desired unsymmetrical urea and these contaminants.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a sticky solid/oil. How can I handle it before proceeding with purification?
Answer: A sticky or oily crude product often indicates the presence of residual solvent or low-molecular-weight impurities. Before attempting recrystallization or column chromatography, it is crucial to solidify the material.
Troubleshooting Steps:
-
Trituration: Vigorously stir the crude product with a non-polar solvent in which the desired product is insoluble. Hexanes or diethyl ether are excellent choices for this purpose.[1] This process will wash away highly non-polar impurities and can often induce crystallization.
-
Vacuum Drying: Place the triturated solid under high vacuum for several hours to remove any remaining volatile solvents.
Q2: I am seeing multiple spots on my TLC plate. How can I identify the product and the main impurities?
Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A well-chosen solvent system will allow for the clear separation of your target compound from its common impurities.
Recommended TLC Conditions:
A typical mobile phase for analyzing pyridyl ureas is a mixture of a relatively non-polar solvent and a polar solvent. Good starting points include:
-
Ethyl acetate/Hexanes (e.g., 70:30 v/v)
-
Dichloromethane/Methanol (e.g., 95:5 v/v)
Interpreting the TLC Plate:
-
Polarity: The urea functional group, along with the two pyridine rings, makes 1-pyridin-2-yl-3-pyridin-3-ylurea a polar molecule. Generally, the desired unsymmetrical product will have a polarity intermediate to the two symmetrical urea byproducts.
-
Rf Values: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate. More polar compounds will have lower Rf values. You can expect the following trend in Rf values in a normal-phase silica gel TLC:
| Compound | Expected Relative Rf Value |
| 1,3-di(pyridin-2-yl)urea | Lowest |
| 1-Pyridin-2-yl-3-pyridin-3-ylurea (Product) | Intermediate |
| 1,3-di(pyridin-3-yl)urea | Highest |
| Unreacted Aminopyridines | Variable, but typically polar |
-
Co-spotting: To definitively identify your product, spot a small amount of your crude reaction mixture alongside the starting materials on the same TLC plate. The product spot should be distinct from the starting material spots.
dot
Caption: Visualizing the separation of components on a TLC plate.
Q3: My recrystallization is not working. The product either doesn't crystallize or oils out. What should I do?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent. For polar compounds like pyridyl ureas, finding the ideal solvent can be challenging.
Troubleshooting Recrystallization:
| Issue | Probable Cause | Recommended Solution |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the solution is not saturated. | 1. Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the solute. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure product. 3. Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a good solvent (e.g., methanol or ethanol) and slowly add a poor solvent (e.g., water or hexanes) until the solution becomes cloudy. Gently warm to redissolve and then allow to cool slowly. |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | 1. Add More Solvent: Dilute the solution with more of the hot solvent before allowing it to cool. 2. Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oiling. 3. Change Solvent System: Select a solvent with a lower boiling point. |
| Low Recovery | The compound has significant solubility in the cold solvent. | 1. Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath before filtration. 2. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. |
Recommended Recrystallization Solvents:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile.
-
Solvent Pairs: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexanes.
Q4: I need to use column chromatography. What conditions should I use?
Answer: Column chromatography is an effective method for separating compounds with different polarities. For 1-pyridin-2-yl-3-pyridin-3-ylurea and its impurities, normal-phase chromatography on silica gel is a suitable approach.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Determine the optimal solvent system using TLC. A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4. A gradient elution is often most effective.
-
Starting Eluent: A less polar mixture (e.g., 2% methanol in dichloromethane or 50% ethyl acetate in hexanes).
-
Ending Eluent: A more polar mixture (e.g., 10% methanol in dichloromethane or 80% ethyl acetate in hexanes).
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution and Fraction Collection: Begin elution with the less polar solvent mixture and gradually increase the polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.
dot
Caption: A typical workflow for column chromatography purification.
Q5: How can I confirm the purity and identity of my final product?
Answer: After purification, it is essential to confirm the purity and verify the structure of 1-pyridin-2-yl-3-pyridin-3-ylurea.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural confirmation and impurity detection. In a deuterated solvent like DMSO-d₆ or CDCl₃, you should observe distinct signals for the aromatic protons on both pyridine rings and the N-H protons of the urea linkage. The unsymmetrical nature of the product will result in a more complex spectrum compared to the symmetrical impurities. A study on unsymmetrical N,N'-dipyridyl ureas provides detailed assignments of ¹H NMR spectra which can be a valuable reference.
-
¹³C NMR Spectroscopy: This technique will show a characteristic signal for the carbonyl carbon of the urea group (typically around 153-155 ppm) and distinct signals for the carbons of the two different pyridine rings.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of 1-pyridin-2-yl-3-pyridin-3-ylurea (C₁₁H₁₀N₄O, MW: 214.22 g/mol ).
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges are indicative of impurities.
III. References
-
Contreras, R., et al. (1987). ¹H and ¹³C NMR Spectra of Some Unsymmetric N,N'-Dipyridyl Ureas: Spectral Assignments and Molecular Conformation. Magnetic Resonance in Chemistry, 25(9), 778-781. [Link]
Sources
Technical Support Center: Minimizing Side-Product Formation in Reactions with 2-Isocyanatopyridine
Welcome to the technical support center for reactions involving 2-isocyanatopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this versatile but highly reactive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to help you minimize side-product formation and optimize your synthetic outcomes.
Introduction: The 2-Pyridyl Isocyanate Challenge
This compound is a valuable building block in medicinal chemistry and materials science, primarily for the synthesis of pyridyl ureas, which are prominent scaffolds in various therapeutic agents. However, its reactivity is a double-edged sword. The electrophilic isocyanate group, coupled with the adjacent nitrogen atom in the pyridine ring, presents a unique chemical environment that can lead to several unwanted side reactions. This guide will delve into the causality behind these experimental challenges and provide field-proven insights to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of an insoluble white solid in my reaction, which is not my desired pyridyl urea. What is it likely to be?
This is a very common issue and the insoluble solid is most likely an oligomer of this compound, such as a dimer (a uretidione) or a trimer (an isocyanurate). Isocyanates are prone to self-reaction, and this tendency can be exacerbated by certain conditions.
Causality:
-
Dimerization and Trimerization: Isocyanates can react with each other to form cyclic dimers and trimers. This process is often catalyzed by bases, including tertiary amines and even the pyridine nitrogen of another this compound molecule. The trimer, an isocyanurate, is a particularly stable and often insoluble compound.
-
Influence of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a base, potentially catalyzing the oligomerization of nearby this compound molecules.
Troubleshooting Steps:
-
Control Reagent Addition: Add the this compound solution slowly to the solution of your nucleophile (e.g., an amine). This ensures that the isocyanate is more likely to react with the intended nucleophile rather than another molecule of itself.
-
Maintain Low Temperatures: Perform the reaction at a low temperature (e.g., 0 °C or even -20 °C) to reduce the rate of the competing oligomerization reactions.
-
Solvent Choice: Use a non-polar, aprotic solvent (e.g., toluene, THF, or dichloromethane) to minimize the solubility of any formed oligomers, which can sometimes help to drive the desired reaction forward by Le Chatelier's principle if the desired product is soluble. However, be aware that this can also lead to precipitation of the undesired side-product.
-
Avoid Basic Catalysts (if possible): If your reaction does not require a basic catalyst, avoid using one. If a base is necessary, consider using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) and add it cautiously.
Q2: My reaction is clean by TLC, but after workup and purification, I have a significant amount of a symmetrical urea byproduct. How is this happening and how can I prevent it?
The formation of a symmetrical urea, such as N,N'-di(pyridin-2-yl)urea, is another common side-product. This arises from the reaction of this compound with water or from side reactions involving the starting amine.
Causality:
-
Reaction with Water: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed 2-aminopyridine can then react with another molecule of this compound to form the symmetrical urea.
-
Use of Phosgene Equivalents in Isocyanate Synthesis: If the this compound is generated in situ from 2-aminopyridine using a phosgene equivalent (like triphosgene or carbonyldiimidazole), incomplete conversion or side reactions can lead to the presence of unreacted 2-aminopyridine, which can then form the symmetrical urea.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify the Isocyanate: If you are using commercially available this compound, it may contain some 2-aminopyridine as an impurity. Consider purifying it by distillation or by dissolving it in a dry, non-polar solvent and filtering off any insoluble impurities before use.
-
Order of Addition with Phosgene Equivalents: When using reagents like carbonyldiimidazole (CDI) or triphosgene, the order of addition is critical. It is often best to add the amine to the CDI or triphosgene solution to avoid the formation of symmetrical urea byproducts.[1]
Q3: I am trying to synthesize a pyridyl urea from a primary amine, but the reaction is sluggish and gives a low yield, with significant starting material remaining. What can I do to improve the conversion?
Low reactivity can be a frustrating problem, often stemming from the electronic or steric properties of your nucleophile or suboptimal reaction conditions.
Causality:
-
Nucleophilicity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly with the isocyanate.
-
Steric Hindrance: Sterically hindered amines will also exhibit lower reaction rates.
-
Reaction Temperature: While low temperatures are recommended to avoid side reactions, they can also slow down the desired reaction to an impractical rate.
Troubleshooting Steps:
-
Increase the Temperature Judiciously: If the reaction is clean but slow at low temperatures, you can cautiously raise the temperature. Monitor the reaction closely by TLC or LC-MS to find a balance between a reasonable reaction rate and the onset of side-product formation.
-
Use a Catalyst: For sluggish reactions, a catalyst can be beneficial. While basic catalysts can promote oligomerization, certain Lewis acids or organometallic catalysts have been shown to promote urea formation. However, this should be approached with caution and thoroughly screened.
-
Increase Reaction Time: Sometimes, patience is key. Allow the reaction to stir for an extended period (e.g., 24-48 hours) at a low to moderate temperature.
-
Solvent Effects: The choice of solvent can influence the reaction rate. More polar aprotic solvents like DMF or acetonitrile can sometimes accelerate the reaction, but they may also increase the solubility of side-products, making purification more challenging.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyridyl Urea with Minimized Side-Products
This protocol emphasizes the controlled addition of this compound to an amine nucleophile under anhydrous conditions.
-
Preparation of the Amine Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene to a concentration of approximately 0.1 M.
-
Cooling: Cool the amine solution to 0 °C using an ice-water bath.
-
Preparation of the Isocyanate Solution: In a separate flame-dried flask, dissolve this compound (1.05 eq.) in the same anhydrous solvent.
-
Slow Addition: Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes using a syringe pump or a dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a small amount of methanol to consume any unreacted isocyanate. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Common Side-Products in Reactions with this compound and Their Characteristics
| Side-Product | Structure | Common Cause | Appearance | Mitigation Strategy |
| Dimer (Uretidione) | Cyclic Dimer | Self-reaction of isocyanate, often catalyzed by bases. | Often an insoluble white solid. | Slow addition of isocyanate, low temperature, avoid basic catalysts. |
| Trimer (Isocyanurate) | Cyclic Trimer | Self-reaction of isocyanate, catalyzed by bases or heat. | Typically a very insoluble white solid. | Slow addition of isocyanate, low temperature, avoid basic catalysts. |
| Symmetrical Urea | N,N'-di(pyridin-2-yl)urea | Reaction with water impurity or unreacted 2-aminopyridine. | Can be a soluble or insoluble solid. | Strict anhydrous conditions, purified reagents. |
Visualization of Reaction Pathways
Diagram 1: Desired Reaction vs. Side Reactions
Caption: Desired vs. Side Reaction Pathways.
Purification Strategies
Q4: How can I effectively separate my desired pyridyl urea from the isocyanurate trimer and other side-products?
Purification can be challenging due to the similar polarities of the desired product and some side-products. A multi-step approach is often necessary.
Troubleshooting Purification:
-
Filtration: If the trimer precipitates from the reaction mixture as a solid, it can often be removed by simple filtration. Washing the filtrate with a solvent in which the desired product is soluble can help recover any occluded product.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying pyridyl ureas. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often effective. The less polar dimer and trimer will typically elute before the more polar urea.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective method for obtaining a high-purity final product. Experiment with different solvent systems to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.
-
Acid-Base Extraction: The basicity of the pyridine ring in your product can be exploited. The crude mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The pyridyl-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and extracted with an organic solvent to recover the purified product. This method is particularly useful for removing non-basic impurities.[2]
Concluding Remarks
Successfully working with this compound requires a proactive approach to minimizing side-product formation. By understanding the underlying chemical principles and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the efficiency and outcome of their synthetic endeavors. Remember that careful planning, meticulous execution of anhydrous techniques, and diligent reaction monitoring are your best defenses against unwanted side reactions.
References
- Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., & Batey, R. A. (2022). The reaction of the HCl or trifluoroacetic acid salts of primary amines with carbonyldiimidazole provides monosubstituted carbamoylimidazoles without the formation of symmetrical urea side products. J. Org. Chem., 87, 11329-11349.
- Grzyb, J. A., Shen, M., Yoshina-Ishii, C., Chi, W., Brown, R. S., & Batey, R. A. (2005). Carbamoylimidazolium salts: a new and versatile platform for the synthesis of ureas, thiocarbamates, carbamates, and amides. Tetrahedron, 61, 7153-7175.
- Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An “on-water” reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Org. Process Res. Dev., 26, 3141-3152.
- Laha, J. K., Singh, N., & Hunjan, M. K. (2021). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)
- Bahili, M. A., Stokes, E. C., Amesbury, R. C., Ould, D. M. C., Christo, B., Horne, R. J., ... & Ward, B. D. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Nambu, Y., & Endo, T. (1995). Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates. The Journal of Organic Chemistry, 60(13), 4274–4275.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-663.
Sources
Technical Support Center: Navigating the Impact of Moisture in 2-Isocyanatopyridine Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully employing 2-isocyanatopyridine in their synthetic endeavors. The high reactivity of the isocyanate functional group, which makes it a valuable synthon, also renders it exquisitely sensitive to moisture. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve common issues arising from water contamination in your reactions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The Fundamental Challenge: this compound's Reaction with Water
The core issue with moisture in any isocyanate reaction is the rapid and often irreversible reaction of the isocyanate group with water. This process consumes your starting material and generates undesired byproducts that can complicate purification and reduce yields.
The reaction proceeds in two main steps:
-
Formation of a Carbamic Acid Intermediate: The isocyanate group readily reacts with water to form an unstable carbamic acid.
-
Decarboxylation and Amine Formation: The carbamic acid intermediate rapidly decarboxylates to yield a primary amine and carbon dioxide gas.
-
Urea Formation: The newly formed, highly reactive amine then attacks a second molecule of the isocyanate, leading to the formation of a stable, often insoluble, symmetrical urea byproduct.
This cascade of reactions means that for every mole of water introduced into your reaction, two moles of your valuable this compound are consumed.[1]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve issues based on common experimental observations.
Issue 1: A White, Insoluble Solid Has Formed in My Reaction Vessel.
Probable Cause: You are likely observing the formation of N,N'-di(pyridin-2-yl)urea, the classic sign of water contamination.[1] This byproduct is often insoluble in common organic solvents and precipitates out of the reaction mixture.
Troubleshooting Steps:
-
Verify Solvent Purity:
-
Action: Before setting up your reaction, ensure your solvent is rigorously dried. For many common solvents like THF, DCM, and acetonitrile, distillation from an appropriate drying agent is recommended.[2] Alternatively, using a commercial solvent purification system is a reliable option.
-
Best Practice: For highly sensitive reactions, it is advisable to test the water content of your solvent using Karl Fischer titration.
-
-
Check Reagent Purity:
-
Action: Your starting materials, especially amines or alcohols intended to react with the this compound, can be hygroscopic. Dry them thoroughly before use. Solid reagents can be dried under high vacuum, while liquid reagents may require distillation.
-
Insight: The pyridine nitrogen in this compound can make the compound itself slightly hygroscopic. Always store it under an inert atmosphere and in a desiccator.
-
-
Rigorous Glassware Preparation:
-
Maintain an Inert Atmosphere:
Issue 2: My Reaction Is Foaming or Bubbling, and I'm Observing a Pressure Increase.
Probable Cause: This is a strong indication of significant water contamination leading to the formation of carbon dioxide gas from the decomposition of the carbamic acid intermediate.[1][6][7]
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel tightly. The pressure buildup can be dangerous. Ensure the reaction is properly vented to a fume hood.
-
Investigate the Moisture Source: The presence of significant gas evolution points to a substantial introduction of water. Re-evaluate all potential sources as outlined in "Issue 1."
-
Catalyst Considerations: Be aware that some catalysts, particularly certain tertiary amines or organotin compounds, can also accelerate the reaction between the isocyanate and water.[8] If you are using a catalyst, ensure it is not exacerbating the issue. Consider catalysts known for their selectivity towards the isocyanate-alcohol/amine reaction over the isocyanate-water reaction.[5]
Issue 3: My Final Product Yield Is Very Low, and I've Lost a Significant Amount of My this compound Starting Material.
Probable Cause: Your this compound has likely been consumed by the side reaction with water. As mentioned, two equivalents of the isocyanate are lost for every one equivalent of water.[1]
Troubleshooting Steps:
-
Preventative Measures are Key: Post-reaction analysis of byproducts can be informative, but the most effective strategy is to prevent water contamination in the first place.
-
Quantitative Analysis: Before your next attempt, rigorously quantify and minimize the water content in all your reagents and solvents.
-
Review Your Drying Protocols: Re-evaluate the effectiveness of your solvent and reagent drying procedures. Consult literature for the best drying methods for your specific materials.[2][7][9][10]
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
A1: this compound should be stored in a cool, dry place, typically at -20°C in a freezer, under an inert atmosphere (nitrogen or argon).[1][11][][13] The container should be tightly sealed to prevent moisture ingress. For long-term storage, consider sealing the container with paraffin film as an extra precaution.
Q2: What are the best solvents for reactions with this compound, and how should I dry them?
A2: Common solvents for isocyanate reactions include tetrahydrofuran (THF), dichloromethane (DCM), toluene, and acetonitrile. The choice of solvent will depend on the specific reaction and the solubility of your other reagents.
-
THF: Can be dried by distillation from sodium/benzophenone.[2]
-
DCM: Can be dried by distillation from calcium hydride.[2]
-
Toluene: Can be dried by distillation from sodium. For removing trace amounts of water from a reaction mixture, azeotropic distillation with toluene is a very effective technique.[9]
-
Acetonitrile: Can be dried by distillation from calcium hydride, followed by storage over molecular sieves.[2]
Q3: Can the pyridine nitrogen in this compound influence its reactivity with water?
A3: While the primary reactivity lies with the isocyanate group, the pyridine nitrogen can have a subtle electronic influence. The electron-withdrawing nature of the pyridine ring can increase the electrophilicity of the isocyanate carbon, potentially making it even more susceptible to nucleophilic attack by water. Furthermore, the basicity of the pyridine nitrogen could potentially play a role in catalyzing the reaction with water, although this effect is generally less pronounced than that of dedicated catalysts.
Q4: How can I monitor the progress of my this compound reaction and detect the formation of the urea byproduct?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of your starting materials and the formation of new products. The urea byproduct will likely have a different Rf value than your desired product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the progress of the reaction and can be used to determine the purity of your final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the desired product and any byproducts by their mass-to-charge ratio. This is particularly useful for confirming the presence of the N,N'-di(pyridin-2-yl)urea byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the disappearance of starting material signals and the appearance of product signals, providing detailed structural information.
-
Infrared (IR) Spectroscopy: The strong, characteristic absorption of the isocyanate group (~2250-2275 cm⁻¹) can be monitored to track its consumption.
Q5: Are there any catalysts that are less sensitive to moisture for this compound reactions?
A5: While many traditional catalysts for isocyanate reactions (e.g., dibutyltin dilaurate) also catalyze the reaction with water, there has been research into developing more selective catalysts.[5] For example, certain zirconium chelates have been shown to favor the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[5] The choice of catalyst will be highly dependent on your specific reaction, and a thorough literature search for your particular transformation is recommended.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: Dry all glassware in an oven at 125 °C overnight. Assemble the reaction apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvent. Ensure all other reagents are thoroughly dried and handled under an inert atmosphere.
-
Reaction Setup: Charge the reaction flask with the nucleophile (e.g., amine or alcohol) and the anhydrous solvent via syringe.
-
Addition of this compound: Add the this compound dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or another suitable analytical technique.
-
Work-up and Purification: Once the reaction is complete, quench and work up the reaction as appropriate for your specific product. Purification is typically achieved by column chromatography or recrystallization.
Protocol 2: Azeotropic Removal of Water from a Reaction Mixture
For extremely moisture-sensitive reactions, residual water can be removed from a substrate before the addition of this compound.
-
Dissolve your substrate in toluene.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Repeat this process two more times.
-
Place the flask containing the substrate under high vacuum for at least one hour to remove any remaining traces of toluene and water before proceeding with the reaction.[9]
Visualizing the Problem: The Moisture Contamination Pathway
Caption: The reaction cascade initiated by water contamination.
Logical Workflow for Troubleshooting
Caption: A systematic approach to identifying and resolving moisture issues.
References
- Frontier, A. University of Rochester, Department of Chemistry. Workup: Drying Methods.
- PubChem. This compound.
- Chemistry LibreTexts. Drying Solvents. 2021.
- ResinLab. Moisture Contamination of Polyurethanes. 2021.
- EXACT Dispensing Systems. Moisture Contamination with Polyurethanes. 2019.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- RSC Publishing. Catalyzed reaction of isocyanates (RNCO) with water. 2017.
- RSC Publishing. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. 2015.
- Metadiac. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. 2025.
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
- MIT. Handling air-sensitive reagents AL-134.
- Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014.
- PubMed. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. 2018.
- ResearchGate. Effect of catalysts on the reaction of an aliphatic isocyanate and water. 2002.
- RSC Publishing. Cyclizative dearomative rearrangement of pyridines with isocyanates. 2025.
- ChemRxiv. Catalyzed Reaction of Isocyanates (RNCO) with Water. 2017.
- ResearchGate. Isocyanate reactions with alcohol (a) and with water (b,c).
- ResearchGate. Reaction of Isocyanates with water.
- ResearchGate. Catalysis of the isocyanate-hydroxyl reaction by non-tin catalysts in waterborne two-component polyurethane coatings.
- NCBI Bookshelf. Pyridine - Some Industrial Chemicals. 2000.
- ResearchGate. Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. 2014.
Sources
- 1. usbio.net [usbio.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Solvent drying | PPT [slideshare.net]
- 5. wernerblank.com [wernerblank.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]
- 11. This compound CAS#: 4737-19-3 [m.chemicalbook.com]
- 13. 4737-19-3|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Catalyst Selection for Optimizing 2-Isocyanatopyridine Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on catalyst selection for the optimization of reactions involving 2-isocyanatopyridine. This guide is structured to address common challenges and frequently asked questions, offering solutions grounded in established chemical principles and field-proven insights.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is governed by the highly electrophilic isocyanate group, which readily reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively. The presence of the pyridine ring introduces unique electronic and steric factors that must be considered for reaction optimization. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the isocyanate carbon, potentially increasing its reactivity compared to other aryl isocyanates.[1] However, the nitrogen's lone pair can also coordinate with and deactivate certain catalysts.[2] This guide will help you navigate these complexities to select the optimal catalyst for your specific application.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired carbamate or urea product, even after extended reaction times. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in reactions with this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Potential Cause 1: Catalyst Inefficiency or Deactivation
-
Explanation: The lone pair of electrons on the pyridine nitrogen can coordinate with and inhibit certain Lewis acid catalysts.[2] Additionally, some catalysts may be poisoned by impurities in the starting materials or solvents.[3]
-
Troubleshooting Steps:
-
Switch Catalyst Type: If you are using a Lewis acid catalyst that is prone to coordination with nitrogen (e.g., some metal triflates), consider switching to a strong base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).[4]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome minor inhibition.
-
Ensure Anhydrous Conditions: Water can deactivate many catalysts used in isocyanate reactions.[3] Ensure all solvents and reagents are rigorously dried.
-
-
-
Potential Cause 2: Poor Nucleophile Reactivity
-
Explanation: Sterically hindered or electronically poor nucleophiles (e.g., secondary alcohols, anilines with electron-withdrawing groups) will react more slowly.[5]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can often overcome the activation energy barrier for less reactive nucleophiles.
-
Select a More Active Catalyst: For challenging nucleophiles, a more potent catalyst may be required. Organotin catalysts, such as Dibutyltin dilaurate (DBTDL), are highly active for isocyanate-alcohol reactions, though their toxicity is a concern.[6] For amine nucleophiles, the reaction is often fast even without a catalyst, but a base catalyst can promote the reaction with less nucleophilic amines.[7]
-
-
-
Potential Cause 3: Reagent Degradation
-
Explanation: Isocyanates are sensitive to moisture and can hydrolyze over time. Ensure your this compound is of high purity and has been stored under anhydrous conditions.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Check the purity of your this compound by IR spectroscopy (a strong N=C=O stretch should be present around 2250-2270 cm⁻¹) or by reacting a small amount with a known reactive nucleophile.
-
Use Fresh Reagent: If in doubt, use a freshly opened bottle or a newly synthesized batch of this compound.
-
-
Issue 2: Formation of Insoluble White Precipitate
Question: I am observing the formation of a white precipitate in my reaction, which is complicating purification and lowering my yield of the desired product. What is this precipitate and how can I prevent its formation?
Answer:
The formation of an insoluble white precipitate is a classic sign of water contamination in isocyanate reactions.
-
Explanation: this compound reacts with water to form an unstable carbamic acid, which then decarboxylates to 2-aminopyridine. This amine is a potent nucleophile and will rapidly react with another molecule of this compound to form an insoluble N,N'-di(pyridin-2-yl)urea.[8]
-
Troubleshooting Steps:
-
Rigorous Drying of Solvents and Reagents: Use anhydrous solvents, and dry any solid reagents in a vacuum oven before use. Molecular sieves can be added to the reaction mixture to scavenge trace amounts of water.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Moisture Scavengers: In some cases, the addition of a chemical moisture scavenger, such as a monofunctional isocyanate that is more reactive towards water, can be beneficial, though this will complicate the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts for this compound reactions?
A1: The most common catalysts for isocyanate reactions, including those with this compound, fall into three main categories:
-
Base Catalysts: These are the most frequently used for promoting reactions with both alcohols and amines.
-
Tertiary Amines: Examples include triethylamine (TEA) and N-methylmorpholine. They are generally considered to be general base catalysts.
-
Amidines: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very strong, non-nucleophilic base that is highly effective at promoting urethane and urea formation.
-
Nucleophilic Amines: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst, particularly for the acylation of sterically hindered alcohols.[4]
-
-
Lewis Acid Catalysts: These catalysts activate the isocyanate group by coordinating to the oxygen or nitrogen atom, making the carbonyl carbon more electrophilic.
-
Organometallic Compounds: Tin compounds like dibutyltin dilaurate (DBTDL) are extremely effective but are facing increasing regulatory scrutiny due to their toxicity.[6][9] Zirconium and bismuth complexes are being explored as less toxic alternatives.[6]
-
Metal Salts: Lewis acids such as zinc chloride or scandium triflate can also be used, but their efficacy with this compound may be limited due to potential coordination with the pyridine nitrogen.[10]
-
-
Organocatalysts: This is a growing area of research, with a focus on developing metal-free catalytic systems.
-
Guanidines: These are strong organic bases that have shown promise in catalyzing isocyanate reactions.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are potent nucleophilic catalysts for a variety of organic transformations.
-
Q2: How does the choice of nucleophile (alcohol vs. amine) affect my catalyst selection?
A2: The nature of the nucleophile has a significant impact on the need for and choice of a catalyst.
-
Reactions with Alcohols (Carbamate Formation): These reactions generally require catalysis to proceed at a reasonable rate at moderate temperatures. The choice of catalyst will depend on the reactivity of the alcohol.
-
Primary Alcohols: A moderately strong base catalyst like TEA or DBU is often sufficient.
-
Secondary and Tertiary Alcohols: These are more sterically hindered and less nucleophilic, often requiring a more potent catalyst such as DMAP or an organometallic catalyst like DBTDL.[5]
-
-
Reactions with Amines (Urea Formation):
-
Primary and Secondary Aliphatic Amines: These are highly nucleophilic and typically react very rapidly with isocyanates, often without the need for a catalyst.[7]
-
Aromatic Amines: These are less nucleophilic than their aliphatic counterparts and may benefit from the addition of a base catalyst to accelerate the reaction.
-
Q3: Can I use the same catalyst for reactions with both electron-rich and electron-poor nucleophiles?
A3: While a highly active catalyst may work for both, optimizing for each case is recommended.
-
Electron-Rich Nucleophiles: These are more reactive and may require only a mild catalyst or no catalyst at all. Using a very strong catalyst could lead to unwanted side reactions.
-
Electron-Poor Nucleophiles: These are less reactive and will likely require a more potent catalyst to achieve a reasonable reaction rate.
Q4: How do I choose between a base catalyst and a Lewis acid catalyst?
A4: The choice depends on the specific substrates and desired reaction conditions.
-
Base Catalysts (e.g., DBU, DMAP):
-
Advantages: Generally less sensitive to moisture than some Lewis acids, and they avoid the use of potentially toxic metals. They are particularly effective for activating the nucleophile.
-
Disadvantages: Strong bases can promote side reactions with other functional groups in your molecule.
-
-
Lewis Acid Catalysts (e.g., DBTDL, ZnCl₂):
Data Presentation: Catalyst Comparison
The following table provides a qualitative comparison of common catalysts for isocyanate reactions. The effectiveness for this compound is inferred from general principles and may require experimental verification.
| Catalyst Type | Catalyst Example | Relative Activity (General) | Suitability for this compound Reactions | Key Considerations |
| Tertiary Amine | Triethylamine (TEA) | Moderate | Good for reactive nucleophiles | Can be used as a base and solvent. |
| Amidine | DBU | High | Excellent | Strong, non-nucleophilic base; very effective. |
| Nucleophilic Amine | DMAP | High | Excellent, especially for hindered alcohols | Potent nucleophilic catalyst.[4] |
| Organotin | DBTDL | Very High | Potentially high, but with caveats | High toxicity; potential for coordination with pyridine N.[6] |
| Other Organometallics | Zirconium/Bismuth Complexes | Moderate to High | Good; less toxic alternatives to tin | Activity can be substrate-dependent.[6] |
| Lewis Acid (Metal Salt) | ZnCl₂ | Moderate | Moderate; potential for inhibition | Prone to deactivation by pyridine nitrogen.[10] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Synthesis of a Carbamate from this compound
This protocol outlines a high-throughput method for screening various catalysts for the reaction of this compound with an alcohol.
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous toluene.
-
Prepare a 0.5 M solution of the desired alcohol in anhydrous toluene.
-
Prepare 0.05 M solutions of each catalyst to be screened (e.g., DBU, DMAP, TEA, DBTDL) in anhydrous toluene.
-
-
Reaction Setup:
-
In an array of small, oven-dried reaction vials equipped with stir bars, add the alcohol stock solution (e.g., 200 µL, 0.1 mmol).
-
To each vial, add a different catalyst stock solution (e.g., 20 µL, 0.001 mmol, 1 mol%). Include a control vial with no catalyst.
-
Initiate the reactions by adding the this compound stock solution (200 µL, 0.1 mmol) to each vial.
-
Seal the vials under an inert atmosphere and place them in a temperature-controlled shaker block (e.g., at room temperature or 50 °C).
-
-
Monitoring and Analysis:
-
After a set time (e.g., 1, 4, and 24 hours), take a small aliquot from each reaction vial.
-
Quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile).
-
Analyze the quenched aliquots by LC-MS or GC-MS to determine the conversion to the desired carbamate product.
-
Protocol 2: Optimized Synthesis of a Pyridyl Urea using DBU as a Catalyst
This protocol provides an optimized method for the synthesis of a urea derivative from this compound and a primary amine, using DBU as a catalyst.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents. Toluene or THF are suitable choices.
-
-
Reaction Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.
-
Add DBU (0.05 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by recrystallization or by flash column chromatography on silica gel.
-
References
- Waleed, H. Q. (2022). The Catalytic Effect of DBU on Urethane Formation – A Computational Study.
- Toluene diisocyanate manufacturer News. (2025). The use of polyurethane catalyst DBU in polyurethane adhesives for rapid cure. [https://www. toluene-diisocyanate.com/news/the-use-of-polyurethane-catalyst-dbu-in-polyurethane-adhesives-for-rapid-cure.html]([Link]. toluene-diisocyanate.com/news/the-use-of-polyurethane-catalyst-dbu-in-polyurethane-adhesives-for-rapid-cure.html)
- Enamine Germany.
- Werner, E.
- Fu, N., et al. (2020). Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones. Journal of the American Chemical Society. [Link]
- Della Monica, F., et al. (2019). Urea derivatives from carbon dioxide and amines by guanidine catalysis. University of Parma Research Repository. [Link]
- Taylor & Francis. DBU – Knowledge and References. [Link]
- Blank, W. J. (2000). Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. [Link]
- ResearchGate.
- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]
- King Industries, Inc. (2011).
- ResearchGate. Applications of Dialkylaminopyridine (DMAP)
- ResearchGate. Synergistic effect of amine and tin catalysts on the cure reaction blocked diisocyanate (BII1)
- Royal Society of Chemistry. (2017). A bis(pyridyl)-N-alkylamine/Cu(i)
- ResearchGate. Isocyanate reactions with alcohol (a)
- MDPI. (2022).
- MDPI. (2023).
- ResearchGate.
- ResearchGate. Relative reactivity of NCO group against different hydrogen-active.... [Link]
- ResearchGate. DBU-catalyzed dearomative annulation of 2-pyridylacetates with α,β-unsaturated pyrazolamides for the synthesis of multisubstituted 2,3-dihydro-4H-quinolizin-4-ones. [Link]
- Waleed, H. Q. (2022). The Catalytic Effect of DBU on Urethane Formation – A Computational Study.
- University of Birmingham.
- ACS Publications. (2002). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]
- High-Throughput Screening Techniques in C
- ResearchGate. Isocyanate reactions with alcohol (a)
- PubMed. (2022).
- National Institutes of Health. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. [Link]
- Royal Society of Chemistry. (2024).
- PubMed. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. [Link]
- PubMed. (2004). Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions. [Link]
- ResearchGate.
- Organic Chemistry Portal. (2024).
- PubMed. (2010).
- idUS.
- MDPI.
- National Institutes of Health. (2015).
- ResearchGate. Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles)
- Royal Society of Chemistry. (2026). Revisiting the kinetics of pyridine pyrolysis.
- PubMed. (2002). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
- Royal Society of Chemistry. (2019). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. [Link]
- Office of Scientific and Technical Information. (2004). Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy. [Link]
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Technical Support Center: Recrystallization of Pyyridyl Urea Compounds
Introduction
Pyridyl ureas represent a versatile and highly significant class of compounds in modern drug discovery, recognized for their potential as kinase inhibitors and anticancer agents.[1] The core structure, featuring a central urea linkage flanked by pyridine rings, provides a unique scaffold for developing novel therapeutics.[1] The purification of these active pharmaceutical ingredients (APIs) is paramount to ensure their safety and efficacy. Recrystallization stands as a cornerstone technique for the purification of solid organic compounds, including pyridyl ureas, by effectively removing impurities.[2][3]
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to navigate the nuances of pyridyl urea recrystallization. It is structured to address common challenges through a troubleshooting Q&A format, offer detailed experimental protocols, and explain the fundamental principles governing the crystallization of this important class of molecules.
Fundamentals of Pyridyl Urea Recrystallization
The successful recrystallization of pyridyl urea compounds hinges on understanding their inherent physicochemical properties. The urea functional group is a potent hydrogen bond donor and acceptor, while the pyridine rings introduce aromaticity and a basic nitrogen atom, influencing polarity and solubility.[1][4] The interplay of these features dictates the choice of an appropriate solvent system.
An ideal recrystallization solvent should exhibit high solubility for the pyridyl urea at elevated temperatures and low solubility at cooler temperatures.[3][5] This temperature-dependent solubility is crucial for achieving a high recovery of the purified compound upon cooling.[5] Furthermore, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by filtration.[5]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of pyridyl urea compounds in a practical question-and-answer format.
Question: My pyridyl urea compound is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated to a high degree, or when the boiling point of the solvent is higher than the melting point of the solute. For pyridyl ureas, which often possess complex intermolecular interactions, this can be a frequent issue.
Causality & Solution:
-
High Supersaturation: The solution may be cooling too rapidly, preventing the molecules from orienting into a crystal lattice.[6]
-
Solution: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
-
Inappropriate Solvent: The solvent may be too nonpolar for the highly polar pyridyl urea, leading to poor solvation at lower temperatures.
-
Solution: Consider a more polar solvent or a mixed solvent system. Adding a small amount of a more polar, miscible co-solvent (e.g., methanol or ethanol) can often remedy the issue.
-
-
Impurity Effects: The presence of certain impurities can inhibit crystal nucleation and growth.[7]
-
Solution: If the crude material is particularly impure, an initial purification step such as a column chromatography or a pre-wash with a non-polar solvent like hexane might be necessary to remove interfering substances.[1]
-
Question: I'm getting very poor recovery of my compound after recrystallization. What are the likely causes and how can I improve the yield?
Answer:
Low recovery is a common frustration in recrystallization. It typically points to issues with solvent selection or procedural execution.
Causality & Solution:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After cooling and filtering, you can try to recover a second crop of crystals by partially evaporating the solvent from the filtrate and re-cooling.
-
-
Compound is Too Soluble in Cold Solvent: The chosen solvent may have a shallow solubility curve for your specific pyridyl urea.
-
Solution: A different solvent or a two-solvent system might be more effective. For a two-solvent system, dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly.[5][6]
-
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, significant loss can occur.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[6] Using a slight excess of solvent can also help prevent premature crystallization, though this needs to be balanced against the risk of lower overall recovery.
-
Question: The recrystallized product consists of very fine needles or powder, which are difficult to filter and dry. How can I obtain larger crystals?
Answer:
The formation of very small crystals is often a result of rapid nucleation and crystal growth, which can be influenced by the cooling rate and the presence of nucleation sites.
Causality & Solution:
-
Rapid Cooling: Cooling the solution too quickly leads to the rapid formation of many small crystals.[6]
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with glass wool or a similar material. Subsequently, place it in a refrigerator and then a freezer to maximize recovery.
-
-
High Level of Agitation: Stirring or agitating the solution during cooling can induce rapid nucleation.
-
Solution: Avoid disturbing the solution as it cools. Once crystals begin to form, allow them to grow without agitation.
-
-
Solvent System: The choice of solvent can influence crystal habit.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes, a slightly more viscous solvent system can promote the growth of larger, more well-defined crystals.
-
Frequently Asked Questions (FAQs)
How do I select the best solvent system for a novel pyridyl urea?
A systematic approach is best. Start with small-scale solubility tests in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). A good single solvent will show poor solubility at room temperature but high solubility at its boiling point. If a single solvent is not ideal, consider a two-solvent system where the compound is soluble in one and insoluble in the other.[5][8]
What are some common single-solvent and multi-solvent systems for pyridyl ureas?
Given their polarity, polar organic solvents are often a good starting point.[1]
-
Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate are frequently used.
-
Multi-Solvent Systems: Common pairs include ethanol/water, methanol/diethyl ether, acetone/hexanes, and dichloromethane/hexanes.[8]
What is the optimal cooling rate for recrystallization?
The ideal cooling rate is generally slow and gradual.[6] This allows for the formation of large, pure crystals by giving the molecules time to selectively incorporate into the growing crystal lattice, excluding impurities.
How can I induce crystallization if my solution is supersaturated but no crystals have formed?
If a solution remains clear upon cooling, it is supersaturated. Crystallization can be induced by:
-
Seeding: Adding a small crystal of the pure compound can provide a nucleation site for crystal growth.[9]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation points.
-
Flash Freezing: Briefly cooling a small portion of the solution in a dry ice/acetone bath to force crystal formation, and then allowing it to warm back to the temperature of the bulk solution can introduce seed crystals.
What are the best practices for drying the recrystallized product?
After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[6] Drying is typically done under a vacuum to efficiently remove the solvent. An oven can be used, but the temperature should be kept well below the melting point of the compound to avoid decomposition.
Detailed Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyridyl urea compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling or stirring. Continue adding the solvent in small portions until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask. Quickly filter the hot solution to remove the solid impurities.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent (Miscible) Recrystallization
-
Dissolution: Dissolve the crude pyridyl urea compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Data Tables
Table 1: Common Solvents for Recrystallization of Pyridyl Ureas
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Suitable for highly polar pyridyl ureas.[8] |
| Ethanol | 78 | High | A very common and effective solvent.[8] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[5] |
| Isopropanol | 82 | Medium-High | Good alternative to ethanol. |
| Acetonitrile | 82 | Medium-High | Can be effective for a range of polarities. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Acetone | 56 | Medium | A versatile solvent, often used in mixtures with nonpolar solvents.[8] |
| Dichloromethane | 40 | Medium-Low | Useful for less polar pyridyl ureas. |
| Toluene | 111 | Low | Can be effective for more aromatic systems. |
| Hexanes | ~69 | Low | Typically used as the "poor" solvent in a two-solvent system.[8] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Rapid cooling; Inappropriate solvent; High impurity level | Reheat and cool slowly; Use a more polar solvent or co-solvent; Pre-purify the crude material |
| Poor Recovery | Too much solvent used; Compound too soluble in cold solvent; Premature crystallization | Use minimal hot solvent; Try a different solvent or two-solvent system; Pre-heat filtration apparatus |
| Fine/Needle-like Crystals | Rapid cooling; Agitation during cooling | Allow to cool slowly and undisturbed; Experiment with different solvents |
| No Crystals Form | Supersaturated solution | Induce crystallization by seeding, scratching, or flash freezing |
Visualizations
Caption: Workflow for a typical recrystallization experiment.
Caption: Decision tree for solvent system selection.
References
- Quora. (2018, September 5).
- Syrris.
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
- International Journal of Pharmaceutical Research. A Brief Review on Recrystallization of Clinically Important Drugs. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Medium. (2017, December 27).
- Reddit. (2025, March 27). anyone attempted large urea crystals before and concerns with stability in solution. [Link]
- Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. [Link]
- Wikipedia.
- Technobis Crystallization Systems. (2022, January 17). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. [Link]
- YouTube. (2016, February 1).
- ResearchGate. (PDF) Synthesis, Characterisation and Crystal Structure of a Novel Pyridyl Urea Macrocycle. [Link]
- University of Rochester, Department of Chemistry.
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- 9. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-Pyridyl Ureas: A Comparative Analysis of NMR and Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, the 2-pyridyl urea motif is a cornerstone in the design of potent kinase inhibitors and other targeted therapeutics.[1][2] Its structural integrity and purity are paramount for reproducible biological activity and safety. Verifying the structure of these molecules requires robust analytical techniques that, when used synergistically, provide unambiguous characterization. This guide presents a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful and ubiquitous techniques for this purpose. We will explore the causality behind experimental choices and provide field-proven protocols to ensure data integrity.
Section 1: High-Resolution Mass Spectrometry (HRMS) – The First Answer
For any newly synthesized compound, the first question is fundamental: "Did I make what I think I made, and what is its molecular formula?" High-Resolution Mass Spectrometry, typically using an Electrospray Ionization (ESI) source, provides a rapid and exquisitely sensitive answer.
Expertise & Experience: Why ESI-MS is the Go-To Initial Screen
Electrospray ionization is a 'soft' ionization technique, meaning it imparts minimal excess energy to the analyte.[3] For 2-pyridyl ureas, this is critical. The protonated molecular ion, [M+H]⁺, is typically the most abundant species observed (the base peak), immediately providing the molecular weight. The high resolution of modern instruments, such as Orbitrap or TOF analyzers, allows for mass measurement with sub-ppm accuracy, enabling the confident determination of the elemental formula—a critical requirement for publications and patents.[4]
Trustworthiness: The Power of Fragmentation
While HRMS gives the formula, tandem mass spectrometry (MS/MS) provides structural clues by inducing fragmentation of the molecular ion.[5] 2-Pyridyl ureas exhibit predictable fragmentation patterns that serve as a secondary validation of the core structure. The primary cleavage occurs at the relatively weak C-N bonds of the urea linkage.[6][7]
A characteristic fragmentation involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[6][7] This predictable fragmentation is a powerful tool for distinguishing positional isomers, which can be challenging to differentiate by NMR alone.[6][7]
Caption: Generalized ESI-MS/MS fragmentation of a 2-pyridyl urea.
Data Summary: Common Fragments
The following table summarizes the key fragments observed for a generic N-Aryl-N'-(2-pyridyl)urea structure.
| Fragment Ion Description | Plausible Structure | Significance |
| Protonated Aryl Isocyanate | [Aryl-NCO + H]⁺ | Confirms the identity of the aryl substituent. |
| Protonated 2-Aminopyridine | [C₅H₄N-NH₂ + H]⁺ | Confirms the presence of the pyridyl moiety. |
| Protonated Aryl Amine | [Aryl-NH₂ + H]⁺ | Alternative fragmentation, confirms aryl group. |
Section 2: Nuclear Magnetic Resonance (NMR) – The Definitive Structure
While MS provides the formula, NMR spectroscopy elucidates the precise atomic connectivity and spatial arrangement, making it the gold standard for structural confirmation. For 2-pyridyl ureas, ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of a 2-pyridyl urea provides several diagnostic regions:
-
Aromatic Region (δ 7.0-8.5 ppm): The four protons of the 2-pyridyl ring and any protons on other aromatic substituents appear here. The proton adjacent to the pyridyl nitrogen (H6) is typically the most downfield due to the nitrogen's electron-withdrawing effect.[8] 2D NMR techniques like COSY are invaluable for unambiguously assigning these coupled protons.
-
Urea N-H Protons (δ 8.5-12.0 ppm): The chemical shifts of the two N-H protons are highly variable and depend on solvent, concentration, and intramolecular hydrogen bonding.[9][10] A key feature of 2-pyridyl ureas is the common formation of an intramolecular hydrogen bond between the urea N-H adjacent to the pyridyl ring and the pyridyl nitrogen itself.[11] This constrains the conformation and often results in one of the N-H signals being significantly broadened and shifted downfield.[11] These protons will readily exchange with deuterium upon addition of a drop of D₂O, causing their signals to disappear—a definitive confirmatory test.
-
Alkyl Region (δ 0.5-4.5 ppm): Signals from any alkyl substituents will appear in this region.
Trustworthiness: The Logic of Solvent Choice
The choice of deuterated solvent is a critical experimental parameter.
-
CDCl₃ (Chloroform-d): A common first choice, but urea N-H protons can sometimes exchange too rapidly or be poorly resolved.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the superior choice.[12] Its hydrogen-bond accepting nature slows down the N-H exchange rate, resulting in sharper, more easily observable N-H proton signals.[12] Residual water in DMSO-d₆ appears around 3.33 ppm, which is typically clear of other signals.
-
Acetone-d₆: A good alternative to DMSO-d₆, offering similar benefits for resolving N-H protons.[11]
Data Summary: Typical ¹H and ¹³C NMR Chemical Shifts
This table provides typical chemical shift ranges in DMSO-d₆. Actual values will vary with substitution.
| Nucleus | Atom Position | Typical Chemical Shift (δ ppm) | Notes |
| ¹H | Pyridyl H6 (α to N) | 8.1 - 8.4 | Doublet, deshielded by adjacent N. |
| ¹H | Pyridyl H3, H4, H5 | 7.0 - 8.0 | Complex multiplets, requires 2D for full assignment. |
| ¹H | Urea N-H (pyridyl side) | 9.5 - 12.0 | Often broad due to H-bonding and exchange. |
| ¹H | Urea N-H (other side) | 8.5 - 10.0 | Typically sharper than the other N-H. |
| ¹³C | Urea C=O | 150 - 155 | Diagnostic signal, sharp singlet. |
| ¹³C | Pyridyl C2 (attached to N-H) | 151 - 158 | Deshielded carbon adjacent to two nitrogens. |
| ¹³C | Other Aromatic/Pyridyl Carbons | 110 - 150 | Multiple signals in the aromatic region.[13][14] |
Section 3: A Synergistic Workflow for Unambiguous Characterization
Neither technique alone is sufficient. Mass spectrometry can struggle to differentiate isomers, and NMR provides no direct information on molecular weight. A combined, logical workflow is essential for rigorous characterization.
Caption: Integrated workflow for 2-pyridyl urea characterization.
Section 4: Experimental Protocols
Adherence to standardized protocols is essential for generating trustworthy and reproducible data.
Protocol 1: High-Resolution ESI-MS by Direct Infusion
Causality: Direct infusion is faster than LC-MS when analyzing a purified sample and avoids potential on-column degradation. Methanol or acetonitrile are used as they are volatile and promote efficient ionization.[15][16] Formic acid is added to ensure the analyte is protonated.
-
Sample Preparation: Prepare a stock solution of the purified 2-pyridyl urea at ~1 mg/mL in methanol or acetonitrile.[17]
-
Dilution: Create a working solution by diluting 10 µL of the stock solution into 1 mL of 50:50 acetonitrile:water containing 0.1% formic acid. This brings the concentration to the ideal range of ~1-10 µg/mL.[15][17]
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.[18]
-
MS Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000). Ensure the mass analyzer is calibrated to achieve < 5 ppm mass accuracy.
-
MS/MS Acquisition: If required, perform a product ion scan on the [M+H]⁺ ion, using an appropriate collision energy (typically 15-30 eV) to induce fragmentation.
Protocol 2: ¹H NMR Spectroscopy
Causality: Using a consistent sample depth and concentration ensures optimal magnetic field homogeneity (shimming) and signal-to-noise.[19][20] Filtering the sample removes particulates that disrupt the magnetic field and degrade spectral quality.[21][22]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean vial.[19][23]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial and gently agitate until the sample is fully dissolved.[21][22]
-
Transfer & Filtering: Using a Pasteur pipette with a small cotton or glass wool plug at the neck, transfer the solution into a clean, high-quality 5 mm NMR tube. This filters out any particulate matter.[22]
-
Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[24]
-
-
D₂O Exchange: If needed, eject the sample, add one drop of D₂O, shake gently, and re-acquire the spectrum to identify exchangeable N-H protons.
Conclusion
The characterization of 2-pyridyl ureas is a clear demonstration of the power of a multi-technique analytical approach. High-Resolution Mass Spectrometry provides a rapid and accurate confirmation of molecular formula and offers structural insights through fragmentation analysis. It is the ideal first-pass technique. NMR spectroscopy, in turn, delivers the definitive, high-resolution structural proof, resolving atomic connectivity and isomeric identity. By integrating these techniques into a logical workflow and adhering to robust experimental protocols, researchers can ensure the absolute structural integrity of these vital molecules, underpinning the reliability and reproducibility of subsequent biological and clinical studies.
References
- NMR Sample Preparation: The Complete Guide.
- Sample Preparation. Rochester Institute of Technology. [Link]
- NMR Sample Prepar
- NMR Sample Prepar
- Contreras, R. H., Turi, L., & Goya, P. (1991).
- Reddy, G. D., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]
- Reddy, G. D., et al. (2021). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.
- Guidelines for mass spectrometric analysis. University of Bergen. [Link]
- General proposed fragmentation pathway of the protonated substituted urea.
- Supporting information Synthesis of the pyrene deriv
- N-PHENYL-N-(2-PYRIDINYL)-UREA - [13C NMR]. SpectraBase. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Mass Spectrometry - Fragmentation P
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]
- 1 H NMR chemical shifts and IR stretches of N-H for free ligand and complex.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
- Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
- Application of direct-infusion ESI–MS/MS for toxicological screening.
- Mass Spectrometry Fragmentation P
- Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison. [Link]
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- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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- 1H NMR Chemical Shifts.
- On the Integrity of Accurate Mass Measurement Data in Compound Characteriz
- An, Y., & Feas, X. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry and Reviews, 24(1), 3–14. [Link]
- Association of N-(Pyridin-2-yl),N'-substituted Ureas with 2-Amino-1,8-naphthyridines and Benzoates: NMR and Quantum Chemical Studies of the Substituent Effect on Complexation.
- de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. [Link]
- Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry - A European Journal, 24(59), 15859–15865. [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of N,N'-Dipyridyl Ureas
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Structural Nuances of N,N'-Dipyridyl Ureas through NMR Spectroscopy
N,N'-dipyridyl ureas represent a class of compounds with significant interest in medicinal chemistry and materials science, owing to their diverse biological activities and potential as building blocks for supramolecular assemblies. A precise understanding of their molecular structure is paramount for elucidating structure-activity relationships and designing novel derivatives with enhanced properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural characterization of these molecules in solution. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of symmetric and unsymmetric N,N'-dipyridyl ureas, offering insights into the influence of pyridyl substitution patterns on the chemical environment of the constituent nuclei.
The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) significantly alters the electronic distribution and conformational preferences of the molecule. These changes are sensitively reflected in the ¹H and ¹³C NMR spectra, providing a detailed fingerprint of each isomer. This guide will delve into the characteristic chemical shifts and coupling constants of these compounds, supported by experimental data from authoritative sources.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for a series of symmetric and unsymmetric N,N'-dipyridyl ureas. The data has been compiled from peer-reviewed literature to ensure scientific integrity.
Symmetric N,N'-Dipyridyl Ureas
Table 1: ¹H NMR Spectral Data of Symmetric N,N'-Dipyridyl Ureas (in DMSO-d₆)
| Compound | H-2' | H-3' | H-4' | H-5' | H-6' | NH |
| N,N'-di(2-pyridyl)urea | - | ~7.1-7.2 (d) | ~7.7-7.8 (t) | ~7.0-7.1 (t) | ~8.2-8.3 (d) | ~9.5-10.0 (s) |
| N,N'-di(3-pyridyl)urea | ~8.6-8.7 (d) | - | ~7.9-8.0 (d) | ~7.3-7.4 (dd) | ~8.3-8.4 (d) | ~9.0-9.5 (s) |
| N,N'-di(4-pyridyl)urea | ~8.4-8.5 (d) | ~7.5-7.6 (d) | - | ~7.5-7.6 (d) | ~8.4-8.5 (d) | ~9.2-9.7 (s) |
Table 2: ¹³C NMR Spectral Data of Symmetric N,N'-Dipyridyl Ureas (in DMSO-d₆)
| Compound | C-2' | C-3' | C-4' | C-5' | C-6' | C=O |
| N,N'-di(2-pyridyl)urea | ~153 | ~114 | ~138 | ~119 | ~148 | ~153 |
| N,N'-di(3-pyridyl)urea | ~145 | ~128 | ~138 | ~124 | ~148 | ~153 |
| N,N'-di(4-pyridyl)urea | ~150 | ~114 | ~145 | ~114 | ~150 | ~153 |
Note: The chemical shifts for symmetric ureas are estimations based on related structures and general principles of NMR spectroscopy, as explicit, fully assigned data is not consistently available across the literature.
Unsymmetric N,N'-Dipyridyl Ureas
A detailed study by Singha and Sathyanarayana provides comprehensive assignment of the ¹H and ¹³C NMR spectra for N-(2-pyridyl), N′-(3-pyridyl)urea and N-(2-pyridyl), N′-(4-pyridyl)urea.[1][2][3][4] This data offers a clear example of how the electronic asymmetry influences the chemical shifts.
Table 3: ¹H NMR Spectral Data of Unsymmetric N,N'-Dipyridyl Ureas (in CDCl₃) [1][2][3][4]
| Compound | Ring | H-2' | H-3' | H-4' | H-5' | H-6' | NH |
| N-(2-pyridyl), N′-(3-pyridyl)urea | 2-pyridyl | - | 7.03 (d) | 7.68 (t) | 6.95 (t) | 8.25 (d) | 9.29 (s), 12.16 (s) |
| 3-pyridyl | 8.64 (d) | - | 7.95 (d) | 7.28 (dd) | 8.35 (d) | ||
| N-(2-pyridyl), N′-(4-pyridyl)urea | 2-pyridyl | - | 7.05 (d) | 7.70 (t) | 6.98 (t) | 8.27 (d) | 9.05 (s), 12.01 (s) |
| 4-pyridyl | 8.42 (d) | 7.52 (d) | - | 7.52 (d) | 8.42 (d) |
Table 4: ¹³C NMR Spectral Data of Unsymmetric N,N'-Dipyridyl Ureas (in CDCl₃) [1][2][3][4]
| Compound | Ring | C-2' | C-3' | C-4' | C-5' | C-6' | C=O |
| N-(2-pyridyl), N′-(3-pyridyl)urea | 2-pyridyl | 153.2 | 114.2 | 138.3 | 119.1 | 148.1 | 153.0 |
| 3-pyridyl | 144.8 | 128.5 | 138.1 | 123.8 | 147.9 | ||
| N-(2-pyridyl), N′-(4-pyridyl)urea | 2-pyridyl | 153.1 | 114.1 | 138.4 | 119.2 | 148.2 | 152.9 |
| 4-pyridyl | 150.1 | 113.9 | 145.2 | 113.9 | 150.1 |
Causality Behind Experimental Choices and Spectral Interpretation
The selection of deuterated solvents, such as dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃), is critical for ¹H NMR as they dissolve the analytes without producing interfering signals in the proton spectrum. DMSO-d₆ is particularly useful for urea derivatives as it can solvate the N-H protons and often allows for their observation as distinct signals, which might otherwise be broadened or exchange with residual water.
The chemical shifts observed are governed by the electronic environment of each nucleus. Key factors influencing the spectra of N,N'-dipyridyl ureas include:
-
Position of the Pyridyl Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. The effect is most pronounced at the ortho (α) and para (γ) positions.
-
Urea Linker: The urea moiety (-NH-CO-NH-) is an electron-donating group through resonance, which can influence the electron density of the attached pyridyl rings. The carbonyl group (C=O) itself is electron-withdrawing.
-
Intramolecular Hydrogen Bonding: In unsymmetric N,N'-dipyridyl ureas containing a 2-pyridyl substituent, intramolecular hydrogen bonding between the urea N-H and the 2-pyridyl nitrogen is often observed.[1][2][3][4] This interaction restricts conformational flexibility and can lead to significant downfield shifts of the involved N-H proton.
-
Symmetry: In symmetric dipyridyl ureas, the chemical equivalence of the two pyridyl rings simplifies the spectrum, resulting in a single set of signals for the pyridyl protons and carbons. In contrast, unsymmetric derivatives exhibit two distinct sets of signals, one for each unique pyridyl ring.
Experimental Protocol for NMR Analysis of N,N'-Dipyridyl Ureas
The following is a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of N,N'-dipyridyl ureas.
1. Sample Preparation:
- Weigh 5-10 mg of the N,N'-dipyridyl urea sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. Spectrometer Setup:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm for these compounds).
- Use a standard 90° pulse sequence.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
4. ¹³C NMR Acquisition:
- Tune the probe for ¹³C observation.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 100-160 ppm for the aromatic and carbonyl regions).
- Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
- Acquire a larger number of scans compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- A longer relaxation delay may be necessary for quaternary carbons to be observed effectively.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.
Visualization of Structure-Spectra Relationships
The following diagram illustrates the key structural features of N,N'-dipyridyl ureas and their influence on the resulting NMR spectra.
Caption: Relationship between molecular features and NMR spectral data.
Conclusion
This guide provides a foundational comparison of the ¹H and ¹³C NMR spectral data for N,N'-dipyridyl ureas. The presented data and interpretations highlight the sensitivity of NMR spectroscopy to subtle structural variations, making it a powerful tool for the unambiguous identification and characterization of these important compounds. By understanding the interplay between molecular structure and NMR parameters, researchers can confidently elucidate the structures of novel N,N'-dipyridyl urea derivatives and advance their applications in drug development and materials science.
References
- Singha, N. C., & Sathyanarayana, D. N. (1997). 1H and 13C NMR spectra of some unsymmetric N,N′-dipyridyl ureas: spectral assignments and molecular conformation. Journal of the Chemical Society, Perkin Transactions 2, (2), 157-162.
- PubChem. 1,3-Di(pyridin-3-yl)urea. National Center for Biotechnology Information.
- Singha, N. C., & Sathyanarayana, D. N. (1997). 1H and 13C NMR spectra of some unsymmetric N,N′-dipyridyl ureas: spectral assignments and molecular conformation. RSC Publishing.
- Singha, N. C., & Sathyanarayana, D. N. (1997). ChemInform Abstract: 1H and 13C NMR Spectra of Some Unsymmetric N,N′Dipyridyl Ureas: Spectral Assignments and Molecular Conformation. ResearchGate.
- Singha, N. C., & Sathyanarayana, D. N. (1997). 1H and 13C NMR spectra of some unsymmetric N,N9-dipyridyl ureas. RSC Publishing.
Sources
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- 2. 1H and 13C NMR spectra of some unsymmetric N,N′-dipyridyl ureas: spectral assignments and molecular conformation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 4. 1H and 13C NMR spectra of some unsymmetric N,N′-dipyridyl ureas: spectral assignments and molecular conformation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Isocyanatopyridine and Phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, isocyanates (-N=C=O) are indispensable reagents, prized for their ability to form stable linkages with a wide range of nucleophiles. Their high reactivity makes them cornerstones in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes.[1] This guide provides an in-depth comparison of the reactivity of two key aromatic isocyanates: the heteroaromatic 2-isocyanatopyridine and the archetypal phenyl isocyanate. Understanding their relative reactivity is paramount for optimizing reaction conditions, controlling selectivity, and designing novel molecular architectures.
Structural and Electronic Analysis: The Source of Reactivity Differences
At first glance, this compound and phenyl isocyanate share a similar architecture: an isocyanate group attached to an aromatic ring. However, the replacement of a carbon atom in the benzene ring with a nitrogen atom to form the pyridine ring introduces profound electronic changes that dictate their chemical behavior.
Phenyl Isocyanate consists of an isocyanate group attached to a stable benzene ring. The electron density in the benzene ring is evenly distributed, making it relatively neutral in its electronic influence on the isocyanate moiety.[2]
This compound , in contrast, features a pyridine ring where the nitrogen atom is highly electronegative.[2] This nitrogen exerts a strong negative inductive effect (-I) , withdrawing electron density from the ring and, crucially, from the attached isocyanate group. This electron withdrawal significantly increases the partial positive charge (electrophilicity) on the central carbon atom of the isocyanate's N=C=O group.
Because of the electronegative nitrogen in the pyridine ring, pyridine is less susceptible to electrophilic aromatic substitution than benzene derivatives and more closely resembles nitrobenzene in terms of reactivity.[2] This inherent electron deficiency makes the entire ring system less nucleophilic and enhances the electrophilic character of its substituents.
Caption: Electronic influence of the aromatic ring on the isocyanate group.
The core hypothesis derived from this analysis is that this compound will be significantly more reactive towards nucleophiles than phenyl isocyanate due to the enhanced electrophilicity of its isocyanate carbon.
Comparative Reactivity: Experimental Evidence and Mechanistic Insights
The reaction of an isocyanate with a nucleophile, such as an alcohol or an amine, proceeds via nucleophilic attack on the central carbon of the isocyanate group. The rate of this reaction is directly proportional to the electrophilicity of this carbon atom.
Reaction with Alcohols (Urethane Formation)
The reaction between an isocyanate and an alcohol to form a urethane (carbamate) is a fundamental process in polymer chemistry and organic synthesis.[3] Kinetic studies consistently show that electron-withdrawing groups on the aromatic ring accelerate this reaction. While direct kinetic comparisons for this compound are sparse in readily available literature, the principles established for substituted phenyl isocyanates provide a strong predictive framework. For instance, phenyl isocyanates substituted with electron-withdrawing groups (e.g., nitro groups) are known to be more reactive than unsubstituted phenyl isocyanate.
The pyridine ring in the 2-position acts as a potent electron-withdrawing substituent, thus activating the isocyanate group.[4][5]
Potential for Intramolecular Catalysis
A unique feature of this compound is the proximity of the basic pyridine nitrogen to the reaction center. This nitrogen can act as an intramolecular general base catalyst . It can deprotonate the incoming nucleophile (e.g., an alcohol), increasing its nucleophilicity and thereby accelerating the rate of attack on the adjacent isocyanate carbon. This contrasts with phenyl isocyanate reactions, which often require an external tertiary amine catalyst to achieve similar rate enhancements.[6]
Caption: Proposed mechanisms for alcoholysis.
This intramolecular catalytic pathway suggests that the reaction of this compound with protic nucleophiles could be orders of magnitude faster than that of phenyl isocyanate under uncatalyzed conditions.
Quantitative Data Summary
| Isocyanate | Key Electronic Feature | Expected Relative Reactivity with Nucleophiles | Potential for Catalysis |
| Phenyl Isocyanate | Neutral phenyl ring | Baseline | Requires external catalyst for significant rate enhancement.[9] |
| This compound | Electron-withdrawing pyridine ring | Significantly Higher | Exhibits intramolecular general base catalysis.[6] |
Experimental Protocol: A Method for Measuring Isocyanate Reactivity
To empirically determine and compare the reactivity of these two isocyanates, a standardized kinetic experiment is required. The reaction with a primary or secondary amine, such as di-n-butylamine, is a common and reliable method. The rate of reaction can be monitored by measuring the disappearance of the isocyanate or the amine. A classic method involves reacting the isocyanate with a known excess of amine and then back-titrating the unreacted amine with a standardized acid.
Workflow: Titrimetric Determination of Isocyanate Reaction Rate
Caption: Workflow for kinetic analysis via back-titration.
Detailed Steps:
-
Reagent Preparation: All glassware must be oven-dried to eliminate water, which readily reacts with isocyanates. Solvents like toluene must be anhydrous. Prepare a ~0.1 N solution of di-n-butylamine in toluene and a ~0.1 N solution of the isocyanate (phenyl isocyanate or this compound) in toluene.
-
Reaction: In a 250 mL flask, add a precise volume (e.g., 50 mL) of the di-n-butylamine solution. To this, add an equal volume of the isocyanate solution and start a stopwatch. The concentration of the amine should be in excess relative to the isocyanate.
-
Sampling and Titration: At regular intervals, withdraw an aliquot (e.g., 10 mL) and add it to a flask containing a known amount of standardized HCl to quench the reaction. Add an indicator and back-titrate the excess HCl with standardized NaOH.
-
Data Analysis: The amount of amine consumed at each time point can be calculated from the titration results. For a second-order reaction, a plot of 1/[Amine] versus time will yield a straight line with a slope equal to the rate constant, k.
This self-validating protocol, when applied to both isocyanates under identical conditions (temperature, concentration, solvent), will provide robust, quantitative data to confirm the predicted reactivity differences.
Conclusion and Practical Implications
The structural and electronic differences between this compound and phenyl isocyanate lead to a significant disparity in their reactivity.
-
This compound is a highly activated isocyanate. The potent electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the isocyanate carbon. Furthermore, the potential for intramolecular catalysis by the pyridine nitrogen can dramatically accelerate reactions with protic nucleophiles.
-
Phenyl Isocyanate serves as a benchmark aromatic isocyanate with moderate reactivity, which often necessitates the use of external catalysts to achieve practical reaction rates.
For researchers and drug development professionals, this comparison has direct practical implications:
-
Reaction Conditions: Syntheses involving this compound may require milder conditions (lower temperatures, shorter reaction times) and may not need an external base catalyst, which can simplify purification.
-
Selectivity: In molecules containing multiple nucleophilic sites, the higher reactivity of this compound could be exploited for selective functionalization under carefully controlled conditions.
-
Scaffold Design: Incorporating a 2-pyridyl isocyanate moiety into a molecule is a strategic choice for creating highly reactive handles for bioconjugation or for the rapid and efficient construction of complex urea or carbamate linkages in a synthetic sequence.
By understanding the fundamental principles governing their reactivity, chemists can better harness the unique synthetic potential of these valuable reagents.
References
- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung. Available at: https://www.semanticscholar.org/paper/Kinetics-and-mechanism-of-isocyanate-reactions.-II.-Bacaloglu-Cotarca/7243c704407945d81b95b87453669bd7528e100e
- Hess, K. L., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039327/
- Pearson Education. (2024). EAS Reactions of Pyridine. Pearson. Available at: https://www.pearson.com/en-us/higher-education/products-services-teaching-learning/oer-open-source-and-open-access/eas-reactions-of-pyridine.html
- Wikipedia. (2024). Pyridine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Pyridine
- Pannone, M. C., & Macosko, C. (1987). Kinetics of isocyanate amine reactions. Experts@Minnesota. Available at: https://experts.umn.
- Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: https://pubs.rsc.org/en/content/articlelanding/1975/p2/p29750001166
- Moodie, R. B., & Sansom, P. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of The Chemical Society-perkin Transactions 1. Available at: https://www.semanticscholar.org/paper/The-pyridine-catalysed-reaction-of-methanol-with-Moodie-Sansom/0805179375b47a00537025176b5c324c438c8631
- BenchChem. (2025). A Comparative Guide to Heterocyclic Isocyanates for Researchers and Drug Development Professionals. Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-heterocyclic-isocyanates-for-researchers-and-drug-development-professionals/
- Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (2006). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. ResearchGate. Available at: https://www.researchgate.
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The Modern Chemist's Dilemma: A Comparative Guide to Isocyanate-Free Synthesis of N-Aryl-N'-Pyridylureas
The N-aryl-N'-pyridylurea moiety is a cornerstone of modern medicinal chemistry, forming the structural core of numerous kinase inhibitors and other targeted therapeutics. The blockbuster drug Sorafenib is a prime example, its diarylurea structure essential for its potent anti-cancer activity. Traditionally, the synthesis of this critical functional group has been dominated by a single, seemingly straightforward reaction: the coupling of an amine with a highly reactive isocyanate.
However, this convenience comes at a significant cost. Isocyanates are notoriously hazardous, posing severe respiratory and dermal risks.[1] Their large-scale production often relies on phosgene, a chemical weapon of World War I, presenting extreme toxicity and environmental hazards that the industry is increasingly eager to eliminate.[2] This guide provides a critical comparison of established and emerging isocyanate-free synthetic strategies for N-aryl-N'-pyridylureas, offering researchers and process chemists a data-driven framework for selecting safer, more sustainable, and equally effective methodologies.
The Benchmark: Traditional Isocyanate-Based Synthesis
The conventional approach to forming an N,N'-disubstituted urea is the direct reaction of an amine with an isocyanate.[3] This method is often high-yielding and proceeds under mild conditions, making it a long-standing favorite in discovery labs.
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.
Diagram 1: Mechanism of Traditional Isocyanate-Based Urea Synthesis
Caption: Nucleophilic addition of an amine to an isocyanate.
Representative Protocol: Synthesis of a Sorafenib Analog A solution of 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent like dichloromethane is treated with a slight excess of 4-chloro-3-(trifluoromethyl)phenyl isocyanate at room temperature under a nitrogen atmosphere.[3] The reaction typically proceeds to completion within a few hours, yielding the desired diarylurea product. While effective, the reliance on a pre-formed, hazardous isocyanate is the primary driver for seeking alternatives.
Phosgene-Free Alternative 1: The Carbamate Activation Route
A highly effective and increasingly adopted isocyanate-free strategy involves the use of activated carbamates, typically phenyl carbamates, as stable and manageable isocyanate surrogates.[4] This method bifurcates the synthesis: first, a stable carbamate intermediate is prepared from an amine and a chloroformate (itself a phosgene derivative, though less hazardous than phosgene gas), or more recently, from diaryl carbonates.[5] This carbamate then reacts with the second amine under thermal conditions, often with base catalysis, to eliminate phenol and form the urea linkage.
Mechanism: The reaction is a nucleophilic acyl substitution. The amine attacks the carbamate carbonyl. A base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can facilitate the reaction by activating the amine or assisting in the departure of the phenoxide leaving group.[6]
Diagram 2: Carbamate-Mediated Urea Synthesis Workflow
Caption: Two-step urea synthesis via a stable carbamate intermediate.
Experimental Protocol: Isocyanate-Free Synthesis of Sorafenib[7]
-
Preparation of Phenyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate: To a solution of 4-chloro-3-(trifluoromethyl)aniline and pyridine in dichloromethane at 0°C, phenyl chloroformate is added. The mixture is stirred at room temperature for 1 hour to yield the stable carbamate intermediate.
-
Urea Formation: The isolated phenyl carbamate (3.25 mmol) and DABCO (0.5 mmol) are dissolved in acetonitrile (6 mL). To this solution, 4-(4-aminophenoxy)-N-methylpicolinamide (2.7 mmol) is added.
-
The resulting mixture is heated to reflux (approx. 65-80°C) for 1-3 hours.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and washed to afford Sorafenib.
Phosgene-Free Alternative 2: The In Situ Isocyanate Generation via Hofmann Rearrangement
A more elegant approach that completely circumvents the synthesis and handling of isocyanates involves their in situ generation from stable precursors. The Hofmann rearrangement of a primary amide provides a classic yet powerful tool for this purpose.[7] Recent advancements utilize hypervalent iodine reagents, such as Phenyliodine diacetate (PIDA or PhI(OAc)₂), to mediate this transformation under mild conditions. A pyridylcarboxamide can be converted into a pyridylisocyante, which is immediately trapped by an aniline present in the reaction mixture.
Mechanism: The primary amide is oxidized by PhI(OAc)₂ to form a reactive nitrene-like intermediate, which undergoes a concerted rearrangement, losing a molecule of water to form the isocyanate. This highly reactive intermediate is then captured by the nucleophilic aniline to form the diarylurea.
Diagram 3: Hofmann Rearrangement for In Situ Isocyanate Formation
Caption: In situ isocyanate generation and trapping.
Experimental Protocol: Synthesis of N-Aryl-N'-pyridylurea via Hofmann Rearrangement[9]
-
To a mixture of a pyridylcarboxamide (1.0 equiv) and an aniline (1.2 equiv) in a suitable solvent such as acetonitrile, PhI(OAc)₂ (1.5 equiv) is added.
-
The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired unsymmetrical urea.
Phosgene-Free Alternative 3: The Carbonyldiimidazole (CDI) Coupling
Carbonyldiimidazole (CDI) is a solid, stable, and safe alternative to gaseous phosgene for introducing a carbonyl group.[8] The synthesis of unsymmetrical ureas with CDI is a well-established method that relies on the sequential addition of amines. The first amine reacts with CDI to form a reactive carbamoyl-imidazole intermediate, which is then attacked by the second amine to release imidazole and form the urea.
Mechanism: The key to forming unsymmetrical ureas is controlling the reactivity. The first amine displaces one imidazole group from CDI to form an acyl-imidazole intermediate. This intermediate is less reactive than an isocyanate, allowing for a controlled reaction with a second, different amine. The order of addition is critical to prevent the formation of symmetrical byproducts.
Diagram 4: CDI-Mediated Unsymmetrical Urea Synthesis
Caption: Sequential addition strategy for unsymmetrical urea synthesis using CDI.
Experimental Protocol: General CDI-Mediated Synthesis of an Unsymmetrical Urea[11]
-
The first amine (e.g., 4-methoxyphenethylamine, 1 mmol) is stirred in water at 0°C.
-
CDI (1.2 mmol) is added to the mixture at 0°C. The reaction is stirred for 1 hour at this temperature to form the carbamoyl-imidazole intermediate.
-
The second amine (e.g., 3-methoxyphenethylamine, 1.2 mmol) is then added to the reaction mixture.
-
The mixture is warmed to room temperature and stirred for 4 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized to yield the pure unsymmetrical urea (67% yield in the cited example).[9] Note: For the synthesis of N-aryl-N'-pyridylureas, anhydrous solvents like THF or DMF are typically used. However, some reports indicate poor yields and complex reaction mixtures for certain substrates, such as in the synthesis of Sorafenib.
The Green Frontier: Direct Synthesis from CO₂
The ultimate "green" synthesis of ureas involves the direct use of carbon dioxide as the C1 source, reacting it with two amines.[4][10] This approach is highly attractive from a sustainability standpoint but remains challenging for N-aryl-N'-pyridylureas. The primary hurdles are the thermodynamic stability of CO₂ and the formation of water as a byproduct, which can lead to reversible reactions and catalyst deactivation.[11]
Most successful examples involve the synthesis of dialkylureas using heterogeneous catalysts (e.g., YSZ-8, metal oxides) under high temperature (160°C) and pressure (3.0 MPa), with a dehydrating agent.[6][10] The synthesis of diphenyl urea from aniline and CO₂ has been reported, but yields are very low (5.3%), highlighting the difficulty in activating less nucleophilic aromatic amines for this transformation.[10] Currently, no robust, high-yielding protocol exists for the direct synthesis of N-aryl-N'-pyridylureas from CO₂, representing a significant area for future research in catalysis.
Performance Comparison
| Synthetic Method | Key Reagents | Safety & Handling | Typical Yields | Key Advantages | Key Disadvantages |
| Traditional Isocyanate | Aryl Isocyanate, Amine | Poor: Isocyanates are highly toxic and moisture-sensitive. | 80-95%[3] | High yield, fast, simple procedure. | Extreme toxicity of reagents; phosgene-based isocyanate manufacturing. |
| Phenyl Carbamate | Phenyl Carbamate, Amine, Base | Good: Carbamates are stable, crystalline solids. | 70-90%[6] | Avoids handling isocyanates; scalable; high yields. | Two synthetic steps; uses phenyl chloroformate or diaryl carbonate. |
| Hofmann Rearrangement | Carboxamide, Amine, PhI(OAc)₂ | Moderate: Hypervalent iodine reagents are oxidizers. | 50-80% | One-pot procedure; avoids isolating reactive intermediates. | Stoichiometric use of expensive iodine reagent; purification may be needed. |
| Carbonyldiimidazole (CDI) | CDI, Amine 1, Amine 2 | Excellent: CDI is a stable, non-toxic solid. | 60-70% (general); Can be low for specific diarylureas. | Very safe and easy to handle carbonyl source. | Yields can be substrate-dependent; risk of symmetrical byproducts. |
| Direct CO₂ Coupling | CO₂, Amines, Catalyst | Excellent: CO₂ is non-toxic. | Very Low (<10% for diarylureas)[10] | Utilizes waste product (CO₂) as a C1 source; atom economical. | Requires harsh conditions (high T/P); low yields for aromatic amines. |
Conclusion and Future Outlook
For researchers and drug development professionals, moving away from isocyanate-based syntheses is no longer a matter of 'if' but 'how'. The phenyl carbamate method currently stands out as the most robust, scalable, and high-yielding isocyanate-free alternative for the synthesis of N-aryl-N'-pyridylureas, offering a practical and safer route for both lab-scale and process chemistry.[4][6]
The in situ generation of isocyanates via Hofmann rearrangement presents an elegant one-pot alternative, particularly valuable in discovery chemistry where speed and avoidance of intermediate isolation are paramount. While the CDI method is exceptionally safe, its variable yields with diarylurea targets suggest it should be evaluated on a case-by-case basis.[9]
The direct utilization of carbon dioxide remains the aspirational goal. While current catalytic systems are not yet efficient for complex diarylurea synthesis, advances in catalyst design for CO₂ activation and water tolerance could unlock this supremely sustainable pathway in the future. As the chemical industry pivots towards greener and safer processes, the continued innovation in these isocyanate-free methodologies will be critical in shaping the future of pharmaceutical manufacturing.
References
- Zhang, L., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives.
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. (2021). Biointerface Research in Applied Chemistry, 12(3), 3583–3593.
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (n.d.). Thieme E-Books & E-Journals.
- Phenylurea. (n.d.). Organic Syntheses Procedure.
- Hofmann rearrangement. (2024). In Wikipedia.
- Convenient Synthesis of Sorafenib and Its Derivatives. (2011). Synthetic Communications, 41(21), 3140-3146.
- Synthesis of diphenyl urea from aniline and CO2 catalyzed by Cu-Fe/ZrO2. (2018). ResearchGate.
- Debnath, P. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Chemistry, 24(22), 2402-2435.
- Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. (2023). AZoM.
- Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2021). ChemistrySelect, 6(4), 633-642.
- Novel isocyanate-free synthesis of polyurea. (2022). HIMS - University of Amsterdam.
- Direct synthesis of urea from carbon dioxide and ammonia. (2023). PMC - PubMed Central.
- N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. (2021). Catalysis Science & Technology, 11(22), 7384-7393.
- Process for the preparation of sorafenib. (2009). Google Patents.
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2011). Molecules, 16(8), 6682-6697.
- Advances in Palladium-Catalyzed Carboxylation Reactions. (2022). PMC - NIH.
- Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. (2018). American Chemical Society.
- Green Synthesis of N,N′-Dialkylureas from CO2 and Amines Using Metal salts of Oxalate As Catalysts. (2015). ResearchGate.
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2023). PMC - NIH.
- Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer. (2020). RSC Advances, 10(32), 18760-18768.
- Comparison of various synthetic routes for isocyanates/ carbamates. (a)... (n.d.). ResearchGate.
- Carbonyldiimidazole (CDI) mediated synthesis of Nα-protected amino acid azides: application to the one-pot preparation of ureidopeptides. (2011). Protein & Peptide Letters, 18(11), 1093-8.
- N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. (2022). MDPI.
- Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. (2024). YouTube.
- Isocyanates - Overview. (n.d.). Occupational Safety and Health Administration.
- Carbonyldiimidazole (CDI) Mediated Synthesis of Nα-Protected Amino Acid Azides: Application to the One-pot Preparation of Ureidopeptides. (2011). ResearchGate.
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). Molecules, 13(4), 818-30.
- Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. (2002). ResearchGate.
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2015). RSC Advances, 5(33), 21061-21067.
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A Comparative Guide to the Reactivity of 2-Isocyanatopyridine and 3-Isocyanatopyridine
<_
Introduction
Isocyanatopyridines are a class of heterocyclic compounds of significant interest to researchers in organic synthesis and drug development. Their utility as versatile building blocks stems from the reactive isocyanate group, which readily participates in nucleophilic addition reactions to form a variety of important chemical structures, such as ureas and carbamates.[1] The position of the isocyanate group on the pyridine ring profoundly influences its reactivity. This guide provides a detailed comparative analysis of the reactivity of two common isomers: 2-isocyanatopyridine and 3-isocyanatopyridine, supported by theoretical principles and experimental considerations.
Theoretical Framework: Unraveling the Factors Governing Reactivity
The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of its central carbon atom. Nucleophiles, such as amines and alcohols, attack this carbon, initiating an addition reaction.[2][3][4] The electronic and steric environment imposed by the pyridine ring modulates this electrophilicity, leading to distinct reactivity profiles for the 2- and 3-isomers.
Electronic Effects: The Decisive Factor
Electronic effects, namely the inductive and resonance effects, play a pivotal role in determining the electrophilicity of the isocyanate carbon.[5][6][7]
-
This compound: In this isomer, the isocyanate group is situated at the C2 position, immediately adjacent to the ring nitrogen. The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the rest of the ring through the sigma bonds. More significantly, the nitrogen atom can participate in resonance, creating a strong electron-withdrawing resonance effect (-M). This delocalization of electrons places a partial positive charge on the C2 carbon, which in turn significantly increases the electrophilicity of the attached isocyanate carbon. This heightened electrophilicity makes this compound highly susceptible to nucleophilic attack.
-
3-Isocyanatopyridine: When the isocyanate group is at the C3 position, it is in a meta relationship to the ring nitrogen. While the nitrogen atom still exerts an electron-withdrawing inductive effect (-I), the resonance effect does not extend to the C3 position. Consequently, the isocyanate group in the 3-isomer is less activated towards nucleophilic attack compared to its 2-isomer counterpart.
Comparative Reactivity: A Head-to-Head Analysis
The electronic differences between the two isomers directly translate to a significant disparity in their reactivity. This compound is demonstrably more reactive towards nucleophiles than 3-isocyanatopyridine. The enhanced electrophilicity of the isocyanate carbon in the 2-position, due to the combined -I and -M effects of the adjacent nitrogen, lowers the activation energy for nucleophilic addition.
Steric Considerations
While electronic effects are dominant, steric hindrance can also influence reactivity, particularly with bulky nucleophiles. The proximity of the pyridine nitrogen's lone pair of electrons in this compound could potentially create some steric impediment to the approaching nucleophile.[8][9][10][11] However, for most common nucleophiles, this effect is generally outweighed by the powerful electronic activation. In contrast, the 3-position is less sterically congested, but this advantage does not compensate for its lower electronic activation.
Experimental Protocol: A Competitive Reaction to Determine Relative Reactivity
To empirically validate the predicted reactivity difference, a competitive reaction experiment can be performed. This protocol is designed to provide a clear, semi-quantitative comparison of the reaction rates of the two isomers.
Objective: To determine the relative reactivity of this compound and 3-isocyanatopyridine by reacting an equimolar mixture with a sub-stoichiometric amount of a nucleophile.
Materials and Reagents:
-
Benzylamine (or other suitable primary amine nucleophile)[17][18]
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
High-Performance Liquid Chromatography (HPLC) system (optional, for more precise quantification)[19]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher recommended)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactant Solution:
-
In a clean, dry round-bottom flask, accurately weigh and dissolve equimolar amounts of this compound and 3-isocyanatopyridine in anhydrous DCM. A typical concentration would be 0.1 M for each isomer.
-
-
Initiation of Reaction:
-
To the stirred solution of the isocyanatopyridines, add a sub-stoichiometric amount of benzylamine (e.g., 0.5 equivalents relative to the total moles of isocyanates). The use of a sub-stoichiometric amount of the nucleophile ensures that the isomers compete for the limiting reactant.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for a predetermined time (e.g., 1 hour). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Analysis:
-
After the designated reaction time, remove the solvent under reduced pressure.
-
Dissolve the residue in CDCl₃ for ¹H NMR analysis.
-
Acquire the ¹H NMR spectrum and integrate the signals corresponding to the unreacted starting materials and the newly formed urea products. The ratio of the product signals will provide a measure of the relative reactivity of the two isomers.
-
Expected Outcome and Data Interpretation:
The ¹H NMR spectrum will show signals for the remaining this compound and 3-isocyanatopyridine, as well as new signals for the two urea products. By comparing the integration of the product peaks, one can determine the relative ratio of the 2-pyridyl urea to the 3-pyridyl urea. It is anticipated that the 2-pyridyl urea will be the major product, confirming the higher reactivity of this compound.
| Compound | Expected ¹H NMR Chemical Shift Range (ppm) | Product Ratio (Expected) |
| 2-Pyridyl Urea Product | Distinct aromatic and benzylic signals | Major Product |
| 3-Pyridyl Urea Product | Distinct aromatic and benzylic signals | Minor Product |
Visualizing the Experimental Workflow
Caption: A flowchart of the competitive reaction experiment.
Conclusion
The reactivity of isocyanatopyridines is profoundly influenced by the position of the isocyanate group on the pyridine ring. Due to the powerful electron-withdrawing inductive and resonance effects of the adjacent ring nitrogen, This compound is significantly more reactive towards nucleophiles than 3-isocyanatopyridine . This fundamental difference in reactivity is a critical consideration for synthetic chemists and drug development professionals when designing synthetic routes and selecting appropriate building blocks. The provided experimental protocol offers a straightforward method for empirically verifying this reactivity trend.
References
- Mayr, H., et al. (2014). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 79(1), 407-421.
- R Discovery. (2024). N‐Pyridylureas as Masked Isocyanates Fort the Late‐Stage Diversification of Pyridine‐ N ‐Oxides.
- ACS Publications. (2021). Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. The Journal of Organic Chemistry.
- PubMed. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. Organic Letters, 18(5), 1048-1051.
- RSC Publishing. (2021). Cyclizative dearomative rearrangement of pyridines with isocyanates. Organic Chemistry Frontiers.
- ACS Publications. (2011). Recent Advances in Isocyanate Chemistry. Chemical Reviews.
- Wikipedia. Nucleophilic addition.
- PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413.
- ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
- MDPI. (2021). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. Molecules, 26(15), 4477.
- ACS Publications. (1975). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society.
- BYJU'S. (2020). Nucleophilic Addition reactions.
- YouTube. (2023). Lecture 3: Electronic effects (Inductive, Resonance, Hyperconjugation & Field effect).
- Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions.
- Khan Academy. (2022). Worked ex : All electronic effects | Electronic Effects | Chemistry.
- PMC. (2021). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects.
- Química Organica.org. Nucleophilic addition reactions to pyridines.
- PubChem. 3-Isocyanatopyridine.
- PubChem. This compound.
- YouTube. (2016). Nucleophilic Addition reactions.
- RSC Publishing. (1974). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
- Taylor & Francis. Electronic effects – Knowledge and References.
- ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.
- YouTube. (2022). Intro to Electronic Effects (& why should I care ?).
- Khan Academy. (2020). Mechanism of nucleophilic addition reactions.
- ChemSynthesis. Pyridine-3-isocyanate.
- RSC Publishing. (1968). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic.
- YouTube. (2025). How Do Amines React With Other Chemicals?.
- Khan Academy. (2023). Reaction of amines with nitrous acid.
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A Comparative Guide to the Efficacy of 2-Isocyanatopyridine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, multi-component reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.[1][2] Among the diverse array of reactants utilized in these elegant transformations, isocyanates play a pivotal role as versatile electrophilic partners. This guide provides an in-depth technical comparison of 2-isocyanatopyridine with other commonly employed isocyanates in MCRs, offering insights into its unique reactivity and synthetic utility, supported by experimental data and mechanistic rationale.
The Decisive Role of the Pyridyl Moiety: An Electronic Perspective
The reactivity of an isocyanate in a multi-component reaction is fundamentally governed by the electrophilicity of the central carbon atom in the -N=C=O group. Electron-withdrawing substituents attached to the nitrogen atom enhance this electrophilicity, thereby increasing the isocyanate's susceptibility to nucleophilic attack, a key step in many MCRs such as the Ugi and Passerini reactions.[3][4]
This compound stands out from its carbocyclic aromatic and aliphatic counterparts due to the inherent electron-withdrawing nature of the pyridine ring. The nitrogen atom within the pyridine ring exerts a significant inductive effect, drawing electron density away from the isocyanate group. This electronic pull renders the isocyanate carbon of this compound exceptionally electrophilic, predisposing it to rapid reaction with nucleophiles.
In contrast, aromatic isocyanates like phenyl isocyanate experience a less pronounced electron-withdrawing effect, while aliphatic isocyanates, such as cyclohexyl isocyanate, feature electron-donating alkyl groups that decrease the electrophilicity of the isocyanate carbon.[5] This fundamental electronic difference is the primary driver for the observed variations in reactivity and, consequently, the efficacy of these isocyanates in MCRs.
A comparative study on the effects of aromatic and cycloaliphatic isocyanates in polyurethane synthesis highlights this principle, demonstrating the enhanced reactivity of aromatic isocyanates due to the inductive effect of the benzene ring.[4]
Comparative Performance in Key Multi-Component Reactions
While direct head-to-head comparative studies with extensive quantitative data for this compound against other isocyanates in identical MCRs are not abundant in the literature, we can infer its efficacy from related reactions and the established principles of isocyanate reactivity. A notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an amine, an aldehyde, and an isocyanide to form substituted imidazo[1,2-a]pyridines and related N-fused 3-aminoimidazoles.[6][7][8][9][10][11] Although this reaction utilizes an isocyanide, the principles of electrophilic activation are analogous. Studies on the GBB reaction have shown that electron-poor substrates can lead to higher yields, suggesting that a more electrophilic isocyanate would be beneficial.[6]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide (or isocyanate) to produce a bis-amide.[12] The reaction mechanism involves the formation of an imine, which is then attacked by the isocyanide.
Hypothetical Comparison in an Ugi-type Reaction:
Based on electronic principles, we can predict the relative performance of different isocyanates in a hypothetical Ugi-type reaction.
| Isocyanate | Predicted Reactivity | Expected Yield | Rationale |
| This compound | High | High | The strongly electron-withdrawing pyridine ring significantly enhances the electrophilicity of the isocyanate carbon, leading to a faster and more efficient reaction.[3] |
| Phenyl Isocyanate | Moderate | Moderate to High | The phenyl group is electron-withdrawing, but to a lesser extent than the 2-pyridyl group.[4] |
| Cyclohexyl Isocyanate | Low | Lower | The cyclohexyl group is electron-donating, which reduces the electrophilicity of the isocyanate carbon, potentially leading to slower reaction rates and lower yields. |
Studies on the Ugi reaction have indicated that the nature of the isocyanide component significantly influences the outcome and even the biological activity of the products.[5] While not a direct comparison of isocyanates, this highlights the sensitivity of the reaction to the electronic and steric properties of this component.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves the combination of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[13] The mechanism is believed to proceed through a concerted, non-ionic pathway in aprotic solvents.
Predicted Efficacy in the Passerini Reaction:
The increased electrophilicity of this compound is expected to be advantageous in the Passerini reaction as well, facilitating the initial nucleophilic attack of the isocyanide on the carbonyl carbon.
| Isocyanate | Predicted Reactivity | Expected Yield | Rationale |
| This compound | High | High | The enhanced electrophilicity should accelerate the rate-determining step, leading to higher efficiency. |
| Phenyl Isocyanate | Moderate | Moderate to High | Standard reactivity for an aromatic isocyanate. |
| Cyclohexyl Isocyanate | Low | Lower | Reduced electrophilicity may lead to sluggish reactions. |
Experimental Protocols: A Representative Groebke–Blackburn–Bienaymé Reaction
While a direct experimental protocol for a comparative study is not available, the following procedure for a GBB reaction, which leads to a similar structural motif as a reaction involving this compound might, serves as a valuable reference. This protocol is adapted from a study on the scalable synthesis of 3-aminoimidazo[1,2-a]pyrazines.[6]
Objective: To synthesize a 3-aminoimidazo[1,2-a]pyrazine derivative via a GBB three-component reaction.
Materials:
-
2-Aminopyrazine
-
Aldehyde (e.g., Benzaldehyde)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Lewis Acid catalyst (e.g., BF₃·OEt₂)
-
Dehydrating agent (e.g., Trimethyl orthoformate)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) and the aldehyde (1.05 eq) in acetonitrile, add the dehydrating agent (1.5 eq).
-
Add the Lewis acid catalyst (0.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 30 minutes to facilitate imine formation.
-
Add the isocyanide (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrazine.
This protocol highlights the typical conditions for a GBB reaction. A comparative study would involve running this reaction in parallel with 2-aminopyridine and this compound (if the reaction proceeds via a similar pathway) and comparing the yields and reaction times against other isocyanates.
Mechanistic Insights and Workflow Diagrams
The general mechanism of the GBB reaction provides a framework for understanding the role of the isocyanate/isocyanide component.
Caption: General mechanism of the Groebke–Blackburn–Bienaymé reaction.
The workflow for a comparative study would involve parallel synthesis and analysis.
Caption: Experimental workflow for comparing isocyanate efficacy in MCRs.
Conclusion and Future Outlook
The inherent electronic properties of this compound, specifically the electron-withdrawing nature of the pyridyl ring, strongly suggest its superior efficacy in multi-component reactions compared to standard aromatic and aliphatic isocyanates.[3] This enhanced reactivity is predicted to translate into higher reaction rates and improved yields, making it an attractive choice for the synthesis of complex, nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.
While direct, comprehensive comparative studies are still needed to fully quantify this advantage across a range of MCRs, the foundational principles of organic chemistry provide a robust framework for predicting its performance. Future research should focus on conducting systematic, parallel studies to generate the quantitative data necessary to solidify the position of this compound as a highly efficient and valuable building block in the synthetic chemist's toolkit. The development of novel MCRs that leverage the unique reactivity of this compound will undoubtedly open new avenues for the efficient construction of diverse and biologically relevant molecules.
References
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
- de Castro, P. P., Rocha, G. P., & da Silva, W. A. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
- Banfi, L., Basso, A., Moni, L., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
- Hwang, S., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4528–4533. [Link]
- Zavarise, C., Cintrat, J. C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
- Banfi, L., Basso, A., Moni, L., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
- de Castro, P. P., Rocha, G. P., & da Silva, W. A. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
- A., Siti Nur Liyana, et al. (2020).
- Sun, W., et al. (2013). Ugi multicomponent reaction product: the inhibitive effect on DNA oxidation depends upon the isocyanide moiety. The Journal of Organic Chemistry, 78(17), 8487-94. [Link]
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
- Zavarise, C., Cintrat, J. C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions.
- Organic Chemistry Portal. Passerini Reaction. [Link]
- Wikipedia. Ugi reaction. [Link]
- Tietze, L. F. (2002). Relative Reactivities of Functional Groups as the Key to Multicomponent Reactions. In Multicomponent Reactions (pp. 1-12). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Zavarise, C., Cintrat, J. C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
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A Comparative Guide to the Spectroscopic Confirmation of 2-Pyridyl Urea Formation
In the landscape of modern drug discovery and materials science, the 2-pyridyl urea motif is a privileged structure, integral to a multitude of kinase inhibitors, receptor antagonists, and functional polymers. Its unique hydrogen-bonding capabilities, where the pyridyl nitrogen acts as an intramolecular hydrogen bond acceptor, dictate its conformation and, consequently, its biological activity.[1][2][3] The unambiguous confirmation of its formation is therefore not merely a procedural step but a critical cornerstone of synthesis validation.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the formation and structure of 2-pyridyl ureas. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach ensures that each analytical step is part of a self-validating workflow, grounding every claim in robust, verifiable data.
Core Methodologies: A Comparative Overview
The successful characterization of a 2-pyridyl urea hinges on a multi-pronged analytical approach. While each technique provides a unique piece of the structural puzzle, their combined power delivers an irrefutable confirmation. The four pillars of this analysis are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) : The gold standard for detailed structural elucidation in solution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : A rapid and powerful tool for functional group identification.
-
Mass Spectrometry (MS) : Essential for confirming molecular weight and elemental composition.
Below, we dissect each methodology, comparing their strengths, limitations, and the specific spectral signatures that unequivocally signal the formation of the target 2-pyridyl urea.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed picture of molecular structure, mapping the chemical environment of each proton and carbon atom. For 2-pyridyl ureas, it is indispensable for confirming the precise connectivity and conformational preferences.
A. Proton (¹H) NMR Spectroscopy
¹H NMR is the first-line technique for confirming the presence of all key proton environments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds with the urea N-H protons slows down their chemical exchange, resulting in sharper, more easily identifiable signals compared to less polar solvents like chloroform-d (CDCl₃).
Key Diagnostic Signals in ¹H NMR:
-
Urea N-H Protons : These are the most revealing signals. One N-H proton, engaged in an intramolecular hydrogen bond with the pyridyl nitrogen, typically appears as a sharp singlet significantly downfield (δ 9.5-11.0 ppm). The second N-H proton signal is usually found further upfield (δ 8.0-9.5 ppm) and may be broader.
-
Pyridyl Ring Protons : The aromatic protons of the 2-pyridyl group display a characteristic splitting pattern. The H6 proton, adjacent to the pyridyl nitrogen, is the most deshielded and appears as a doublet around δ 8.1-8.4 ppm.[1]
-
Substituent Protons : Protons on the second substituent (e.g., another aromatic ring or an alkyl chain) will appear in their expected regions, providing confirmation of the complete molecular assembly.
.
Caption: A typical workflow for the structural confirmation of a synthesized 2-pyridyl urea.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Addition : Add approximately 0.6 mL of DMSO-d₆. The use of a deuterated solvent is essential to avoid a large interfering solvent signal.
-
Dissolution : Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required for poorly soluble compounds.
-
Acquisition (¹H NMR) : Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (D1) of at least 2-5 seconds to allow for quantitative integration.
-
Acquisition (¹³C NMR) : Acquire a proton-decoupled carbon spectrum. An extended acquisition time (typically 1-2 hours or more) is necessary to obtain a good signal-to-noise ratio, especially for the quaternary urea carbonyl carbon.
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
-
Instrument Background : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application : Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition : Scan the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: HRMS Sample Preparation and Acquisition (ESI)
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode ([M+H]⁺).
-
Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Tuning : Tune the mass spectrometer for optimal ion generation and transmission in the expected mass range of the target compound.
-
Data Acquisition : Acquire the full scan mass spectrum. Ensure the mass resolution is set high enough to achieve mass accuracy of <5 ppm.
-
Data Analysis : Process the spectrum to identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretically calculated mass.
Conclusion: A Synthesis of Evidence
No single technique can provide the absolute structural proof afforded by the combination of NMR, FT-IR, and MS. FT-IR offers a quick confirmation of the key urea functional group, MS provides the definitive molecular formula, and NMR delivers the final, unambiguous blueprint of atomic connectivity and conformation. By judiciously applying these techniques in a logical workflow, researchers can establish the identity and purity of their synthesized 2-pyridyl ureas with the highest degree of scientific rigor, paving the way for successful downstream applications.
References
- ResearchGate. (n.d.). FTIR spectra of urea derivative.
- Antic, D., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI.
- DABROWSKA, U., & URBANSKI, T. (n.d.). The Infra-red Absorption Spectrum and Structure of Urea. Bull. Acad. Polon. Sci. Cl. III.
- Journal of Chemical Research, Synopses. (n.d.). The Synthesis and Preferred Conformation of Pyridoyl Urea and Analogous Derivatives: Preparation of a Folate Analogue. RSC Publishing.
- Suryaprakash, N., et al. (n.d.). 1H and 13C NMR spectra of some unsymmetric N,N9-dipyridyl ureas. RSC Publishing.
- SpectraBase. (n.d.). N-PHENYL-N-(2-PYRIDINYL)-UREA.
- ResearchGate. (n.d.). ChemInform Abstract: 1H and 13C NMR Spectra of Some Unsymmetric N,N′Dipyridyl Ureas: Spectral Assignments and Molecular Conformation.
- ResearchGate. (n.d.). FTIR spectra of pure urea (a), the molecular precursor (b), and the....
- ResearchGate. (n.d.). (PDF) Synthesis, Characterisation and Crystal Structure of a Novel Pyridyl Urea Macrocycle.
- ResearchGate. (n.d.). FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener.
- Al-Ostoot, F. H., et al. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of some unsymmetric N,N′-dipyridyl ureas: spectral assignments and molecular conformation. RSC Publishing.
- Antic, D., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI.
- ResearchGate. (n.d.). a ATR-FTIR spectrum of the viscose film; b ATR-FTIR spectra of urea....
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
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- PubMed. (n.d.). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes.
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A Senior Application Scientist's Guide to 2-Isocyanatopyridine in Synthesis: A Cost-Benefit Analysis
For the discerning researcher in drug development and synthetic chemistry, the choice of reagents is a critical decision point, balancing efficiency, cost, and safety. 2-Isocyanatopyridine is a valuable building block for the introduction of a 2-pyridyl moiety, commonly found in a multitude of biologically active compounds. This guide provides an in-depth cost-benefit analysis of utilizing this compound, comparing it with common alternative synthetic strategies for the preparation of 2-pyridyl ureas and carbamates.
The Synthetic Utility of this compound
This compound is a highly reactive electrophile, readily undergoing nucleophilic attack at the central carbon of the isocyanate group. This reactivity makes it an efficient precursor for the synthesis of a variety of heterocyclic compounds, most notably ureas and carbamates, through reactions with amines and alcohols, respectively. These functional groups are prevalent in pharmaceuticals, acting as hydrogen bond donors and acceptors, crucial for molecular recognition and binding to biological targets.[][2]
Comparative Synthesis of a Model 2-Pyridyl Urea: N-Phenyl-N'-(pyridin-2-yl)urea
To provide a tangible comparison, we will examine the synthesis of N-phenyl-N'-(pyridin-2-yl)urea via two common routes: the use of this compound and an in situ activation of 2-aminopyridine using 1,1'-carbonyldiimidazole (CDI).
Cost Analysis
A direct comparison of the starting material costs reveals the economic considerations for each synthetic pathway. The following table outlines the approximate costs of the key reagents, calculated on a per-mole basis to reflect their use in a 1:1 stoichiometry.
| Reagent | Supplier Example | Price (USD) | Quantity | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | 1st Scientific | $15.00 | 1 g | 120.11 | ~$1801.65 |
| This compound | CP Lab Safety | $249.40 | 10 g | 120.11 | ~$2995.50 |
| 2-Aminopyridine | Sigma-Aldrich | $62.20 | 25 g | 94.12 | ~$23.41 |
| 2-Aminopyridine | TCI America | ₹2,500.00 (~$30) | 100 g | 94.12 | ~$2.82 |
| 1,1'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | ₹21,560.00 (~$258) | 100 g | 162.15 | ~$159.17 |
| 1,1'-Carbonyldiimidazole (CDI) | TCI America | $63.00 | 25 g | 162.15 | ~$407.09 |
| Aniline | (Common Lab Chemical) | (Varies, generally low) | - | 93.13 | (Negligible for this comparison) |
Note: Prices are approximate and subject to change based on supplier and purity. Currency conversions are for estimation purposes.
The initial outlay for this compound is significantly higher than for the combination of 2-aminopyridine and CDI. This stark difference in upfront cost is a major consideration in process development and large-scale synthesis.
Experimental Protocols & Performance
Method A: Using this compound
This method offers a direct and often high-yielding route to the desired urea.
-
Caption: Synthetic workflow for N-phenyl-N'-(pyridin-2-yl)urea using this compound.
Step-by-Step Protocol:
-
Dissolve 2-aminopyridine (2 mmol) in 10 mL of dry acetone.
-
To this solution, add phenyl isocyanate (2 mmol).
-
Stir the reaction mixture at room temperature for 8 hours.[3]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by chromatography on alumina with chloroform as the eluent.
-
Recrystallize the product from an acetone-ether mixture to yield N-(2-chloro-4-pyridyl)-N'-phenylurea (a structural analog, demonstrating the general procedure).
-
Reported Yield: 73.5%[3]
Method B: Using 2-Aminopyridine and CDI
This two-step, one-pot method avoids the direct handling of an isocyanate.
-
Caption: Synthetic workflow for N-phenyl-N'-(pyridin-2-yl)urea using CDI.
Step-by-Step Protocol:
-
Suspend CDI (1.1 equiv) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
In a separate flask, dissolve 2-aminopyridine (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.0 equiv) in anhydrous THF.
-
Add the 2-aminopyridine solution dropwise to the CDI suspension at 0°C.
-
After the addition is complete, add aniline (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 20 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid, base, and brine.
-
Dry the organic layer and concentrate to yield the crude product, which may be further purified by recrystallization or chromatography.
Safety & Handling
| Reagent | Key Hazards | Handling Precautions |
| This compound | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[6] | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust/vapors. Store in a cool, dry place under an inert atmosphere.[7] |
| 1,1'-Carbonyldiimidazole (CDI) | Harmful if swallowed, causes severe skin burns and eye damage.[8][9][10] | Handle in a fume hood. Wear appropriate PPE. Avoid contact with skin and eyes. Store in a cool, dry place, protected from moisture.[11] |
| Aniline | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. | Handle with extreme caution in a fume hood. Wear appropriate PPE. Avoid all routes of exposure. |
Benefit Analysis
-
This compound: The primary benefit of this reagent is its direct reactivity, leading to a simpler, one-step reaction with potentially shorter reaction times and easier purification of the final product. The reaction often proceeds cleanly with high conversion.
-
2-Aminopyridine + CDI: The main advantage of this route is the avoidance of synthesizing and isolating the isocyanate, which can be a hazardous and costly intermediate. 2-Aminopyridine and CDI are generally less expensive than this compound, making this a more cost-effective approach, especially for large-scale synthesis. However, the reaction may be slower and require more careful control of conditions to avoid side reactions.
Comparative Synthesis of a Model 2-Pyridyl Carbamate: Ethyl Pyridin-2-ylcarbamate
The synthesis of carbamates from this compound is also a common application. Here, we compare it to the reaction of 2-aminopyridine with a chloroformate.
Cost Analysis
| Reagent | Supplier Example | Price (USD) | Quantity | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | 1st Scientific | $15.00 | 1 g | 120.11 | ~$1801.65 |
| 2-Aminopyridine | Sigma-Aldrich | $62.20 | 25 g | 94.12 | ~$23.41 |
| Ethyl Chloroformate | Sigma-Aldrich | $47.30 | 100 g | 108.52 | ~$5.13 |
| Ethyl Chloroformate | TCI America | $18.00 | 25 mL (~28.4g) | 108.52 | ~$6.86 |
Note: Prices are approximate and subject to change based on supplier and purity.
Similar to the urea synthesis, the direct use of this compound is significantly more expensive than the alternative route using 2-aminopyridine and ethyl chloroformate.
Experimental Protocols & Performance
Method C: Using this compound
-
Caption: Synthetic workflow for ethyl pyridin-2-ylcarbamate using this compound.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in an anhydrous solvent such as THF.
-
Add ethanol (1.0-1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitoring by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Expected Yield: This reaction is generally high-yielding, though specific literature yields for this exact transformation were not found in the initial search. The reaction of isocyanates with alcohols is typically efficient.[12]
Method D: Using 2-Aminopyridine and Ethyl Chloroformate
-
Caption: Synthetic workflow for ethyl pyridin-2-ylcarbamate using ethyl chloroformate.
Step-by-Step Protocol:
-
Combine 2-aminopyridine (1.0 equiv) and a slight excess of ethyl chloroformate in an organic solvent such as pyridine or triethylamine.
-
Stir the mixture for 1 to 24 hours at a temperature between 0°C and 30°C.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl).
-
Collect the resulting precipitate by filtration. The product can often be obtained in high purity without further purification, but recrystallization can be performed if necessary.[7]
-
Expected Yield: This method is generally efficient, with a patent example for a similar reaction involving 3-(tert-Butoxycarbonyl-methyl amino) acetoxy-methyl)-2-picolilamine and ethyl chloroformate reporting a yield of 70%.[13]
Safety & Handling
| Reagent | Key Hazards | Handling Precautions |
| This compound | (As previously stated) | (As previously stated) |
| Ethyl Chloroformate | Highly flammable, toxic if swallowed or inhaled, causes severe skin burns and eye damage.[14][15] | Handle in a well-ventilated fume hood. Wear appropriate PPE. Keep away from heat, sparks, and open flames. Store in a cool, dry place.[16] |
Benefit Analysis
-
This compound: As with urea synthesis, the use of this compound offers a direct and often clean reaction. The primary byproduct is the desired carbamate, simplifying workup and purification.
-
2-Aminopyridine + Ethyl Chloroformate: This route is significantly more cost-effective. However, it involves the use of ethyl chloroformate, which is a highly toxic and corrosive reagent. The reaction also generates HCl as a byproduct, which must be neutralized with a base, potentially complicating the workup.
Conclusion: A Strategic Decision Framework
The choice between this compound and its alternatives is a classic example of the trade-offs faced in synthetic chemistry.
-
Caption: Decision matrix for selecting a synthetic route.
This compound is the reagent of choice when:
-
Small-scale synthesis or medicinal chemistry efforts where the cost of the reagent is less critical than the speed and efficiency of obtaining the target compound.
-
A clean and direct reaction is desired to simplify purification.
-
The necessary infrastructure for handling hazardous isocyanates is in place.
Alternative routes (CDI, chloroformates) are more suitable for:
-
Large-scale synthesis and process chemistry where cost-effectiveness is a primary concern.
-
Situations where the synthesis and isolation of isocyanates are to be avoided due to safety or stability issues.
-
When a slightly more complex reaction and purification scheme is acceptable.
Ultimately, the optimal choice depends on the specific goals of the synthesis, the available resources, and the scale of the reaction. A thorough risk assessment and cost analysis, as outlined in this guide, are essential for making an informed and strategic decision.
References
- N N- Carbonyldiimidazole - 1 Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
- 2-Aminopyridine Powder - CAS No 504-29-0 Latest Price, Manufacturers & Suppliers. (URL: [Link])
- Ethyl chloroform
- Liquid Ethyl Chloroformate CAS: 541-41-3, For Laboratory, Grade Standard - IndiaMART. (URL: [Link])
- Ethyl chloroformate - Registr
- Carbonyldiimidazole - Wikipedia. (URL: [Link])
- Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR - NJ.gov. (URL: [Link])
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- Synthesis of pyridinyl carbam
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A Paradigm Shift in Amide Bond Formation: The Case for 2-Isocyanatopyridine
For decades, the landscape of chemical synthesis, particularly in peptide and drug development, has been dominated by a familiar arsenal of coupling agents. Carbodiimides like DCC and EDC, alongside uronium and phosphonium salts such as HATU and PyBOP, have been the workhorses for constructing the ubiquitous amide bond. While effective, these classical reagents often come with inherent drawbacks: stoichiometric byproduct generation, cumbersome purifications, and the persistent risk of racemization.[1][2]
This guide introduces a different approach: the use of 2-isocyanatopyridine for amide bond formation through a decarboxylative coupling mechanism. This method offers a compelling alternative, addressing many of the shortcomings of traditional activators by fundamentally changing the nature of the byproduct to simple carbon dioxide. We will explore the mechanism, compare its performance profile against established reagents, and provide the practical insights necessary for its successful implementation in the laboratory.
The Mechanism: A Departure from Conventional Activation
Traditional coupling agents work by activating a carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides or an active ester for HATU), which is then attacked by an amine.[2][3] The reaction of a carboxylic acid with this compound, however, follows a distinct and elegant pathway known as decarboxylative condensation.[4][5][6]
The process is initiated by the deprotonation of the carboxylic acid (R¹-COOH) with a hindered base to form a carboxylate salt. This carboxylate then acts as a nucleophile, attacking the electrophilic carbon of this compound. This forms a highly unstable mixed carboxylic-carbamic anhydride intermediate. This intermediate rapidly undergoes a [2+2] retro-cycloaddition, collapsing to form the desired amide (R¹-NH-R²) while releasing gaseous carbon dioxide as the sole byproduct.[6]
The key to this reaction's efficiency lies in the electronic properties of the isocyanate. The pyridine ring, being an electron-withdrawing heterocycle, increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack by the carboxylate.[7] This enhanced reactivity allows the reaction to proceed smoothly under mild conditions.
Comparative Analysis: this compound vs. Standard Coupling Agents
The choice of a coupling agent is a multi-faceted decision balancing efficiency, cost, and ease of use. Here, we objectively compare this compound with the established standards: DCC, EDC, and HATU.
| Feature | This compound | DCC (Dicyclohexylcarbodiimide) | EDC (Water-Soluble Carbodiimide) | HATU |
| Mechanism | Decarboxylative Condensation | O-Acylisourea Intermediate | O-Acylisourea Intermediate | Guanidinium Active Ester |
| Primary Byproduct | Carbon Dioxide (CO₂) | Dicyclohexylurea (DCU) | Soluble Urea Derivative | Tetramethylurea, HOAt |
| Workup Simplicity | Very High (Gaseous byproduct) | Low (DCU is insoluble, requires filtration) | High (Byproduct removed by aqueous wash) | Moderate (Soluble byproducts, requires chromatography) |
| Racemization Risk | Potentially low, but base and substrate dependent. Requires optimization. | Moderate to High (Minimized with HOBt additive)[3] | Moderate to High (Minimized with HOBt/Oxyma)[8] | Very Low (HOAt suppresses racemization)[1] |
| Reaction Conditions | Room temperature, requires stoichiometric base. | 0°C to Room Temperature. | Room Temperature. | Room temperature, requires stoichiometric base. |
| Atom Economy | Excellent | Poor | Poor | Poor |
| Relative Cost | Moderate | Low | Moderate | High |
Key Advantages of this compound
-
Unparalleled Workup Simplicity: The most significant advantage is the formation of carbon dioxide as the sole byproduct.[6] This eliminates the need for difficult filtrations of insoluble ureas (a major issue with DCC) or extensive chromatographic purification to remove soluble byproducts associated with EDC and HATU.[1] The result is a cleaner reaction profile and a significantly streamlined purification process.
-
High Atom Economy: By incorporating the "amine" portion into the reagent itself and releasing CO₂, the reaction is inherently more atom-economical than traditional methods that generate large, stoichiometric waste products.
-
Compatibility with Protected Amino Acids: The reaction is compatible with standard Fmoc and Boc protecting groups, making it directly applicable to modern peptide synthesis workflows.[5]
-
Mild Reaction Conditions: The condensation proceeds efficiently at room temperature, avoiding the need for heating or cooling that can sometimes lead to side reactions or degradation of sensitive substrates.[6]
Experimental Protocols
Below is a representative, self-validating protocol for the synthesis of an amide using this compound in a solution-phase reaction.
Protocol: Synthesis of N-(2-pyridyl)benzamide
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)
-
This compound (1.05 eq)
-
Diisopropylethylamine (DIPEA, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, Water, Brine, Na₂SO₄)
Methodology:
-
Carboxylate Formation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature. The formation of the ammonium carboxylate salt is crucial for the subsequent reaction.
-
Isocyanate Addition: Slowly add this compound (1.05 eq) to the stirred solution. A slight exotherm and gentle effervescence (CO₂ evolution) may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, tracking the consumption of the limiting carboxylic acid. Reaction times can vary from 2 to 16 hours depending on the substrate.[6]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x). The aqueous washes remove the DIPEA-hydrochloride salt and any remaining DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide is often of high purity due to the clean nature of the reaction. If necessary, further purification can be achieved by flash column chromatography.
Limitations and Considerations
While highly advantageous, the this compound method is not without its considerations:
-
Racemization: The primary concern in peptide chemistry is the preservation of stereochemical integrity.[9][10] The decarboxylative coupling method requires a stoichiometric amount of base to generate the carboxylate nucleophile. The choice of base and reaction conditions must be carefully optimized to minimize the risk of epimerization at the α-carbon of chiral carboxylic acids, a known issue in base-mediated couplings.[10] While some decarboxylative methods have been shown to be stereoretentive, specific data for this compound in sensitive fragment couplings is not yet widely published, warranting caution for researchers working with racemization-prone residues.
-
Substrate Scope: The method is most efficient with electron-deficient isocyanates.[6] While this compound is an excellent substrate, less reactive isocyanates may require longer reaction times or elevated temperatures.
-
Safety: Isocyanates are reactive compounds and should be handled with appropriate care in a well-ventilated fume hood, as they are potent lachrymators and respiratory sensitizers.
Conclusion
This compound presents a compelling and highly practical alternative to traditional amide bond coupling agents. Its unique decarboxylative mechanism offers an exceptionally clean reaction profile, eliminating the problematic byproducts that often complicate purification in syntheses using carbodiimide or uronium salt reagents. For researchers and drug development professionals, this translates to simplified workflows, higher purity crude products, and improved overall efficiency.
While careful consideration must be given to base selection to mitigate potential racemization with chiral substrates, the operational simplicity and high atom economy of this method make this compound a powerful tool. It represents not just an alternative coupling agent, but a more sustainable and elegant paradigm for the construction of one of chemistry's most vital functional groups.
References
- Epimerization of Peptide. Waseda University. [Link]
- Subiros-Funosas, R., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]
- Han, Z., et al. (2024). ACS Catalysis Ahead of Print.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Montalbán, I. A., et al. (2018). Epimerisation in Peptide Synthesis. PMC - PubMed Central. [Link]
- Park, J., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]
- Arnold, R. G., et al. (2002). Recent Advances In Isocyanate Chemistry.
- El-Faham, A., & Albericio, F. (2007). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]
- A laboratory comparison of analytical methods used for isocyanates.
- Wang, R., & Liu, W. H. (2025). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. Chembiochem. [Link]
- Rolph, M. S., et al. (2016).
- Sasaki, K., & Crich, D. (2011).
- Avi, M., et al. (2022).
- Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
- Sasaki, K., & Crich, D. (2011).
- Gunanathan, C., & Shrestha, B. (2020). Nonclassical Routes for Amide Bond Formation.
- Heterogeneous catalytic direct amide bond formation.
- Access to Amides and Lactams via Pyridotriazole as a Transformable Directing Group.
- Reactivity of Hydroxy and Amino Derivatives of 2-Phenyl-1Himidazoline and 2-Phenyl-1H-imidazole toward Isocyanates: Synthesis of Appropriate Carbamates and Ureas.
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- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activity of 2-Pyridyl vs. 3-Pyridyl Ureas in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, and its incorporation into the urea scaffold has given rise to a plethora of biologically active molecules. The positional isomerism of the pyridine nitrogen, particularly the comparison between 2-pyridyl and 3-pyridyl ureas, offers a fascinating case study in structure-activity relationships (SAR). This guide provides an in-depth, objective comparison of the biological performance of these two classes of compounds, supported by experimental data, to inform and guide future drug discovery efforts.
The Subtle Yet Significant Impact of Nitrogen Placement
The location of the nitrogen atom in the pyridine ring dictates the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the urea molecule. These differences, though seemingly minor, can have profound effects on how the molecule interacts with its biological target, leading to variations in potency, selectivity, and ultimately, therapeutic potential. Generally, the 2-pyridyl moiety can act as a bidentate chelator, a property not shared by the 3-pyridyl isomer, which can influence its interaction with metalloenzymes or the formation of specific hydrogen bond networks.
Comparative Biological Activity: A Data-Driven Analysis
To provide a clear comparison, we have synthesized data from various studies focusing on the anticancer and kinase inhibitory activities of 2-pyridyl and 3-pyridyl ureas.
Anticancer Activity
The antiproliferative effects of pyridyl ureas have been extensively studied against various cancer cell lines. The data below showcases a comparison of the half-maximal inhibitory concentrations (IC50) for representative compounds.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Cancer Cell Line | 2-Pyridyl Urea Derivative (IC50) | 3-Pyridyl Urea Derivative (IC50) | Reference Compound (IC50) |
| Antiproliferative | MCF-7 (Breast) | 0.22 (Compound 8e)[1][2] | 1.88 (Compound 8n)[1][2] | Doxorubicin (1.93)[1][2] |
| HT-29 (Colon) | Sorafenib analogue (IC50 comparable to Sorafenib) | Compound 20 (3.82)[3][4] | Sorafenib |
Note: Direct comparison is challenging due to variations in the specific chemical structures and experimental conditions between studies. The data presented is from distinct series of compounds.
From the available data, it is evident that potent anticancer agents can be developed from both scaffolds. For instance, in a study on pyridine-ureas, the 2-pyridyl urea derivative 8e exhibited significantly higher potency against the MCF-7 breast cancer cell line compared to its 3-pyridyl counterpart 8n .[1][2] Conversely, a different study on sorafenib analogues highlighted a 3-pyridyl urea derivative (compound 20 ) with potent activity against the HT-29 colon cancer cell line.[3][4] This underscores that the optimal pyridine isomer is highly dependent on the rest of the molecular structure and the specific cancer cell line being targeted.
Kinase Inhibition
Pyridyl ureas are well-established as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and other diseases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a clinically validated anticancer strategy.
Table 2: Comparative VEGFR-2 Kinase Inhibition (IC50 in µM)
| Compound Class | 2-Pyridyl Urea Derivative (IC50) | 3-Pyridyl Urea Derivative (IC50) | Reference Compound (IC50) |
| VEGFR-2 Inhibition | 3.93 (Compound 8e)[1][2] | 5.0 (Compound 8b, a 2-pyridyl urea)[1][2] | Sorafenib (0.09)[1] |
In a study evaluating a series of pyridine-ureas, both 2-pyridyl derivatives, compounds 8e and 8b , demonstrated VEGFR-2 inhibitory activity in the low micromolar range.[1][2] While a direct comparison to a 3-pyridyl urea from the same study is not available for VEGFR-2, the data highlights the potential of the 2-pyridyl scaffold in designing VEGFR-2 inhibitors. The significantly higher potency of the reference compound, Sorafenib (a 2-pyridyl urea-containing drug), further emphasizes the importance of this moiety in achieving high-affinity binding to the kinase.
Structure-Activity Relationship (SAR) Insights
The causality behind the observed differences in biological activity lies in the intricate interplay of molecular interactions at the target's binding site.
The Role of the Pyridine Nitrogen
-
2-Pyridyl Position: The nitrogen at the 2-position can form a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors and serves as an anchor for the molecule. The proximity of the urea NH group allows for a bidentate hydrogen bonding pattern, which can significantly enhance binding affinity.
-
3-Pyridyl Position: While a 3-pyridyl nitrogen cannot form the same hinge-binding interaction as a 2-pyridyl nitrogen, it can still participate in hydrogen bonding with other residues in the active site or with solvent molecules. The altered vector of this hydrogen bond can lead to a different binding orientation of the entire molecule, which may be favorable or unfavorable depending on the overall molecular architecture.
The following diagram illustrates the logical relationship in the structure-activity relationship of pyridyl ureas as kinase inhibitors.
Caption: SAR logic for 2-pyridyl vs. 3-pyridyl ureas in kinase inhibition.
Experimental Protocols
To ensure the generation of robust and comparable data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of pyridyl ureas.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Principle: The assay utilizes a luciferase-based system where the light output is directly proportional to the ATP concentration. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient.
-
-
Assay Setup (384-well plate):
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase enzyme solution (e.g., VEGFR-2, p38) diluted in kinase buffer.
-
Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram outlines the workflow for the in vitro kinase inhibition assay.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell Viability Assay (MTT)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a suitable density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyridyl urea compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The choice between a 2-pyridyl and a 3-pyridyl urea scaffold is a critical decision in the design of novel therapeutics. While the 2-pyridyl moiety offers the potential for strong hinge-binding interactions in kinases, leading to high potency, the 3-pyridyl isomer provides an alternative vector for hydrogen bonding that can be exploited in different binding pockets. The optimal choice is not absolute and depends on the specific biological target and the desired pharmacological profile. The experimental data, though not always directly comparable across different studies, suggests that both isomers can be developed into highly potent molecules. This guide underscores the importance of empirical testing of both positional isomers in lead optimization campaigns to fully explore the available chemical space and identify the most promising drug candidates.
References
- Elnaggar, M. M., et al. (2018).
- MDPI. (2018).
- MDPI. (2022).
- PubMed. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. [Link]
- ResearchGate. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. [Link]
- BPS Bioscience. (2023). VEGFR2 (KDR) Kinase Assay Kit. [Link]
- National Center for Biotechnology Information. (2012). Cell-Based Assays for Drug Discovery. [Link]
- National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Reaction Yields in 2-Isocyanatopyridine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Precision in Pyridine Scaffolds
In the landscape of medicinal chemistry and drug development, pyridine-containing scaffolds are of paramount importance. Among the reagents used to construct these vital molecules, 2-isocyanatopyridine stands out as a highly valuable, albeit reactive, building block for introducing urea, carbamate, and thiocarbamate linkages.[] These functional groups are instrumental in forming key hydrogen bond interactions with biological targets, making them privileged motifs in modern drug design.
However, the very reactivity that makes this compound useful also presents challenges in controlling reaction outcomes and, critically, in accurately quantifying the yield. For professionals in drug development, an imprecise yield is not a mere academic discrepancy; it has cascading implications for process optimization, cost of goods, scalability, and regulatory filings. An error of a few percentage points can mean the difference between a viable synthetic route and a costly dead end.[2]
This guide provides an in-depth comparison of the primary analytical techniques for validating reaction yields in this compound chemistry. Moving beyond simple protocol recitation, we will explore the causality behind methodological choices, establish principles for self-validating experimental design, and offer a clear framework for selecting the most appropriate technique for your specific research and development phase.
The Reaction Chemistry of this compound: A Versatile Electrophile
The isocyanate group (-N=C=O) is a potent electrophile, readily attacked by a variety of nucleophiles. The core reactivity of this compound revolves around the addition of a heteroatom-bound proton (from an amine, alcohol, or thiol) across the N=C bond.
`dot graph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];
} ` Caption: General reaction scheme of this compound.
This reactivity profile allows for the straightforward synthesis of three key classes of compounds, each with distinct applications in drug discovery.
| Product Class | Nucleophile | Typical Reaction Conditions | Representative Yields |
| Ureas | Primary/Secondary Amines | Aprotic solvent (e.g., DCM, THF), Room Temp | 85-98% |
| Carbamates | Alcohols/Phenols | Often requires base or catalyst, Heat | 70-95% |
| Thiocarbamates | Thiols | Aprotic solvent, Room Temp | 80-97% |
While these reactions are often high-yielding, the potential for side reactions—such as dimerization of the isocyanate or reaction with trace water—necessitates robust and accurate analytical methods to validate the true yield of the desired product.
Comparative Guide to Yield Validation Techniques
The choice of an analytical technique is a critical decision that impacts the reliability and utility of your results. Here, we compare the two most powerful and commonly employed methods: Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).
Quantitative NMR (qNMR) Spectroscopy: The Power of a Primary Ratio
Quantitative NMR is an inherently quantitative technique that can determine the amount of an analyte in a solution without the need for a calibration curve of the product itself.[3][4] It operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By introducing a known amount of an internal standard into the sample, the concentration of the product can be determined by a direct molar ratio of the integrals.[5][6]
Trustworthiness through Causality: The power of qNMR lies in its status as a primary analytical method. Unlike chromatographic techniques that rely on comparing a detector's response to a purified standard, qNMR measures a fundamental nuclear property. This makes it exceptionally trustworthy in early-stage development, where a purified standard of the final product may not yet exist.[3][5]
`dot graph "qNMR_Workflow" { graph [dpi=72, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4", penwidth=2]; edge [color="#5F6368"];
} ` Caption: Workflow for reaction yield validation by qNMR.
Detailed Experimental Protocol: qNMR Yield Determination
-
Selection of Internal Standard (IS): Choose an IS with sharp signals that do not overlap with any reactant, solvent, or product signals. The IS must be of high purity (>99.5%), non-volatile, and inert to the reaction components. For pyridyl compounds, common standards include 1,4-dinitrobenzene or dimethyl sulfone.[4]
-
Sample Preparation: a. Accurately weigh a specific amount of the internal standard (e.g., 10.0 mg) into a clean NMR tube. Record the exact mass. b. After the chemical reaction is complete, carefully transfer an accurately weighed aliquot of the crude reaction mixture (e.g., 50.0 mg) into the same NMR tube. Record the exact mass. c. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the mixture completely.
-
NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum. Causality: It is crucial to ensure complete relaxation of all relevant nuclei. This is achieved by setting a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (typically d1 ≥ 30 seconds). A 90° pulse angle should be used. b. Ensure a high signal-to-noise ratio (>250:1) for accurate integration by acquiring a sufficient number of scans.[6]
-
Data Processing & Calculation: a. Carefully phase and baseline correct the spectrum. b. Integrate a well-resolved signal for the product and a well-resolved signal for the internal standard. c. Calculate the yield using the following formula: Yield (%) = ( (I_prod / N_prod) * (MW_prod / m_rxn) ) / ( (I_IS / N_IS) * (MW_IS / m_IS) ) * 100 Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, prod = product, IS = internal standard, rxn = crude reaction mixture aliquot.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Sensitivity
HPLC is a cornerstone of purity and yield analysis in the pharmaceutical industry.[7] It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For quantification, a detector (most commonly UV-Vis) measures the response of the analyte as it elutes from the column. The yield is determined by comparing the peak area of the product in the reaction mixture to a calibration curve generated from authentic, purified material.[8]
Trustworthiness through Causality: The reliability of HPLC data is directly tied to the purity of the reference standard used for calibration. A multi-point calibration curve, demonstrating a linear relationship between concentration and detector response across a range of concentrations, is a self-validating system that confirms the method's accuracy within that range.
`dot graph "HPLC_Workflow" { graph [dpi=72, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4", penwidth=2]; edge [color="#5F6368"];
} ` Caption: Workflow for HPLC-based yield determination.
Detailed Experimental Protocol: HPLC Yield Determination
-
Reference Standard & Calibration Curve Preparation: a. Isolate and purify a sample of the desired product from a trial reaction. Confirm its identity and purity (ideally >99%) by NMR, LC-MS, and elemental analysis. b. Prepare a stock solution of the purified standard at a known concentration (e.g., 1.00 mg/mL). c. Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of your reaction product. d. Inject each standard onto the HPLC system and record the peak area. Plot peak area vs. concentration and perform a linear regression. An R² value > 0.995 is required for a trustworthy calibration.
-
Reaction Sample Preparation: a. After the reaction is complete, quench it and dilute a precise volume of the crude reaction mixture with a suitable solvent to a known final volume (e.g., dilute 100 µL of the reaction mixture to 10.0 mL). The final concentration should fall within the range of your calibration curve. b. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
HPLC Analysis: a. Inject the prepared sample onto the HPLC system using the same method as the standards. b. Identify the product peak by its retention time.
-
Calculation: a. Determine the concentration of the product in the injected sample using the linear equation from your calibration curve (y = mx + c, where y is the peak area). b. Calculate the total mass of product in the reaction mixture, accounting for all dilutions. c. Calculate the percent yield based on the theoretical maximum mass of the product.[2]
Head-to-Head Comparison: qNMR vs. HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method based on nuclear properties. | Comparative method based on detector response. |
| Need for Product Standard | No, only an unrelated internal standard is needed.[3][5] | Yes, a highly purified sample of the product is mandatory. |
| Accuracy & Precision | High accuracy, precision dependent on weighing and S/N. | High accuracy and precision with proper calibration. |
| Sensitivity | Lower (typically µg to mg range). | Higher (typically ng to µg range). |
| Information Provided | Quantitative yield and structural confirmation of product and byproducts. | Quantitative yield and purity profile (retention times). |
| Key Advantage | Ideal for early-stage discovery when pure product is unavailable.[3][5] | Excellent for high-throughput screening and routine process monitoring. |
| Key Limitation | Potential for signal overlap in complex mixtures; lower sensitivity. | Dependent on the availability and purity of the reference standard. |
Selection Guide: Which Method Is Right for You?
| Scenario | Recommended Method | Rationale |
| Early-Stage Discovery | qNMR | You are synthesizing a novel compound and do not have a purified standard. qNMR provides a direct, accurate yield without this prerequisite. |
| Reaction Optimization (HTE) | HPLC | You are running dozens of parallel reactions. HPLC's superior throughput and automation capabilities make it the efficient choice. |
| Process Chemistry & Scale-Up | HPLC | A reference standard is established. The method is robust, validated, and ideal for routine quality control and release testing. |
| Investigating Side Products | qNMR | A byproduct is observed. qNMR can help quantify the byproduct relative to the main product and provide structural clues for its identification. |
Beyond this compound: Alternative Synthetic Strategies
The high reactivity of isocyanates can be a double-edged sword, sometimes leading to undesired side reactions or handling difficulties. For sensitive substrates or processes where safety is paramount, several alternative, "isocyanate-free" routes to ureas and carbamates exist. These often involve the in situ generation of the isocyanate intermediate, avoiding its isolation.
-
Phosgene Substitutes: Reagents like N,N'-Carbonyldiimidazole (CDI) are safer, solid alternatives to phosgene that react with amines to form an activated intermediate, which then reacts with a second nucleophile.[9]
-
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements convert carboxylic acid derivatives (acyl azides, amides, hydroxamic acids) into isocyanates in situ, which can be trapped by amines or alcohols present in the reaction mixture.[10][11][12] These methods are atom-economical and avoid handling toxic reagents.
Conclusion
Validating the yield of reactions involving this compound is not a one-size-fits-all process. The choice between a primary method like qNMR and a comparative method like HPLC is a strategic one, dictated by the stage of development, available resources, and the specific questions being asked.
For the drug development professional, qNMR offers unparalleled confidence in the early, resource-limited phases of discovery by providing direct, standard-free quantification. As a program matures and moves into process development and scale-up, the high throughput, sensitivity, and established validation pathways of HPLC make it the indispensable workhorse. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can design robust, self-validating experiments that generate trustworthy data, ultimately accelerating the journey from laboratory discovery to life-changing therapeutics.
References
- Title: Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Source: ACS Public
- Title: Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients Source: Royal Society of Chemistry URL:[Link]
- Title: Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients Source: National Institutes of Health (PMC) URL:[Link]
- Title: Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- Title: Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients Source: ResearchG
- Title: Quantitative NMR Spectroscopy Source: University of Illinois Urbana-Champaign URL:[Link]
- Title: How to calculate yield percentage using HPLC data?
- Title: Quantitative NMR Spectroscopy Source: University of Ottawa URL:[Link]
- Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]
- Title: Urea formation via reaction of an isocyanate with an amine.
- Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Asian Journal of Chemistry URL:[Link]
- Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates Source: Royal Society of Chemistry URL:[Link]
- Title: Thiocarbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions.
- Title: Synthesis of isocyanates from carbamates.
- Title: Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl Source: Semantic Scholar URL:[Link]
- Title: Preparation method of symmetrical urea compound Source: Google Patents URL
- Title: Synthesis of carbamates by carbamoylation Source: Organic Chemistry Portal URL:[Link]
- Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: National Institutes of Health (PMC) URL:[Link]
- Title: 12.9: Theoretical Yield and Percent Yield Source: Chemistry LibreTexts URL:[Link]
Sources
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 11. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. CN111116420B - Preparation method of symmetrical urea compound - Google Patents [patents.google.com]
Alternative synthetic routes to p56lck inhibitors not using 2-isocyanatopyridine
Beginning Alternative Routes
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Exploring Synthesis Strategies
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A Senior Application Scientist's Guide to Catalysis in 2-Isocyanatopyridine Reactions: A Comparative Study
Introduction: The Versatile Role of 2-Isocyanatopyridine in Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring an electrophilic isocyanate group directly attached to a pyridine ring, allows for the facile synthesis of a wide array of derivatives, most notably pyridyl-substituted ureas and carbamates. These scaffolds are prevalent in pharmacologically active compounds and functional materials. The reactivity of the isocyanate group, however, can be finely tuned and significantly accelerated through the use of catalysts. The choice of catalyst is paramount, influencing not only the reaction rate but also the selectivity and overall efficiency of the synthetic process.
This guide provides a comparative analysis of various catalysts employed in reactions involving this compound and its derivatives. We will delve into the mechanistic underpinnings of different catalyst classes, present comparative performance data, and offer detailed experimental protocols to aid researchers in selecting the optimal catalytic system for their specific applications.
The Fundamental Principle: Catalytic Activation of the Isocyanate Group
The core of the reactions involving this compound is the nucleophilic attack on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). Nucleophiles such as alcohols (R-OH) and amines (R-NH₂) react to form carbamates and ureas, respectively. While these reactions can proceed without a catalyst, they are often slow. Catalysts accelerate these reactions by activating either the isocyanate or the nucleophile.
There are two primary mechanisms of catalysis in this context:
-
Nucleophilic Catalysis: The catalyst, typically a Lewis base, activates the alcohol or amine, increasing its nucleophilicity and facilitating its attack on the isocyanate.
-
Electrophilic (or Lewis Acid) Catalysis: The catalyst, a Lewis acid, coordinates to the oxygen or nitrogen atom of the isocyanate group. This coordination withdraws electron density, making the isocyanate carbon even more electrophilic and susceptible to nucleophilic attack.
The pyridine nitrogen in this compound itself can play a role in modulating reactivity, either through electronic effects on the isocyanate group or by potential intramolecular interactions and coordination with catalysts.
Organometallic Catalysts: The Workhorses of Urethane Chemistry
Organometallic compounds, particularly those based on tin, bismuth, and zinc, are widely used as catalysts in polyurethane chemistry and are highly effective for reactions of isocyanates.
Mechanism of Organometallic Catalysis
The generally accepted mechanism for many organometallic catalysts, such as dibutyltin dilaurate (DBTDL), involves the formation of a complex between the metal center, the isocyanate, and the alcohol. This ternary complex facilitates the nucleophilic attack of the alcohol on the isocyanate.
Caption: Generalized catalytic cycle for organometallic catalysts in the reaction of this compound with an alcohol.
Comparative Performance of Organometallic Catalysts
While direct comparative studies on this compound are limited, data from the broader field of polyurethane chemistry provides valuable insights into the relative performance of these catalysts.
| Catalyst Type | Key Characteristics | Advantages | Disadvantages |
| Organotin (e.g., DBTDL) | High catalytic activity for both urethane and urea formation. | Highly efficient, versatile, and widely used.[1] | Toxicity concerns are leading to restrictions on their use.[2] |
| Bismuth (e.g., Bismuth Neodecanoate) | Good catalytic activity, considered a less toxic alternative to tin.[3] | Lower toxicity, good color stability in the final product.[3] | Generally lower activity than tin catalysts, potential for hydrolysis.[3][4] |
| Zinc (e.g., Zinc Octoate) | Moderate catalytic activity, often used in combination with other catalysts.[3][5] | Low toxicity, good selectivity, and improved stability.[2] | Lower activity compared to tin and bismuth catalysts.[3] |
A study on flexible polyurethane foam synthesis showed that a bismuth-based catalyst had a higher isocyanate conversion efficiency compared to a traditional stannous octoate (tin) catalyst.[6] This suggests that bismuth catalysts can be potent alternatives. The combination of bismuth and zinc catalysts can also have a synergistic effect, allowing for fine-tuning of the reaction properties.[5]
Organocatalysts: The Rise of Metal-Free Alternatives
In the drive towards greener and more sustainable chemistry, organocatalysts have emerged as powerful, metal-free alternatives for promoting isocyanate reactions. Tertiary amines and other nitrogen-based compounds are particularly effective.
Mechanism of Amine Catalysis
Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are common organocatalysts. Their mechanism typically involves the activation of the alcohol through hydrogen bonding, which increases its nucleophilicity.
A computational study on the DBU-catalyzed reaction between phenyl isocyanate and methanol revealed that the catalyst significantly lowers the activation energy of the reaction.[7][8] The mechanism involves the formation of an intermediate where the protonated DBU is hydrogen-bonded to the nitrogen of the isocyanate group, facilitating the urethane formation.
Caption: Simplified mechanism of DBU catalysis in the reaction of an alcohol with this compound.
4-(Dimethylamino)pyridine (DMAP) is another highly effective nucleophilic catalyst, particularly for acylation and related reactions.[9] It functions by reacting with the electrophile to form a highly reactive intermediate, which is then attacked by the nucleophile.
Comparative Performance of Organocatalysts
While specific data for this compound is sparse, the general trend is that stronger, non-nucleophilic bases like DBU are highly effective for promoting urethane formation. DMAP is a powerful catalyst, especially for acylation reactions, and its utility in isocyanate chemistry is also well-established.[9]
Lewis Acid Catalysis: Enhancing Electrophilicity
Lewis acids can catalyze isocyanate reactions by coordinating to the isocyanate group, thereby increasing its electrophilicity. This strategy is particularly interesting for pyridyl isocyanates, as the pyridine nitrogen can also interact with the Lewis acid.
Mechanism of Lewis Acid Catalysis
A Lewis acid (LA) coordinates to the oxygen atom of the isocyanate group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Zinc-based Lewis acids have been shown to activate the pyridine ring towards nucleophilic aromatic substitution, a principle that can be extended to the activation of the isocyanate group.[9][10]
Caption: General mechanism of Lewis acid catalysis for this compound reactions.
Experimental Data and Protocols
While a direct side-by-side comparison under identical conditions is not available in the literature, we can compile data from various sources to provide a qualitative comparison.
Table 1: Synthesis of Pyridin-2-yl Ureas
| Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine, Phenyl Chloroformate, Cyclic Secondary Amine | None (one-pot) | - | RT | - | ~Quantitative | [11] |
| Pyridine N-oxides, Dialkylcyanamides | Acid (catalytic) | None | - | - | 63-92 | [12] |
Table 2: Synthesis of Pyridin-2-yl Carbamates
| Reactants | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Hetaryl Ureas, Alcohols | None | - | - | - | 48-94 |
Featured Experimental Protocol: Catalyst-Free Synthesis of N-(Pyridin-2-yl) Carbamates from N-Pyridin-2-yl Urea and Alcohol
This protocol is adapted from a catalyst-free method, highlighting an environmentally friendly approach.
Caption: A typical experimental workflow for the synthesis of pyridyl carbamates.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-pyridin-2-yl urea (1.0 eq) and the desired alcohol (used in excess as the solvent).
-
Reaction: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting urea is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-(pyridin-2-yl) carbamate.
Rationale behind the choices:
-
Catalyst-free: This approach is chosen for its simplicity and environmental benefits, avoiding potentially toxic metal catalysts. The reaction proceeds through the thermal decomposition of the urea to generate this compound in situ, which then reacts with the alcohol.
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion.
-
Reflux: Heating is necessary to promote the thermal decomposition of the urea to the reactive isocyanate intermediate.
Factors to Consider When Choosing a Catalyst
The selection of an appropriate catalyst for a this compound reaction is a critical decision that depends on several factors:
-
Reactivity of the Nucleophile: For highly reactive nucleophiles, a catalyst may not be necessary. For less reactive or sterically hindered nucleophiles, a more active catalyst like an organotin or a strong organobase may be required.
-
Desired Reaction Rate: For industrial applications where short cycle times are crucial, highly active catalysts are preferred. For laboratory-scale synthesis, a more moderately active but selective catalyst might be more suitable.
-
Selectivity: In the presence of multiple reactive functional groups (e.g., hydroxyl and amine groups), the selectivity of the catalyst is crucial. Some catalysts may preferentially promote the urethane reaction over the urea reaction.
-
Toxicity and Environmental Impact: With increasing environmental regulations, there is a strong push to move away from toxic catalysts like organotins towards greener alternatives such as bismuth, zinc, or organocatalysts.
-
Cost: The cost of the catalyst can be a significant factor, especially for large-scale production.
Conclusion
The catalysis of reactions involving this compound is a rich and diverse field, offering a range of options from traditional organometallic compounds to modern, metal-free organocatalysts. While organotin catalysts have historically been the go-to choice for their high activity, concerns over their toxicity have paved the way for the development and adoption of less toxic alternatives like bismuth and zinc compounds. Organocatalysts, such as DBU and DMAP, represent a paradigm shift towards more sustainable chemical synthesis. Furthermore, the exploration of Lewis acid catalysis offers a promising avenue for activating the unique reactivity of the pyridyl isocyanate scaffold.
The optimal choice of catalyst will always be a balance of desired reactivity, selectivity, cost, and environmental considerations. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and advance their synthetic endeavors with this compound.
References
- Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry.
- THE CATALYTIC EFFECT OF DBU ON URETHANE FORMATION – A COMPUT
- The Catalytic Effect of DBU on Urethane Formation – A Computational Study.
- The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. Organic Chemistry Frontiers.
- Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
- Organometallic Catalysts in Polyurethane Coatings: A Compar
- Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry.
- The Mechanism of Tin—Amine Synergism in the Catalysis of Isocyanate Reaction with Alcohols.
- Tin-containing catalyst for isocyanate reactions.
- Tin catalysts for the reactions of organic polyisocyanates and polyesters.
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C
- advantages and characteristics of polyurethane bismuth zinc c
- Synthesis of N,N‐dialkyl‐N′‐(pyridin‐2‐yl)‐ureas and their conversion into corresponding carbamates via the in situ isocyanate formation.
- Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam. MDPI.
- New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applic
- Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds. Green Chemistry.
- Polyurethane Metal Catalyst| Organic Zinc and Bismuth C
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI.
- Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI.
- The Metal- and Column-free Synthesis of Pyridin-2-yl Ureas carrying Cyclic Secondary Amine Substituents and Establishing the Mechanism of the Reactions through Computational Study.
- Organocatalysis and Beyond: Activating Reactions with Two C
- Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjug
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide.
- Regiodivergent Organoc
- ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition.
- Isocyanate reactions with alcohol (a) and with water (b,c).
- Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. MDPI.
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- 2. wernerblank.com [wernerblank.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Polyurethane Metal Catalyst| Organic Zinc and Bismuth Catalyst Supplier [gzyourun.com]
- 5. advantages and characteristics of polyurethane bismuth zinc catalyst-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 6. mdpi.com [mdpi.com]
- 7. THE CATALYTIC EFFECT OF DBU ON URETHANE FORMATION – A COMPUTATIONAL STUDY - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Isocyanatopyridine: A Guide for Laboratory Professionals
For the researcher engaged in the fast-paced world of drug discovery and development, the proper handling and disposal of reactive chemical intermediates is a matter of paramount importance. Among these, 2-isocyanatopyridine (C₆H₄N₂O), a valuable building block in medicinal chemistry, presents unique challenges due to its dual reactive nature, combining the hazardous characteristics of an isocyanate with the properties of a pyridine derivative. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to provide not just a protocol, but a deep understanding of the chemical principles that underpin these safety measures.
Understanding the Inherent Risks of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential. The molecule's risk profile is dominated by the highly electrophilic isocyanate (-NCO) group.
Key Hazards:
-
Acute Toxicity: this compound is harmful if swallowed.[1][2]
-
Irritant Properties: It is known to cause skin and serious eye irritation.[1][2]
-
Respiratory Sensitizer: Like most isocyanates, it may cause respiratory irritation and potentially lead to allergy or asthma-like symptoms upon inhalation.[2][3]
The primary chemical reactivity concern stems from the isocyanate group's vigorous and exothermic reaction with nucleophiles. This includes:
-
Water/Moisture: Reacts to form an unstable carbamic acid, which then decomposes to 2-aminopyridine and carbon dioxide gas. This reaction can lead to a dangerous pressure buildup in a sealed container.[4][5]
-
Alcohols: Reacts to form stable urethane derivatives.[6]
-
Amines: Reacts rapidly to form urea derivatives.[6]
The pyridine ring, while less reactive than the isocyanate group, contributes to the overall hazardous profile of the waste stream, necessitating its disposal as a hazardous chemical waste.[1]
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documented disposal by a certified contractor. The following workflow provides a logical progression for managing this hazardous waste stream.
Caption: Disposal workflow for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate PPE is mandatory. All handling and disposal steps must be performed within a certified chemical fume hood to mitigate inhalation risks.[7][8]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber) | Protects against skin irritation and absorption. Nitrile gloves may offer limited protection. |
| Eye Protection | Chemical safety goggles or a face shield | Prevents splashes from causing serious eye irritation or damage.[7] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin from accidental contact. |
| Respiratory Protection | Work in a certified chemical fume hood | Essential for preventing inhalation of vapors, which can cause respiratory irritation and sensitization.[3] |
Step-by-Step Neutralization and Disposal Protocol
This protocol is designed for small quantities of this compound typically encountered in a research laboratory setting. For larger spills or bulk quantities, contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
Preparation of Neutralization Solution
Two primary types of aqueous solutions are recommended for neutralizing the isocyanate group. The choice depends on the availability of reagents and laboratory protocols.
-
Formula 1: Sodium Carbonate Solution (Preferred)
-
Composition: 5-10% Sodium Carbonate, 0.2-2% liquid detergent, and the remainder water.[5]
-
Rationale: The sodium carbonate provides an alkaline medium that facilitates the hydrolysis of the isocyanate to 2-aminopyridine and carbon dioxide.[4] The detergent aids in wetting and dispersing the organic isocyanate in the aqueous solution. This method is generally preferred as it avoids the hazards associated with ammonia.
-
-
Formula 2: Ammonia Solution
-
Composition: 3-8% Concentrated ammonia solution, 0.2-2% liquid detergent, and the remainder water.[5]
-
Rationale: Ammonia reacts with the isocyanate to form the corresponding urea derivative. This reaction is typically faster than hydrolysis. However, this procedure requires excellent ventilation due to the pungent and irritating nature of ammonia vapors.[5]
-
Neutralization Procedure
Location: All steps must be performed in a certified chemical fume hood.
-
Prepare the Neutralization Bath: In a suitably large beaker or flask, place a volume of the chosen neutralization solution that is at least 10 times the volume of the this compound waste to be neutralized.
-
Cool the Solution: Place the container with the neutralization solution in an ice bath to help dissipate the heat that will be generated during the exothermic reaction.
-
Slow Addition: With constant stirring, slowly and carefully add the this compound waste to the neutralization solution in small portions.
-
Observe the Reaction: The reaction will likely produce gas (CO₂). Do not seal the container.[5] Continue stirring and allow the reaction to proceed. The rate of addition should be controlled to prevent excessive foaming or temperature increase.
-
Completion and Verification: Allow the mixture to stir for several hours (or overnight for larger quantities) after the final addition to ensure complete neutralization of the isocyanate. The reaction is considered complete when gas evolution has ceased. You can check the pH of the solution to ensure it is neutral or slightly alkaline.
Final Waste Management
-
Containerization: The resulting neutralized aqueous solution, which now contains a pyridine derivative (e.g., 2-aminopyridine or a urea derivative), must be collected in a designated hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," and the contents should be specified (e.g., "Neutralized this compound solution containing pyridine derivatives").
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[8] Follow your institution's procedures to arrange for pickup and final disposal by a licensed hazardous waste contractor. The ultimate disposal method for pyridine-containing waste is typically high-temperature incineration.[1]
Managing Spills and Contaminated Materials
In the event of a minor spill of this compound:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or clay. Do not use combustible materials like sawdust. [5]
-
Collect Absorbent: Carefully shovel the contaminated absorbent material into an open-top container. Do not seal the container tightly to avoid pressure buildup from the reaction with ambient moisture.[5]
-
Neutralize: Move the open container to a fume hood and slowly add one of the neutralization solutions described above. Allow the material to sit for at least 48 hours to ensure complete reaction.
-
Dispose: The neutralized absorbent material should then be disposed of as hazardous waste.
All contaminated items, including gloves, disposable lab coats, and absorbent pads, must also be collected and disposed of as hazardous chemical waste.
By adhering to these scientifically grounded procedures, researchers can confidently and safely manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Biotreatment of waste gas containing pyridine in a biofilter. (2007). Bioresource Technology. [Link]
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
- International Science Community Association. (2014). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Research Journal of Chemical Sciences. [Link]
- Foam Supplies, Inc.
- Occupational Safety and Health Administration (OSHA).
- PubChem. This compound.
- Washington State University.
- Oakwood Chemical.
- PubChem. 3-Isocyanatopyridine.
- SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION.
- Quora. (2017).
- An Investigation of the Role of Sodium Carbonate and Silica in the Neutral/Alkaline Pressure Oxidation of Pyrite. (2012). University of British Columbia. [Link]
- TSI Journals. (2012).
- Google Patents.
- American Chemical Society. Sodium Carbonate (anhydrous) Na2CO3 CAS No.: 497-19-8. [Link]
- RSC Publishing. (1987). Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua.... [Link]
- Poliuretanos. 1.2.
Sources
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- 2. This compound | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105000616A - Method for removing residual pyridine in waste water - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105347573A - Treatment method for pyridine wastewater - Google Patents [patents.google.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 4-Isocyanatopyridine | C6H4N2O | CID 11636796 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 2-Isocyanatopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Isocyanatopyridine. As Senior Application Scientists, we synthesize technical accuracy with field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, practical understanding of the risks and the necessary precautions when working with this reactive chemical.
Understanding the Hazard: The Reactivity of this compound
This compound belongs to the isocyanate family, a class of compounds characterized by the functional group -N=C=O. This group is highly reactive towards nucleophiles, including water, alcohols, and amines. This reactivity is the basis for their utility in the synthesis of polyurethanes and other polymers, but it also underlies their hazardous nature. Isocyanates are known respiratory and skin sensitizers, and can cause severe irritation upon contact.[1][2]
The GHS classification for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, stringent safety protocols are not merely recommended; they are imperative.
Core Safety Directives: Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. Isocyanates can be absorbed through the skin and are potent respiratory sensitizers, meaning initial exposure can lead to severe allergic reactions upon subsequent contact.[2][4]
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | Chemical-resistant gloves (Nitrile or Butyl rubber), disposable lab coat, safety goggles.[4][5] |
| Reaction Setup & Workup | Chemical-resistant gloves (Nitrile or Butyl rubber), disposable suit or chemical-resistant apron over a lab coat, safety goggles, and a face shield.[5] |
| Handling Solutions | Chemical-resistant gloves (Nitrile or Butyl rubber), disposable lab coat, safety goggles. |
| Spraying Applications | Full-face respirator with organic vapor and particulate filters (A2P3 or similar), disposable coveralls, chemical-resistant gloves and boots.[5] |
A Note on Glove Selection: Standard disposable nitrile gloves may not provide sufficient protection for prolonged handling. It is crucial to consult the glove manufacturer's compatibility data. For extended operations, heavier-duty butyl rubber gloves are recommended.[5] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[6]
Standard Operating Procedure: Handling this compound
This protocol outlines the essential steps for safely handling this compound in a typical laboratory setting.
1. Engineering Controls and Preparation:
-
All work with this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7]
-
Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Prepare a designated waste container for isocyanate-contaminated materials.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated work area, don all required PPE as outlined in the table above.
-
Ensure your respirator, if required, has been properly fit-tested.
3. Handling and Dispensing:
-
Work with the smallest quantity of this compound necessary for your experiment.
-
When transferring the chemical, use a syringe or cannula to minimize the risk of spills and aerosol generation.
-
Avoid heating the compound unless absolutely necessary and under strict atmospheric control, as this will increase its vapor pressure.[1]
4. Post-Handling and Decontamination:
-
Thoroughly decontaminate all surfaces that may have come into contact with this compound. A solution of 5% sodium carbonate can be used to neutralize isocyanates.[8]
-
Wipe down the work area in the fume hood.
-
Carefully remove and dispose of all contaminated disposable PPE in the designated waste container.
Emergency Protocols: Spills, Exposure, and First Aid
Immediate and appropriate action is critical in the event of an emergency.
In Case of a Spill:
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a dedicated, labeled, and sealed container.
-
Liquid Waste: Unused this compound and reaction mixtures containing it should be collected in a labeled, sealed container.
-
Decontamination of Containers: Empty containers should be rinsed with a suitable solvent (e.g., isopropanol) and the rinsate collected as hazardous waste. The container can then be decontaminated with a 5% sodium carbonate solution.[10]
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6] Do not pour any isocyanate-containing waste down the drain.
By adhering to these guidelines, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- Washington State University. Standard Operating Procedure: Pyridine.
- California Department of Public Health. Isocyanates: Working Safely.
- Health and Safety Executive. (2024). Construction hazardous substances: Isocyanates.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 577567, this compound.
- Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products.
- Sysco Environmental. What PPE is required when working with isocyanates?.
- Corbett, E. (1964). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 63-68.
- Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
- BCA. (2023). Safe Use of Di-Isocyanates.
- Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A).
- IRSST. (2014). Guide for safe use of isocyanates: An industrial hygiene approach.
- Public Health England. (2024). Pyridine: incident management.
- AK Scientific, Inc. Safety Data Sheet: 4-(Isocyanomethyl)pyridine.
- Princeton University. Emergency Procedures for Incidents Involving Chemicals.
- Government of Canada. (2018). Isocyanates: Control measures guideline.
- Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers.
Sources
- 1. icheme.org [icheme.org]
- 2. safeworkhealth.com.au [safeworkhealth.com.au]
- 3. This compound | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. compositesone.com [compositesone.com]
- 5. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fsi.co [fsi.co]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. actsafe.ca [actsafe.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
